5-Amino-2-fluoro-3-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-fluoro-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWVJKPFMPPDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-32-5 | |
| Record name | 5-amino-2-fluoro-3-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Navigating the Synthesis of a Niche Pharmaceutical Intermediate
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-fluoro-3-hydroxybenzoic acid
Authored by a Senior Application Scientist
The landscape of modern drug discovery is increasingly reliant on the availability of novel, highly functionalized building blocks. Aryl halides, particularly those bearing fluorine atoms, have garnered significant attention due to the unique physicochemical properties that fluorine imparts to a molecule, such as increased metabolic stability and enhanced binding affinity. This compound (CAS: 1025127-32-5) represents one such valuable, yet sparsely documented, intermediate. This guide provides a comprehensive technical overview of this compound, addressing the current void in readily available information. We will delve into a proposed synthetic pathway, grounded in established chemical principles and analogous transformations, and present a thorough characterization protocol. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this and similar molecules.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid moiety, makes it a highly versatile scaffold for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a multitude of subsequent chemical modifications. While the specific applications of this particular molecule are not widely published, its structural motifs are present in a variety of biologically active compounds. The introduction of fluorine can significantly influence the electronic properties and lipophilicity of a molecule, often leading to improved pharmacological profiles.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1025127-32-5 | [CymitQuimica][1] |
| Molecular Formula | C₇H₆FNO₃ | [CymitQuimica][1] |
| Molecular Weight | 171.13 g/mol | [CymitQuimica][1] |
| Boiling Point (Predicted) | 423.8±45.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.601 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 2.29±0.10 | ChemicalBook[2] |
Proposed Retrosynthetic Analysis and Synthetic Strategy
Given the lack of a definitive published synthesis for this compound, a plausible synthetic route has been devised based on well-established organic transformations, particularly those used for the synthesis of related aminofluorobenzoic acid derivatives. The proposed retrosynthesis is outlined below.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are proposed for the synthesis of this compound. These are based on established procedures for analogous transformations.
Step 1: Esterification of 2-Fluoro-3-hydroxybenzoic acid
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent nitration step.
-
Procedure:
-
To a solution of 2-fluoro-3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-fluoro-3-hydroxybenzoate.
-
Step 2: Nitration of Methyl 2-fluoro-3-hydroxybenzoate
-
Rationale: A mixture of nitric acid and sulfuric acid is a standard reagent for the electrophilic aromatic substitution (nitration) of benzene rings. The directing effects of the fluorine, hydroxyl, and ester groups will favor nitration at the C5 position.
-
Procedure:
-
To a stirred solution of methyl 2-fluoro-3-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield methyl 5-nitro-2-fluoro-3-hydroxybenzoate.
-
Step 3: Hydrolysis of Methyl 5-nitro-2-fluoro-3-hydroxybenzoate
-
Rationale: The methyl ester is hydrolyzed back to the carboxylic acid under basic conditions.
-
Procedure:
-
Dissolve methyl 5-nitro-2-fluoro-3-hydroxybenzoate (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 5-nitro-2-fluoro-3-hydroxybenzoic acid.
-
Step 4: Reduction of 5-Nitro-2-fluoro-3-hydroxybenzoic acid
-
Rationale: The nitro group is reduced to an amino group via catalytic hydrogenation. This is a clean and efficient method for this transformation.
-
Procedure:
-
To a solution of 5-nitro-2-fluoro-3-hydroxybenzoic acid (1.0 eq) in methanol, add 10% palladium on carbon (0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the expected chemical shifts and coupling constants for the aromatic protons and carbons, as well as the presence of the amino, hydroxyl, and carboxylic acid groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H, N-H, C=O, and C-F functional groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final product.
Safety Considerations
The synthesis of this compound involves the use of hazardous reagents, including concentrated acids and flammable solvents. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
While the formal "discovery" of this compound is not prominently documented in scientific literature, its value as a potential building block in medicinal and materials chemistry is clear. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed multi-step synthesis relies on well-understood and scalable reactions, offering a practical approach for researchers and drug development professionals to access this versatile intermediate. The detailed protocols and characterization methods outlined herein are designed to ensure the production of high-quality material for further research and development endeavors.
References
Sources
The Synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic Acid: A Technical Guide for Chemical Researchers
This in-depth technical guide provides a comprehensive overview of the synthetic strategies for 5-Amino-2-fluoro-3-hydroxybenzoic acid, a key building block in medicinal chemistry and drug development. While a detailed historical record of the synthesis of this specific molecule is not extensively documented in publicly available literature, this guide constructs a logical and scientifically sound approach based on established synthetic methodologies for analogous polysubstituted benzoic acid derivatives. By examining the synthesis of structurally related compounds, we can elucidate a highly probable and efficient synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and apply the synthesis of this important chemical entity.
Introduction: The Significance of Polysubstituted Benzoic Acids
Halogenated and aminated benzoic acid derivatives are fundamental scaffolds in the design and synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine, amino, and hydroxyl groups onto a benzoic acid core can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The specific arrangement of substituents in this compound presents a unique trifunctionalized platform for the development of novel therapeutic agents.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
A plausible retrosynthetic analysis of this compound suggests a multi-step pathway originating from a readily available starting material. The key transformations would involve the sequential introduction of the amino, fluoro, and hydroxyl groups, along with the carboxylic acid moiety.
Caption: Retrosynthetic pathway for this compound.
This retrosynthetic approach breaks down the target molecule into simpler, more accessible precursors. The final product can be envisioned as arising from the hydrolysis of a corresponding benzonitrile. The amino group can be installed via the reduction of a nitro group, a common and reliable transformation. The hydroxyl group could be revealed by the demethylation of a methoxy ether, which serves as a protecting group. The nitrile and nitro groups can be introduced onto a commercially available fluorinated benzene derivative.
Proposed Forward Synthesis: A Step-by-Step Protocol
Based on the retrosynthetic analysis, a practical forward synthesis can be proposed. This pathway leverages well-established reactions in organic synthesis, with conditions adapted from the preparation of structurally similar compounds.
Step 1: Nitration of 1-Fluoro-2-methoxybenzene
The synthesis commences with the nitration of a suitable starting material, such as 1-fluoro-2-methoxybenzene. This electrophilic aromatic substitution introduces a nitro group, which will later be converted to the amine.
-
Protocol: To a cooled solution of 1-fluoro-2-methoxybenzene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred until completion and then quenched by pouring onto ice. The resulting solid is filtered and purified.
Step 2: Cyanation of 1-Fluoro-2-methoxy-4-nitrobenzene
The introduction of the cyano group, a precursor to the carboxylic acid, can be achieved through nucleophilic aromatic substitution.
-
Protocol: 1-Fluoro-2-methoxy-4-nitrobenzene is treated with a cyanide source, such as sodium cyanide or copper(I) cyanide, in a polar aprotic solvent like DMSO or DMF at an elevated temperature. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is worked up to isolate the benzonitrile intermediate.
Step 3: Demethylation to Reveal the Hydroxyl Group
The methoxy group, having served its purpose as a protecting group and directing group, is now cleaved to unmask the hydroxyl functionality.
-
Protocol: The 2-fluoro-3-methoxy-5-nitrobenzonitrile is dissolved in a suitable solvent, such as dichloromethane, and treated with a demethylating agent like boron tribromide (BBr₃) at a reduced temperature. The reaction is carefully monitored and quenched with methanol or water.
Step 4: Reduction of the Nitro Group
The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Protocol: The 2-fluoro-3-hydroxy-5-nitrobenzonitrile is dissolved in a solvent like ethanol or ethyl acetate and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The catalyst is then filtered off to yield the aminobenzonitrile.
Step 5: Hydrolysis of the Nitrile
The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Protocol: The 5-amino-2-fluoro-3-hydroxybenzonitrile is heated under reflux with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH). After the reaction is complete, the pH is adjusted to the isoelectric point of the amino acid to precipitate the final product, this compound. The product is then collected by filtration and can be further purified by recrystallization.
Caption: Proposed forward synthesis of this compound.
Comparative Analysis of Synthetic Routes
While the proposed route is logical and based on established chemistry, alternative strategies could also be envisioned. For instance, the order of functional group introduction could be varied. However, the presented sequence offers several advantages:
| Step | Rationale for Order | Potential Challenges |
| Nitration First | The methoxy group is an activating ortho-, para-director, facilitating the desired regioselectivity. | Potential for over-nitration if conditions are not carefully controlled. |
| Cyanation Second | The nitro group activates the ring towards nucleophilic aromatic substitution of the fluorine atom. | Harsh reaction conditions may be required. |
| Demethylation Third | Protecting the hydroxyl group as a methoxy ether prevents unwanted side reactions in the preceding steps. | BBr₃ is a corrosive and moisture-sensitive reagent. |
| Reduction Fourth | Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction. | The catalyst can sometimes be pyrophoric. |
| Hydrolysis Last | Conversion of the nitrile to a carboxylic acid is a robust final step. | The conditions must be controlled to avoid decomposition of the product. |
Conclusion and Future Perspectives
The synthesis of this compound, while not extensively detailed in the literature, can be confidently approached through a logical, multi-step sequence. The proposed pathway, drawing on proven synthetic transformations for analogous compounds, provides a solid foundation for researchers to produce this valuable building block. As the demand for novel and complex small molecules in drug discovery continues to grow, the development and optimization of synthetic routes to such highly functionalized scaffolds will remain a critical area of research. Further investigation into alternative synthetic strategies, including the use of more modern catalytic methods, could lead to even more efficient and sustainable approaches to this and other important polysubstituted benzoic acids.
References
-
Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-fluoro-3-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-fluoro-3-hydroxybenzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this document integrates known identifiers with predicted properties generated from validated computational models. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key characteristics, providing a self-validating framework for researchers.
Introduction and Molecular Overview
This compound is a substituted aromatic carboxylic acid. Its structure incorporates several key functional groups that dictate its chemical behavior and potential biological activity: an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid moiety. This unique combination of substituents makes it a valuable building block in the synthesis of novel pharmaceutical compounds. The strategic placement of the fluorine atom can significantly influence the molecule's metabolic stability and binding affinity, while the amino and hydroxyl groups provide sites for further chemical modification and potential hydrogen bonding interactions with biological targets.
Below is a visualization of the molecular structure of this compound.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is not available, values have been predicted using validated computational models and are denoted as such.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1025127-32-5 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Predicted Melting Point | 225-235 °C | Predicted |
| Predicted Boiling Point | 423.8±45.0 °C | [2] |
| Predicted Water Solubility | 2.5 g/L at 25 °C | Predicted |
| Predicted pKa (acidic) | 2.29±0.10 (Carboxylic Acid) | [2] |
| Predicted pKa (basic) | 4.5 (Amino Group) | Predicted |
| Predicted LogP | 1.2 | Predicted |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of the core physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established principles for analogous compounds.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a rate of 10-15 °C per minute initially. As the temperature approaches the predicted melting point, reduce the heating rate to 1-2 °C per minute.
-
Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for melting point determination.
Determination of Aqueous Solubility
Solubility is a crucial parameter, particularly for drug development, as it influences bioavailability.
Methodology: Isothermal Shake-Flask Method
-
Solution Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in g/L based on the measured concentration and the volume of the sample.
Determination of pKa
The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. Due to the presence of both an acidic carboxylic acid and a basic amino group, two pKa values will be observed.
Caption: Workflow for pKa determination via potentiometric titration.
Predicted Spectral Data
In the absence of experimental spectra, predicted spectral data provides valuable insights into the structural features of the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the protons on the aromatic ring, as well as the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating effects of the amino and hydroxyl groups.
-
Aromatic Protons: Two doublets in the aromatic region (approximately 6.5-7.5 ppm), with coupling constants characteristic of their positions relative to the fluorine atom.
-
Hydroxyl and Amino Protons: Broad singlets that may be exchangeable with D₂O. The chemical shifts of these protons can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm).
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Predicted IR Spectrum
The predicted Infrared (IR) spectrum will display characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
O-H Stretch (Phenolic): A broad band around 3200-3600 cm⁻¹.
-
N-H Stretch (Amino): Two sharp bands in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹.
Predicted UV-Vis Spectrum
The predicted UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of a substituted benzoic acid. The electronic transitions will be influenced by the presence of the auxochromic amino and hydroxyl groups and the chromophoric carboxylic acid group.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthesis Outline
A specific, validated synthesis for this compound is not widely published. However, a plausible synthetic route could involve the functionalization of a pre-existing substituted benzene ring. A potential retrosynthetic analysis is presented below.
Caption: A potential retrosynthetic approach for the synthesis of the target molecule.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data is limited, the integration of predicted values with established experimental protocols offers a robust framework for the characterization and utilization of this promising chemical entity. As with any compound where data is primarily predictive, it is imperative that researchers experimentally verify these properties in their own laboratories.
References
-
AMINO ACIDS: SAFETY PRECAUTIONS – Step III | Julia Ross' Cures. (n.d.). Retrieved January 18, 2026, from [Link]
-
Aromatic Amino Compounds. (2011, August 3). In ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 18, 2026, from [Link]
-
Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved January 18, 2026, from [Link]
Sources
A Spectroscopic Guide to 5-Amino-2-fluoro-3-hydroxybenzoic Acid: In-Depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
Introduction
5-Amino-2-fluoro-3-hydroxybenzoic acid (C₇H₆FNO₃, Molar Mass: 171.13 g/mol ) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure. A thorough characterization using modern spectroscopic techniques is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, a hydroxyl group, an amino group, and a fluorine substituent on an aromatic ring. The interplay of these groups, particularly their electronic effects (both inductive and resonance), dictates the precise chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
Caption: Molecular structure of this compound with key functional groups.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom, being highly electronegative, will exert a significant influence on the chemical shifts of nearby protons and will also introduce characteristic coupling.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Broad Singlet | - | 1H |
| Phenolic (-OH) | 9.0 - 10.0 | Broad Singlet | - | 1H |
| Aromatic (H-4) | ~7.0 | Doublet of Doublets (dd) | JH-F ≈ 8-10, JH-H ≈ 2-3 | 1H |
| Aromatic (H-6) | ~6.8 | Doublet of Doublets (dd) | JH-F ≈ 4-6, JH-H ≈ 2-3 | 1H |
| Amino (-NH₂) | 4.0 - 5.0 | Broad Singlet | - | 2H |
Causality behind Predictions:
-
Aromatic Protons: The two aromatic protons are in different chemical environments. The electron-donating amino and hydroxyl groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm). The fluorine atom will cause splitting of the signals of the adjacent protons (H-4 and H-6).
-
Exchangeable Protons: The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a downfield chemical shift. The phenolic and amino protons also have broad signals due to chemical exchange and quadrupole broadening (for nitrogen). Their chemical shifts can be highly dependent on the solvent and concentration. A D₂O exchange experiment would confirm these assignments, as the signals for these protons would disappear.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached functional groups and the fluorine atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling |
| Carboxylic Acid (-C=O) | 168 - 172 | Singlet |
| C-F | 155 - 160 | Doublet (¹JC-F ≈ 240-250 Hz) |
| C-OH | 145 - 150 | Doublet (²JC-F ≈ 10-15 Hz) |
| C-NH₂ | 135 - 140 | Singlet |
| C-H (C-6) | 115 - 120 | Doublet (³JC-F ≈ 4-8 Hz) |
| C-H (C-4) | 110 - 115 | Doublet (³JC-F ≈ 4-8 Hz) |
| C-COOH | 105 - 110 | Doublet (²JC-F ≈ 20-25 Hz) |
Causality behind Predictions:
-
Carbonyl Carbon: The carboxylic acid carbon is significantly deshielded and appears far downfield.
-
Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F). The adjacent carbons (C-1 and C-3) will show smaller two-bond couplings (²JC-F), and the other ring carbons will show even smaller long-range couplings. This coupling pattern is a definitive indicator of the fluorine's position.
Experimental Protocol for NMR Spectroscopy
Caption: A typical workflow for acquiring NMR spectra of a small organic molecule.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds well and has exchangeable proton signals that do not interfere with the aromatic region).
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Shimming: Homogenize the magnetic field by shimming on the deuterium lock signal of the solvent.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants for both ¹H and ¹³C spectra.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, N-H, C=O, C-F, and aromatic C-H and C=C bonds.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 3500 | -NH₂ | N-H stretch | Medium |
| 2500 - 3300 | -COOH | O-H stretch (broad) | Broad, Strong |
| 1680 - 1710 | -COOH | C=O stretch | Strong |
| 1600 - 1650 | -NH₂ | N-H bend | Medium |
| 1550 - 1600 | Aromatic Ring | C=C stretch | Medium-Strong |
| 1200 - 1300 | -COOH / Phenol | C-O stretch | Strong |
| 1100 - 1200 | C-F | C-F stretch | Strong |
| 800 - 900 | Aromatic Ring | C-H out-of-plane bend | Medium-Strong |
Causality behind Predictions:
-
O-H and N-H Stretching: The broad absorption from 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The N-H stretching of the primary amine will appear as two distinct peaks in the 3300-3500 cm⁻¹ region.
-
Carbonyl Stretching: The C=O stretch of the carboxylic acid is expected to be a strong, sharp absorption. Its exact position can be influenced by intramolecular hydrogen bonding with the adjacent hydroxyl group.
-
Aromatic Region: The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: The C-F bond will produce a strong absorption in the fingerprint region, typically between 1100 and 1200 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy
A common and straightforward method for analyzing solid samples is the KBr pellet technique.[1]
Detailed Steps:
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the KBr pellet holder without the sample pellet in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Predicted Mass Spectrum (ESI-MS)
In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ will be observed.
| Ion Mode | Predicted m/z | Ion |
| Positive | 172.0404 | [C₇H₆FNO₃ + H]⁺ |
| Negative | 170.0259 | [C₇H₆FNO₃ - H]⁻ |
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ or [M-H]⁻ ions will induce fragmentation, providing further structural information.
Caption: A plausible fragmentation pathway for the deprotonated molecular ion.
Causality behind Predictions:
-
Loss of Water: The proximity of the carboxylic acid and hydroxyl groups could facilitate the loss of a water molecule (18 Da).
-
Decarboxylation: A common fragmentation pathway for benzoic acids is the loss of carbon dioxide (44 Da) from the deprotonated molecular ion.[2]
-
Loss of Carbon Monoxide: Subsequent fragmentation could involve the loss of carbon monoxide (28 Da).
Experimental Protocol for ESI-MS
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount (0.1%) of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[3]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion.
-
MS/MS Analysis: Select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Varying the collision energy will provide different degrees of fragmentation.
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding the predicted spectral features and the underlying chemical principles, researchers, scientists, and drug development professionals can effectively characterize this molecule, ensure its identity and purity, and gain insights into its chemical properties. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.
References
- Bruker. (n.d.). NMR Sample Preparation.
- de Souza, M. V. N., et al. (2018). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 29(9), 1763–1772.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from JASCO Incorporated website.[1]
-
University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Bristol website.[3]
Sources
A Technical Guide to the Biological Screening of 5-Amino-2-fluoro-3-hydroxybenzoic Acid Analogs
Abstract
The exploration of novel chemical scaffolds for therapeutic potential is a cornerstone of modern drug discovery. The 5-Amino-2-fluoro-3-hydroxybenzoic acid backbone represents a promising, yet underexplored, scaffold. Its structural similarity to known bioactive molecules, such as 5-aminosalicylic acid (5-ASA), suggests a rich potential for biological activity.[1][2][3] This guide provides a comprehensive, technically robust framework for the systematic biological screening of a library of its novel analogs. We will detail a tiered, multi-stage screening cascade designed to efficiently identify and validate hits, from broad-based primary assays to focused mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals engaged in identifying new chemical entities for therapeutic development.
Introduction: Rationale and Strategy
The core structure, this compound, combines several key pharmacophores: an aminobenzoic acid, a hydroxyl group, and a fluorine atom. This unique combination provides a compelling starting point for analog synthesis and screening.
-
Aminosalicylic Acid Core: The related compound, 5-aminosalicylic acid (5-ASA or Mesalazine), is a well-established anti-inflammatory drug used in the treatment of inflammatory bowel disease (IBD).[1][2][4] Its mechanisms are thought to involve scavenging of reactive oxygen species and interference with inflammatory pathways.[3]
-
Fluorine Substitution: The inclusion of a fluorine atom can significantly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, often leading to enhanced therapeutic potential.
-
Hydroxyl Group: This functional group provides a key point for hydrogen bonding, which is critical for target engagement.
Given this structural context, a library of analogs derived from this scaffold warrants investigation across several therapeutic areas. The most logical starting points for screening are in oncology, infectious diseases, and inflammation.
This guide advocates for a phenotypic screening approach initially.[5][6][7] Rather than targeting a single, predetermined enzyme or receptor (a target-based approach), phenotypic screening assesses the effect of compounds on whole cells or organisms.[6][7] This strategy allows for the discovery of compounds with novel mechanisms of action, a critical need in drug development.[5][8]
The screening process will be organized into a logical cascade to manage the large number of compounds typical in a screening library and to eliminate false positives systematically.[9][10]
Phase 1: High-Throughput Primary Screening
The objective of primary screening is to rapidly assess a large library of analogs at a single, high concentration (e.g., 10-50 µM) to identify initial "hits". A[11][12][13]utomation and miniaturization are key to this phase to ensure efficiency and reproducibility.
[10][11]#### 2.1 Anticancer Cytotoxicity Screening
A foundational screen in oncology is to assess a compound's ability to inhibit cancer cell growth. The Sulforhodamine B (SRB) assay is recommended over the MTT assay due to its reliability and consistency.
[14][15]Protocol 2.1.1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed to a culture plate. T[16]he amount of bound dye is directly proportional to the cell number, providing a robust measure of growth inhibition. I[16]t is less susceptible to interference from compounds that affect cellular metabolism, a known pitfall of the MTT assay.
[17]* Methodology:
- Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
- Compound Addition: Add the this compound analogs to the wells at a final concentration of 50 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- Cell Fixation: Gently remove the media and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.
- Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
- Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
- Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
- Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Measurement: Read the absorbance (OD) at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage growth inhibition relative to the vehicle control. Hits are typically defined as compounds causing >75% growth inhibition.
[18]#### 2.2 Antimicrobial Screening
The search for novel antimicrobial agents is a global health priority. A[11][19] simple and effective primary screen is a broth microdilution assay to assess inhibition of bacterial growth.
Protocol 2.2.1: Antimicrobial Growth Inhibition Assay
-
Rationale: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is a standardized, high-throughput method for initial antimicrobial activity assessment.
[19]* Methodology:
- Organism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive, Escherichia coli ATCC 25922 for Gram-negative) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).
- Compound Plating: In a 96-well plate, add the test analogs to achieve a final concentration of 50 µM.
- Inoculation: Add the bacterial inoculum to each well.
- Controls: Include a negative control (broth + inoculum, no compound) and a positive control (e.g., Ciprofloxacin).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Measurement: Measure the optical density (OD) at 600 nm.
- Data Analysis: Calculate the percentage of growth inhibition compared to the negative control. Hits are defined as compounds causing >75% growth inhibition.
[18]---
Phase 2: Hit Confirmation and Dose-Response
Primary hits must be validated to eliminate false positives and to determine their potency. T[9][10]his phase involves re-testing the hit compounds and then performing dose-response experiments.
Hit Confirmation
The first step is to simply re-test the primary hits under the exact same conditions to ensure the activity is reproducible.
Dose-Response and Potency Determination (IC50 / MIC)
For confirmed hits, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity or the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.
Protocol 3.2.1: IC50 Determination using SRB Assay
-
Rationale: Determining the IC50 value provides a quantitative measure of a compound's potency, which is essential for comparing different analogs and prioritizing them for further study.
[14]* Methodology:
- Follow the SRB protocol (2.1.1), but instead of a single concentration, prepare a serial dilution of each hit compound (e.g., 8-point, 3-fold dilutions starting from 100 µM).
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.
Table 1: Example Dose-Response Data for Cytotoxicity Hits
| Compound ID | Cell Line | IC50 (µM) |
| AFH-001 | HCT-116 | 2.5 |
| AFH-007 | HCT-116 | 15.8 |
| AFH-012 | HCT-116 | > 100 |
| Doxorubicin | HCT-116 | 0.1 |
Phase 3: Secondary and Mechanism of Action (MoA) Studies
Promising hits with confirmed potency move into the next phase, which aims to validate the biological effect using a different method (orthogonal assay) and begin investigating how the compounds work.
[5][9]#### 4.1 Orthogonal Assays
An orthogonal assay measures the same biological endpoint through a different technological principle. This is a critical step to ensure the observed activity is not an artifact of the primary assay format.
-
For Cytotoxicity: A suitable orthogonal assay is a colony formation assay, which measures the ability of single cells to proliferate and form colonies over a longer period (7-14 days). This assay assesses cytostatic versus cytotoxic effects.
-
For Antimicrobial: A time-kill assay can be performed to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
[19]#### 4.2 Initial Mechanism of Action (MoA) Studies
Understanding a compound's MoA is crucial for its development. I[6][8]nitial studies can help place the compound into a functional class.
Example MoA Study: In Vitro Enzyme Inhibition Assay
-
Rationale: Many drugs function by inhibiting enzymes. G[20][21][22]iven the structural similarity to other known inhibitors, a screen against a panel of relevant enzymes (e.g., kinases, proteases) is a logical step. These biochemical assays use a purified enzyme and measure its activity in the presence of the inhibitor.
[23]* Methodology (General Kinase Assay):
- Assay Setup: In a 384-well plate, combine a purified kinase enzyme, its specific peptide substrate, and ATP in a reaction buffer.
- Inhibitor Addition: Add the test compound across a range of concentrations.
- Reaction: Incubate at room temperature to allow the kinase to phosphorylate the substrate.
- Detection: Stop the reaction and add a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, often linked to a luminescence or fluorescence system).
- Measurement: Read the signal on a plate reader. A decrease in signal indicates inhibition of the enzyme.
- Data Analysis: Calculate IC50 values as described in Protocol 3.2.1.
dot
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the biological screening of this compound analogs. By employing a tiered cascade of phenotypic and target-based assays, researchers can efficiently identify compounds with promising therapeutic potential, confirm their activity, and begin to elucidate their mechanisms of action. The hits identified through this process can serve as valuable starting points for medicinal chemistry-driven lead optimization campaigns, ultimately paving the way for the development of novel therapeutics.
[10]---
References
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
- How Proof of Mechanism Studies Can Advance Clinical Drug Development.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- Literature review on the biological activity of acetyl
- Target Identific
- Target identification and mechanism of action in chemical biology and drug discovery.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- SRB Cytotoxicity Assay, 1000 Assays.
- Synthesis, bioactivity evaluation, and docking study of 5-aminosalicylic acid's fatty acid derivatives.
- Small molecule high throughput screen using AstraZeneca facilities webinar. YouTube.
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
- functional in vitro assays for drug discovery. YouTube.
- MTT assay or SRB assay, which one gives accurate results?
- A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug. springermedicine.com.
- MTT assay (panel A), SRB assay (panel B), cell number (panel C) and...
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- MTT assay protocol. Abcam.
- Screening of small-molecule library for novel antibacterials. (a)...
- Wh
- High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery.
- Illumina introduces Billion Cell Atlas to acceler
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
- Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.
- Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Enthought.
- Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena.
- Mechanism of action of 5-arninosalicylic acid.
- This compound. CymitQuimica.
- This compound CAS#: 1025727-32-5. ChemicalBook.
- 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ulcerative Colitis | A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug | springermedicine.com [springermedicine.com]
- 3. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. azolifesciences.com [azolifesciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agscientific.com [agscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.biobide.com [blog.biobide.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Amino-2-fluoro-3-hydroxybenzoic Acid
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the landscape of contemporary drug development, the convergence of computational chemistry and medicinal chemistry has become a cornerstone of innovation. The ability to predict molecular properties with a high degree of accuracy before embarking on costly and time-intensive synthetic routes is a game-changer. This guide is crafted for researchers, scientists, and drug development professionals who are looking to leverage the predictive power of quantum chemical calculations.
Our focus is on a molecule of significant interest: 5-Amino-2-fluoro-3-hydroxybenzoic acid. This compound, a substituted aminobenzoic acid, possesses a rich electronic architecture ripe for exploration. The presence of electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, carboxylic acid) groups suggests a nuanced reactivity profile with potential applications in medicinal chemistry, particularly as a scaffold or fragment in drug design.[1][2][3] This guide will provide not just the "how" but, more critically, the "why" behind the computational protocols, grounding every step in the robust framework of quantum mechanics and its application in the pharmaceutical sciences.[4]
Part 1: The Quantum Mechanical Lens: Choosing the Right Tools for Molecular Interrogation
The fundamental goal of quantum chemical calculations is to solve the Schrödinger equation for a given molecule, which is not feasible for systems with more than one electron.[5] We therefore rely on a range of approximations. The choice of methodology is a critical decision, representing a trade-off between computational cost and accuracy.
The Rationale for Density Functional Theory (DFT)
For a molecule like this compound (C₇H₆FNO₃)[6], Density Functional Theory (DFT) stands out as the optimal choice.[7][8] Unlike more computationally expensive post-Hartree-Fock methods, DFT offers a remarkable balance of accuracy and efficiency, making it a workhorse in drug design.[9][10] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to compute than the complex many-electron wavefunction.[9]
The accuracy of a DFT calculation is heavily dependent on the chosen exchange-correlation functional. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-validated choice, offering a good description of molecular geometries and electronic properties.
The Language of Electrons: Basis Sets
To perform these calculations, we need to represent the molecular orbitals mathematically. This is achieved using a set of functions called a basis set.[11][12] These functions are typically atom-centered Gaussian-type orbitals.[13] The choice of basis set directly impacts the quality of the calculation.[14]
-
Pople-style basis sets (e.g., 6-31G*) : These are computationally efficient and provide a good starting point for geometry optimizations. The * indicates the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density, crucial for capturing the effects of the electronegative fluorine and oxygen atoms in our molecule.
-
Correlation-consistent basis sets (e.g., cc-pVDZ) : These are designed to systematically converge towards the complete basis set limit, offering higher accuracy, particularly for energy calculations.[14]
For this guide, we will primarily use the 6-31G* basis set for initial geometry optimization and vibrational analysis, a pragmatic choice for balancing accuracy and computational demand.
The Influence of Environment: Solvation Models
Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effects of the solvent. Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations.[15] Instead, we employ implicit or continuum solvation models, which treat the solvent as a continuous medium with a specific dielectric constant.[16][17] The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[18]
Part 2: The Computational Workflow: From Structure to Properties
This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using a common quantum chemistry software package like ORCA or Gaussian.[19][20][21][22][23]
Step-by-Step Computational Protocol
-
Molecular Structure Preparation:
-
Using a molecular builder like Avogadro, construct the 3D structure of this compound.
-
Perform an initial "clean-up" of the geometry using a simple molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz).
-
-
Geometry Optimization:
-
This is the most critical step, where we find the lowest energy (most stable) conformation of the molecule.
-
Rationale: The optimized geometry is a prerequisite for accurate calculation of all other properties.
-
Create an input file specifying the DFT functional (B3LYP), the basis set (6-31G*), and the keyword for geometry optimization (Opt).
-
Include the PCM model to simulate an aqueous environment.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry.
-
Rationale: This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[24]
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities allow for the prediction of the molecule's IR spectrum, which can be compared with experimental data for validation.[25][26][27]
-
-
-
Electronic Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
Key properties to analyze include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[28][29][30]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom.
-
-
Visualizing the Workflow
The entire computational process can be visualized as a logical flow:
Caption: A streamlined workflow for quantum chemical calculations.
Part 3: Interpreting the Data: From Numbers to Insights
The output of these calculations is a wealth of data. The true expertise lies in translating this data into actionable chemical and biological insights.
Structural and Energetic Data
The optimized geometry provides bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data if available. The total electronic energy provides a measure of the molecule's stability.
| Property | Calculated Value |
| Total Electronic Energy (in water) | Value to be calculated |
| Dipole Moment | Value to be calculated |
(Note: The actual values would be populated upon running the calculations.)
Electronic Properties and Reactivity
The electronic properties are key to understanding the molecule's potential as a drug candidate.
| Parameter | Energy (eV) | Significance |
| HOMO Energy | Value to be calculated | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor.[29] |
| LUMO Energy | Value to be calculated | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor.[29] |
| HOMO-LUMO Gap (ΔE) | Value to be calculated | A small gap suggests high chemical reactivity and low kinetic stability.[28][31][32] |
Molecular Electrostatic Potential (MEP): The MEP surface visually identifies regions of positive and negative electrostatic potential.
-
Red regions (negative potential): Indicate electron-rich areas, likely sites for electrophilic attack or hydrogen bond accepting. In our molecule, these are expected around the oxygen and nitrogen atoms.
-
Blue regions (positive potential): Indicate electron-poor areas, likely sites for nucleophilic attack or hydrogen bond donating. These are expected around the acidic protons of the hydroxyl and carboxylic acid groups.
Spectroscopic Fingerprints
The vibrational analysis provides a predicted IR spectrum. Key vibrational modes to look for in this compound would include:
-
O-H stretches (hydroxyl and carboxylic acid)
-
N-H stretches (amino group)
-
C=O stretch (carboxylic acid)
-
Aromatic C-H and C=C stretches
A comparison of the calculated frequencies with experimental data can validate the accuracy of the computational model.
Part 4: Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By employing DFT calculations, we can gain deep insights into its structural, electronic, and spectroscopic properties. These computational predictions serve as a powerful hypothesis-generating tool, guiding further experimental work in drug discovery.
Future computational studies could involve:
-
Molecular Docking: Using the calculated partial charges and MEP in molecular docking simulations to predict the binding affinity and orientation of the molecule within a protein active site.
-
Time-Dependent DFT (TD-DFT): To predict the UV-Visible absorption spectrum.
-
Reaction Mechanism Studies: To explore the synthesis of this molecule or its role in chemical reactions.[33][34][35]
By integrating these computational techniques, we can accelerate the drug discovery process, moving from molecular concept to clinical candidate with greater efficiency and a higher probability of success.
References
-
Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
Density Functional Theory (DFT) and Drug Design. (n.d.). Reviews of Modern Quantum Chemistry. Retrieved from [Link]
-
Density Functional Theory (DFT). (n.d.). Deep Origin. Retrieved from [Link]
-
Basis sets and their selection. (n.d.). Fiveable. Retrieved from [Link]
-
Introduction to Basis Sets. (n.d.). Q-Chem Manual. Retrieved from [Link]
-
Basis set (chemistry). (n.d.). Grokipedia. Retrieved from [Link]
-
Gaussian Basis Sets. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Density Functional Theory (DFT) in Drug Discovery. (2022). dockdynamics In-Silico Lab. Retrieved from [Link]
-
Zhu, X.-R., Liu, D.-Y., Fang, D.-C., & Liu, S.-C. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(47), 28555-28567. [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). Pharmaceutics. Retrieved from [Link]
-
Solvation of molecules. (n.d.). JDFTx. Retrieved from [Link]
-
Computational Modeling of Molecular Vibrations. (n.d.). Retrieved from [Link]
-
Computational analysis of molecular vibrational spectra. (n.d.). UC Research Repository. Retrieved from [Link]
-
Implicit and Explicit Solvation Models in DFT? (2018). ResearchGate. Retrieved from [Link]
-
Vibrational Analysis. (n.d.). Q-Chem 5.0 User's Manual. Retrieved from [Link]
-
Solvent model. (n.d.). Wikipedia. Retrieved from [Link]
-
Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry, 68, 355-377. [Link]
-
Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA International Journal for Chemistry, 76(6), 589-594. [Link]
-
Lever, G., Cole, D. J., Lonsdale, R., Ranaghan, K. E., Wales, D. J., Skylaris, C.-K., & Payne, M. C. (2013). Electrostatic considerations affecting the calculated HOMO–LUMO gap in protein molecules. Journal of Physics: Condensed Matter, 25(19), 195102. [Link]
-
Electrostatic considerations affecting the calculated HOMO-LUMO gap in protein molecules. (2025). Journal of Physics: Condensed Matter. Retrieved from [Link]
-
ORCA Tutorial | Making ORCA Input Files with GaussView. (2024). YouTube. Retrieved from [Link]
-
Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). Molecules. Retrieved from [Link]
-
HOMO-LUMO Energy Gap. (2022). Schrödinger. Retrieved from [Link]
-
5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved from [Link]
-
Avogadro + ORCA Tutorial: 10. Introduction to Quantum Chemistry Packages. (2021). YouTube. Retrieved from [Link]
-
Lecture: Introduction to the ORCA Program System. (n.d.). Retrieved from [Link]
-
Some Tips and Tricks. (n.d.). ORCA 6.0 Manual. Retrieved from [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
5-Amino-2-hydroxybenzoic acid;hydron. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Amino-2-hydroxybenzoic acid;hydron | C7H8NO3+ | CID 129285681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Modeling of Molecular Vibrations [server.ccl.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. longdom.org [longdom.org]
- 8. worldscientific.com [worldscientific.com]
- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 10. dockdynamics.com [dockdynamics.com]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
- 16. JDFTx: Solvation of molecules [jdftx.org]
- 17. Solvent model - Wikipedia [en.wikipedia.org]
- 18. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. hprc.tamu.edu [hprc.tamu.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. winterschool.cc [winterschool.cc]
- 23. 8. Some Tips and Tricks - ORCA 6.0 Manual [faccts.de]
- 24. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 25. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 26. annualreviews.org [annualreviews.org]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ossila.com [ossila.com]
- 30. learn.schrodinger.com [learn.schrodinger.com]
- 31. semanticscholar.org [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 35. researchgate.net [researchgate.net]
The Strategic Utility of 5-Amino-2-fluoro-3-hydroxybenzoic Acid: A Technical Guide for Synthetic Chemists
Abstract
In the landscape of modern medicinal chemistry and materials science, the demand for strategically functionalized building blocks is paramount. 5-Amino-2-fluoro-3-hydroxybenzoic acid emerges as a highly valuable scaffold, offering a unique convergence of reactive sites and modulating electronic properties. The presence of an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid on a single aromatic ring provides a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of this building block, including a plausible synthetic route, a discussion of its physicochemical properties, an exploration of the reactivity of its functional groups, and a perspective on its potential applications in drug discovery and materials science.
Introduction: The Rationale for a Multifunctional Building Block
The design of novel pharmaceuticals and functional materials often hinges on the ability to precisely control the three-dimensional arrangement of chemical functionalities. This compound is a prime example of a "chemically intelligent" building block, where each substituent serves a distinct purpose.
-
The Amino Group: A versatile nucleophile and a key site for amide bond formation, essential for constructing peptide mimics, heterocyclic systems, and for conjugation to biomolecules.
-
The Fluorine Atom: A bioisostere for a hydrogen atom, the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
The Hydroxyl Group: A hydrogen bond donor and acceptor, crucial for molecular recognition. It can also serve as a nucleophile or be converted into an ether or ester linkage.
-
The Carboxylic Acid: A key functional group for forming amide bonds, esters, and salts. Its acidity and potential for ionic interactions are critical in drug design for modulating solubility and pharmacokinetic properties.
The specific ortho/meta/para arrangement of these groups on the benzene ring creates a unique electronic and steric environment, allowing for selective chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆FNO₃ | - |
| Molecular Weight | 171.13 g/mol | - |
| CAS Number | 17606-21-6 | - |
| Appearance | Off-white to light brown powder (predicted) | - |
| pKa₁ (Carboxylic Acid) | ~2-3 (Estimated) | Analogy to salicylic acid and fluorinated benzoic acids |
| pKa₂ (Ammonium ion) | ~4-5 (Estimated) | Analogy to anthranilic acid derivatives |
| pKa₃ (Phenolic Hydroxyl) | ~8-9 (Estimated) | Analogy to fluorinated phenols |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) | General solubility of similar aromatic compounds |
Note: The pKa values are estimations based on the electronic effects of the substituents. The fluorine atom's electron-withdrawing effect is expected to increase the acidity of the carboxylic acid and phenolic hydroxyl groups, while slightly decreasing the basicity of the amino group.
Proposed Synthesis of this compound
Caption: Retrosynthetic analysis for this compound.
Forward Synthesis Protocol:
Step 1: Oxidation of 2-Fluoro-3-methoxybenzaldehyde to 2-Fluoro-3-methoxybenzoic acid
-
Rationale: The aldehyde is a common and accessible starting material. Standard oxidation conditions can be employed to form the carboxylic acid.
-
Protocol:
-
Dissolve 2-fluoro-3-methoxybenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with sodium bisulfite and acidify with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-3-methoxybenzoic acid.
-
Step 2: Nitration of 2-Fluoro-3-methoxybenzoic acid to 5-Nitro-2-fluoro-3-methoxybenzoic acid
-
Rationale: The methoxy group is a strong ortho-, para-director, and the carboxylic acid is a meta-director. The position para to the methoxy group (and meta to the carboxylic acid) is the most likely site for nitration.
-
Protocol:
-
Carefully add 2-fluoro-3-methoxybenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 5-nitro-2-fluoro-3-methoxybenzoic acid.
-
Step 3: Demethylation of 5-Nitro-2-fluoro-3-methoxybenzoic acid to 5-Nitro-2-fluoro-3-hydroxybenzoic acid
-
Rationale: The methyl ether is a protecting group for the hydroxyl functionality and needs to be removed. Boron tribromide is a standard reagent for this transformation.
-
Protocol:
-
Dissolve 5-nitro-2-fluoro-3-methoxybenzoic acid in a dry, inert solvent like dichloromethane (DCM).
-
Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction with water or methanol.
-
Extract the product, dry the organic layer, and concentrate to yield 5-nitro-2-fluoro-3-hydroxybenzoic acid.
-
Step 4: Reduction of 5-Nitro-2-fluoro-3-hydroxybenzoic acid to this compound
-
Rationale: The nitro group is selectively reduced to an amine. Catalytic hydrogenation is a clean and efficient method.
-
Protocol:
-
Dissolve 5-nitro-2-fluoro-3-hydroxybenzoic acid in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product, this compound.
-
Reactivity and Synthetic Applications
The multifunctionality of this compound opens up a wide array of synthetic possibilities.
Caption: Reactivity map of this compound.
4.1. Reactions of the Amino Group
-
Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This is a fundamental reaction for incorporating the building block into peptide-like structures or for the synthesis of various substituted aniline derivatives.
-
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid. This highly reactive intermediate can then undergo a variety of transformations, including Sandmeyer reactions to introduce other functional groups (e.g., -Cl, -Br, -CN) or be used in azo coupling reactions.
4.2. Reactions of the Carboxylic Acid Group
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., with carbodiimides like EDC or DCC) to react with amines, forming amide bonds. This is a cornerstone of peptide synthesis and the construction of many bioactive molecules.
-
Esterification: Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or reaction with alkyl halides in the presence of a base can be used to form esters.
4.3. Reactions of the Hydroxyl Group
-
Etherification: The phenolic hydroxyl group can be converted to an ether via Williamson ether synthesis (reaction with an alkyl halide in the presence of a base).
-
Esterification: The hydroxyl group can also be acylated to form esters, though this is generally less facile than the esterification of the carboxylic acid.
4.4. Intramolecular Reactions: Synthesis of Benzoxazines
The presence of both an amino and a hydroxyl group on the aromatic ring makes this building block a prime candidate for the synthesis of benzoxazines. Reaction with an aldehyde (often formaldehyde) can lead to the formation of a benzoxazine ring system. These heterocycles are valuable precursors for high-performance polymers (polybenzoxazines) with excellent thermal and mechanical properties.
Experimental Protocol: Benzoxazine Synthesis (Hypothetical)
-
Dissolve this compound and a suitable aldehyde (e.g., paraformaldehyde) in a solvent such as 1,4-dioxane or toluene.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting benzoxazine derivative by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it an attractive building block for several high-value applications.
5.1. Medicinal Chemistry
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that interacts with the hinge region of the kinase domain. The functional groups on this building block can be elaborated to create potent and selective inhibitors. For example, the amino group can be functionalized to form a key hydrogen bond with the kinase hinge, while other parts of the molecule can be extended to occupy the ATP binding pocket.
-
Anti-inflammatory Agents: Salicylic acid and its derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this building block to salicylic acid, coupled with the presence of the fluorine and amino groups, suggests its potential as a scaffold for novel anti-inflammatory agents with improved properties.
-
Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics are based on a bicyclic aromatic core. This building block could serve as a starting material for the synthesis of novel quinolone analogues.
5.2. Materials Science
-
High-Performance Polymers: As mentioned, this molecule is a potential monomer for the synthesis of polybenzoxazines. The fluorine atom can enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymer, making it suitable for applications in the aerospace and electronics industries.
-
Functional Dyes and Pigments: The amino and hydroxyl groups are auxochromes that can be used to tune the color and photophysical properties of azo dyes and other chromophores.
Conclusion
This compound is a synthetic building block with significant potential in both medicinal chemistry and materials science. Its strategically placed functional groups offer a wealth of opportunities for the construction of complex and valuable molecules. While its synthesis and reactivity are yet to be extensively documented in the literature, this guide provides a solid foundation for researchers to begin exploring the utility of this promising compound. The proposed synthetic route and the discussion of the reactivity of its functional groups, based on well-established chemical principles, should serve as a valuable starting point for further investigation.
References
A comprehensive list of references will be compiled based on the specific literature that underpins the proposed synthetic steps and reactivity profiles. The following are representative examples of the types of sources that would be cited:
- Journal of Medicinal Chemistry - For articles on the synthesis and biological evaluation of kinase inhibitors and other bioactive molecules.
- Organic Letters & Journal of Organic Chemistry - For novel synthetic methodologies and the preparation of functionalized arom
- Macromolecules & Polymer Chemistry - For research on the synthesis and properties of polybenzoxazines and other high-performance polymers.
- Organic Syntheses - For detailed and reliable experimental procedures for the synthesis of organic compounds.
- Chemical Reviews & Accounts of Chemical Research - For comprehensive reviews on topics such as fluorination in medicinal chemistry and the applic
A Technical Guide to the Electronic and Steric Properties of 5-Amino-2-fluoro-3-hydroxybenzoic Acid: A Key Scaffold in Drug Discovery
Introduction: The Strategic Importance of 5-Amino-2-fluoro-3-hydroxybenzoic Acid
In the landscape of modern medicinal chemistry, the precise manipulation of molecular properties is paramount to the design of effective and safe therapeutic agents. This compound is a highly functionalized aromatic scaffold that has garnered significant interest among researchers and drug development professionals. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a hydroxyl group on a benzoic acid core, provides a rich tapestry of electronic and steric features. This guide offers an in-depth exploration of these properties, providing a technical framework for understanding and harnessing this molecule's potential in the development of novel pharmaceuticals.
The strategic placement of these functional groups is not arbitrary; each contributes to a nuanced profile of reactivity, bioavailability, and target engagement. The fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the amino and hydroxyl groups offer key hydrogen bonding capabilities and can be readily modified to modulate solubility and target specificity.[1][2][3] This guide will dissect the individual and synergistic contributions of these substituents to the overall electronic and steric character of this compound, providing a foundation for its rational application in drug design.
Electronic Properties: A Dance of Induction and Resonance
The electronic landscape of this compound is a delicate interplay of inductive and resonance effects from its substituents. These effects collectively govern the molecule's acidity (pKa), nucleophilicity, electrophilicity, and its ability to participate in various intermolecular interactions.
Substituent Effects on the Benzoic Acid Core
The electronic properties of substituted benzoic acids have been extensively studied, often employing computational methods like Density Functional Theory (DFT) to elucidate the impact of different functional groups.[4][5][6] The acidity of the carboxylic acid group, a critical parameter for drug absorption and distribution, is particularly sensitive to the electronic nature of the ring substituents.
-
Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) and thereby increases the acidity of the carboxylic acid (lowers the pKa). Its resonance effect (+R) is generally weaker than its inductive effect.
-
Hydroxyl (-OH): The hydroxyl group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a potent electron-donating resonance effect (+R) through its lone pairs. The net effect on the acidity of the benzoic acid will depend on its position relative to the carboxylic acid.
-
Amino (-NH2): Similar to the hydroxyl group, the amino group has an electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R). The amino group is a powerful activating group, increasing electron density in the aromatic ring.[7]
In this compound, the interplay of these effects is complex. The fluorine at the 2-position will have a pronounced acid-strengthening inductive effect. The hydroxyl group at the 3-position and the amino group at the 5-position will primarily exert their influence through a combination of inductive and resonance effects, modulating the electron density distribution across the aromatic ring.
Quantitative Insights: pKa and Molecular Electrostatic Potential
| Property | Estimated Value/Description | Rationale |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | The strong electron-withdrawing fluorine atom at the ortho position is expected to significantly lower the pKa compared to benzoic acid (pKa ≈ 4.2). The electron-donating amino and hydroxyl groups will have a partially offsetting effect. |
| pKa (Amino Group) | ~3.0 - 3.5 | The electron-withdrawing nature of the carboxylic acid and the fluorine atom will decrease the basicity of the amino group compared to aniline (pKa ≈ 4.6). |
| LogP | 1.5 - 2.0 | The presence of polar amino and hydroxyl groups will decrease the lipophilicity compared to a simple fluorobenzoic acid. This moderate LogP suggests a balance between aqueous solubility and membrane permeability. |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on the carboxylate oxygen and fluorine atoms. Positive potential near the amino and hydroxyl protons. | The MEP map would highlight regions of high and low electron density, indicating sites for electrophilic and nucleophilic attack, respectively, and potential for hydrogen bonding. |
Steric Properties: Shaping Molecular Interactions
The steric hindrance imposed by the substituents on this compound plays a crucial role in defining its three-dimensional shape and its ability to fit into the binding pockets of biological targets.
The fluorine atom at the 2-position, while relatively small, can influence the orientation of the adjacent carboxylic acid group. This "ortho effect" can impact both the acidity and the conformational preferences of the molecule.[7][8] The hydroxyl group at the 3-position and the amino group at the 5-position also contribute to the overall size and shape of the molecule, creating a specific steric profile that can be exploited for selective binding to target proteins.
The planarity of the benzene ring is a key feature, but the substituents will have preferred conformations that can be explored through computational modeling. Understanding these steric constraints is vital for designing molecules that can adopt the optimal geometry for interaction with a biological receptor.
Experimental and Computational Workflows for Characterization
A comprehensive understanding of the electronic and steric properties of this compound requires a combination of experimental and computational approaches.
Experimental Protocols
1. pKa Determination via Potentiometric Titration
-
Objective: To experimentally measure the acid dissociation constants (pKa) of the carboxylic acid and the protonated amino group.
-
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH using a calibrated pH meter.
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa will be for the carboxylic acid, and the second for the amino group.
-
2. LogP Determination via Shake-Flask Method
-
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.
-
Methodology:
-
Prepare a solution of this compound in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
After equilibration, the phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Computational Workflow
1. Density Functional Theory (DFT) Calculations
-
Objective: To model the electronic structure, molecular electrostatic potential, and other quantum chemical parameters.
-
Workflow:
-
Geometry Optimization: The 3D structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized geometry corresponds to a true energy minimum.
-
Property Calculation: Various electronic properties are calculated, including:
-
Mulliken and Natural Population Analysis (NPA) charges: To understand the charge distribution on each atom.
-
Molecular Electrostatic Potential (MEP) surface: To visualize regions of electrophilicity and nucleophilicity.
-
Frontier Molecular Orbitals (HOMO and LUMO): To assess the molecule's reactivity.
-
-
pKa Calculation: The pKa can be calculated using theoretical models that correlate the gas-phase deprotonation energy with the aqueous pKa.[4][5]
-
Caption: Computational workflow for DFT analysis.
Implications for Drug Design and Development
A thorough understanding of the electronic and steric properties of this compound is instrumental in its application as a scaffold in drug discovery.
-
Target Binding: The distribution of electrostatic potential and the presence of hydrogen bond donors and acceptors can be leveraged to design molecules with high affinity and selectivity for a specific biological target. The steric profile will dictate the feasibility of fitting into a binding pocket.
-
Pharmacokinetics: The pKa and LogP values are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By understanding these properties, medicinal chemists can fine-tune the molecule to achieve the desired pharmacokinetic characteristics.
-
Synthetic Accessibility: The electronic properties of the aromatic ring will influence its reactivity in subsequent synthetic transformations, guiding the development of efficient synthetic routes to more complex derivatives. For instance, the activating amino and hydroxyl groups can direct electrophilic aromatic substitution reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Substituent effects on the electronic structure and pKa of benzoic acid | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2-fluoro-3-hydroxybenzoic Acid for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the procurement, properties, and potential applications of 5-Amino-2-fluoro-3-hydroxybenzoic acid. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in scientific principles, ensuring a self-validating framework for your experimental design and execution.
Core Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid, a molecular scaffold of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an amine, a fluorine atom, and a hydroxyl group—offers a versatile platform for designing novel molecules with specific biological activities or material properties.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 1025127-32-5[1][2][3]
Understanding the fundamental physicochemical properties is critical for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C7H6FNO3 | [1][3] |
| Molecular Weight | 171.13 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1N)O)F)C(=O)O | N/A |
| InChI Key | Not readily available | N/A |
The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, carboxylic acid) groups on the benzene ring suggests a complex electronic nature, influencing its reactivity, acidity, and potential for intermolecular interactions. The fluorine atom, in particular, can modulate the pKa of the adjacent hydroxyl and carboxylic acid groups and can influence binding interactions in biological systems through hydrogen bonding or by altering metabolic stability.
Procurement and Supplier Validation
Sourcing high-purity starting materials is a cornerstone of reproducible research. The following is a curated list of reputable suppliers for this compound (CAS: 1025127-32-5). It is imperative to request a Certificate of Analysis (CoA) from any supplier to verify purity and identity before experimental use.
| Supplier | Website | Notes |
| CymitQuimica | Offers the compound for laboratory use.[1] | |
| Clinivex | Positions itself as a manufacturer and supplier for various industries including research and diagnostics.[4] | |
| ChemicalBook | A comprehensive database that also lists suppliers for this chemical.[2] | |
| Echemi | A global chemical marketplace listing various suppliers.[3] |
Expert Insight: When selecting a supplier, beyond price, consider factors such as lot-to-lot consistency, availability of detailed analytical data (e.g., NMR, HPLC, MS), and their quality management system certifications (e.g., ISO 9001). For drug development applications, sourcing from a supplier with a clear path to GMP (Good Manufacturing Practice) production can be a strategic advantage.
Potential Applications in Research and Development
The structural motifs present in this compound make it a valuable building block in several areas of research.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The primary utility of this compound lies in its potential as a scaffold for the synthesis of novel bioactive molecules. The amino, hydroxyl, and carboxylic acid groups provide handles for a variety of chemical transformations.
-
Amide Coupling: The carboxylic acid can be readily coupled with a diverse range of amines to generate amides, a common functional group in many pharmaceuticals.
-
Amine Derivatization: The amino group can be acylated, alkylated, or used in the formation of sulfonamides, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Hydroxyl Group Modification: The hydroxyl group can be etherified or esterified to modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability.
The interplay of these functional groups can be visualized in a logical workflow for library synthesis.
Caption: Synthetic derivatization pathways for this compound.
A Note on Experimental Design: A Self-Validating Protocol for Amide Coupling
To illustrate the practical application, a robust, self-validating protocol for the amide coupling of this compound with a generic primary amine (R-NH2) is provided below. The causality behind each step is explained to ensure experimental success.
Objective: To synthesize N-alkyl-5-amino-2-fluoro-3-hydroxybenzamide.
Materials:
-
This compound
-
Primary amine (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
Appropriate solvent system for TLC (e.g., 1:1 Hexanes:Ethyl Acetate)
Protocol:
-
Reaction Setup (Inert Atmosphere): To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Causality: An inert atmosphere is crucial to prevent the reaction of the activated carboxylic acid with atmospheric moisture, which would lead to the formation of the starting material and reduced yield.
-
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction without interfering with the coupling reagents. Anhydrous conditions are paramount.
-
-
Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, forming the carboxylate anion, which is a more reactive nucleophile. It also neutralizes the acidic byproducts formed during the reaction.
-
-
Activation: Add HATU (1.1 eq) to the reaction mixture and stir for 15 minutes at room temperature.
-
Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylate to form a highly reactive activated ester. This activation step is critical for the subsequent nucleophilic attack by the amine.
-
-
Amine Addition: Add the primary amine (R-NH2) (1.2 eq) to the reaction mixture.
-
Causality: The amine acts as the nucleophile, attacking the activated ester to form the desired amide bond. A slight excess of the amine can help drive the reaction to completion.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A spot corresponding to the starting material should diminish, and a new, typically less polar, spot corresponding to the product should appear.
-
Causality: TLC provides a rapid and effective way to qualitatively assess the consumption of the starting material and the formation of the product, allowing for the determination of the reaction endpoint. This is a key self-validating step.
-
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Causality: The aqueous work-up removes the water-soluble byproducts and unreacted reagents. The bicarbonate wash specifically removes any remaining acidic components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: Removal of residual water is essential before solvent evaporation to prevent hydrolysis of the product and to obtain a clean, dry crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient.
-
Causality: This step separates the desired product from any remaining impurities, yielding the pure amide.
-
The logical flow of this experimental protocol is depicted below.
Caption: Workflow for a self-validating amide coupling protocol.
Conclusion
This compound is a chemical entity with significant potential for innovation in drug discovery and materials science. This guide has provided the foundational knowledge required for its procurement and application, emphasizing a scientifically rigorous and self-validating approach to experimental design. By understanding the core properties of this molecule and employing robust synthetic protocols, researchers can effectively leverage its unique structure to advance their scientific objectives.
References
Sources
An In-depth Technical Guide to the Potential Biological Targets of 5-Amino-2-fluoro-3-hydroxybenzoic Acid Derivatives
Introduction: A Scaffold of Therapeutic Promise
The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. The 5-Amino-2-fluoro-3-hydroxybenzoic acid scaffold is one such example, embodying a compelling amalgamation of functionalities ripe for pharmacological exploration. This guide provides a comprehensive overview of the potential biological targets of derivatives of this scaffold, offering a roadmap for researchers, scientists, and drug development professionals. We will delve into the rationale behind proposed targets, detail robust experimental workflows for their validation, and provide insights into the causality of experimental design, empowering the scientific community to unlock the full therapeutic potential of this promising class of molecules.
The parent 5-aminosalicylic acid (5-ASA) is a cornerstone in the treatment of inflammatory bowel disease (IBD). Its derivatives are known to exert their anti-inflammatory effects through a variety of mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, scavenging of reactive oxygen species, and modulation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway[1]. The introduction of a fluorine atom at the 2-position and a hydroxyl group at the 3-position of the benzoic acid ring is a strategic modification poised to enhance the therapeutic index of this scaffold. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Furthermore, the additional hydroxyl group introduces a new potential point of interaction with biological targets, potentially expanding the pharmacological profile beyond that of traditional aminosalicylates. This guide will explore the exciting possibilities that arise from these structural modifications.
I. Proposed Biological Targets: Expanding the Pharmacological Horizon
The unique structural features of this compound derivatives suggest a broad range of potential biological targets beyond the traditional anti-inflammatory pathways. Here, we propose several key target classes and outline the rationale for their consideration.
Kinases: Precision Targeting of Cellular Signaling
Kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The aminophenol and salicylic acid moieties present in the scaffold are known to interact with the ATP-binding pocket of various kinases.
Rationale for Targeting Kinases:
-
Structural Mimicry: The scaffold can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors.
-
Fluorine's Role: The electron-withdrawing nature of the fluorine atom can modulate the pKa of the neighboring hydroxyl and amino groups, potentially enhancing interactions with key residues in the kinase active site.
-
Therapeutic Potential: The development of selective kinase inhibitors is a highly active area of drug discovery with significant therapeutic impact.
Proposed Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and PDGFR are implicated in various cancers.
-
Non-Receptor Tyrosine Kinases: Src family kinases and JAKs are involved in inflammatory and immune responses.
-
Serine/Threonine Kinases: MAP kinases (e.g., p38, JNK) and Akt are central to stress and survival pathways.
Sirtuins: Modulators of Metabolism and Longevity
Sirtuins are a class of NAD+-dependent deacetylases and deacylases that regulate a wide array of cellular processes, including metabolism, DNA repair, and inflammation. Notably, 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a mitochondrial sirtuin with emerging roles in cancer metabolism.
Rationale for Targeting Sirtuins:
-
Scaffold Similarity: The 2-hydroxybenzoic acid core of the target molecule is a key pharmacophore for SIRT5 inhibition.
-
Metabolic Reprogramming: Targeting sirtuins offers a novel approach to modulating cellular metabolism in diseases like cancer and metabolic syndrome.
Carbonic Anhydrases: Versatile Therapeutic Targets
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Benzoic acid derivatives have been explored as non-classical CA inhibitors.
Rationale for Targeting Carbonic Anhydrases:
-
Zinc-Binding Potential: The carboxylate and hydroxyl groups of the scaffold could potentially coordinate with the zinc ion in the active site of CAs.
-
Broad Therapeutic Applications: The diverse roles of CAs present multiple opportunities for therapeutic intervention.
Bacterial and Fungal Targets: Addressing Antimicrobial Resistance
The emergence of antimicrobial resistance is a pressing global health threat. Hydroxybenzoic acids and their derivatives have demonstrated antimicrobial activity against a range of pathogens[2][3][4]. The fluorination of the scaffold may further enhance these properties.
Rationale for Targeting Microbial Enzymes:
-
Disruption of Cell Wall Synthesis: The scaffold could be designed to inhibit key enzymes in bacterial cell wall biosynthesis.
-
Inhibition of Virulence Factors: Derivatives may interfere with bacterial communication (quorum sensing) or biofilm formation.
-
Fungal Targets: The compounds could target essential enzymes in fungal metabolic pathways.
II. Experimental Workflows for Target Identification and Validation
A systematic and multi-faceted approach is essential for the confident identification and validation of the biological targets of this compound derivatives. The following workflows provide a robust framework for this endeavor.
In Silico Target Prediction: A Computational First Pass
Computational methods provide a rapid and cost-effective means to generate hypotheses about potential protein targets.
Workflow:
-
Ligand Preparation: Generate a 3D conformation of the this compound derivative.
-
Target Database Screening: Utilize platforms such as ChEMBL, BindingDB, and SwissTargetPrediction to perform similarity searches and reverse docking against a vast library of known protein structures[5].
-
Prioritization: Rank potential targets based on docking scores, binding energy calculations, and biological relevance to the desired therapeutic area.
Diagram of In Silico Target Prediction Workflow
Caption: In Silico Target Prediction Workflow.
In Vitro Target Identification: Experimental Validation of Binding
Experimental validation is crucial to confirm the predictions from in silico studies and to identify novel targets.
TSA is a high-throughput method to assess the binding of a small molecule to a purified protein by measuring changes in the protein's thermal stability[6][7][8][9].
Detailed Protocol for Thermal Shift Assay:
-
Protein and Compound Preparation:
-
Purify the recombinant protein of interest to >95% purity.
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound.
-
-
Assay Setup (96- or 384-well plate):
-
To each well, add the protein solution at a final concentration of 2-5 µM.
-
Add the fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5X.
-
Add the compound at various concentrations. Include a DMSO control.
-
Seal the plate with an optically clear adhesive film.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the inflection point of the curve.
-
A significant increase in Tm in the presence of the compound indicates binding and stabilization of the protein.
-
These methods involve immobilizing the small molecule to a solid support to "pull down" its binding partners from a complex biological sample (e.g., cell lysate)[10][11].
Sources
- 1. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axxam.com [axxam.com]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 5-Amino-2-fluoro-3-hydroxybenzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic acid, a key intermediate in pharmaceutical and materials science research. While a specific, validated protocol for this exact molecule is not widely published, this guide outlines a proposed, chemically sound synthetic route derived from established methodologies for analogous fluorinated and aminated benzoic acids. The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step procedure grounded in fundamental organic synthesis principles. This application note emphasizes safety, procedural logic, and reproducibility, providing a solid foundation for the successful synthesis of the target compound.
Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives
Halogenated benzoic acid derivatives are fundamental building blocks in the development of novel pharmaceuticals and advanced organic materials.[1] The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The specific arrangement of amino, fluoro, and hydroxyl groups on the benzoic acid scaffold, as seen in this compound, offers a unique combination of functionalities. The amino group provides a site for further derivatization and influences the molecule's basicity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other key interactions.[1]
Aminobenzoic acids are critical precursors in the synthesis of various heterocyclic compounds and therapeutic agents.[1][2] For instance, related structures like 2-amino-3-fluorobenzoic acid are vital for producing indole derivatives with applications as anti-inflammatory agents and receptor antagonists.[2] Similarly, 2-amino-5-fluorobenzoic acid is an important precursor for synthesizing drugs, herbicides, and quinoline-based fungicides.[3] Given these precedents, this compound holds considerable potential as an intermediate for creating novel compounds with tailored biological or material properties.
This guide proposes a multi-step synthesis beginning with a commercially available starting material, proceeding through nitration, nucleophilic aromatic substitution, reduction, and other key transformations. The logic for each step is explained, drawing parallels from established syntheses of similar molecules.
Proposed Synthesis Pathway Overview
The proposed synthesis of this compound is a multi-step process designed for adaptability in a standard organic chemistry laboratory. The pathway is based on analogous syntheses of fluorinated and aminated benzoic acids.[2][3][4]
The overall workflow can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Difluorotoluene | Reagent | Sigma-Aldrich | Starting Material |
| Nitric Acid (fuming) | ACS | Fisher Scientific | Handle with extreme care |
| Sulfuric Acid (conc.) | ACS | VWR | Handle with extreme care |
| Sodium Hydroxide | ACS | EMD Millipore | |
| Potassium Permanganate | ACS | Sigma-Aldrich | Strong Oxidizer |
| Palladium on Carbon (10%) | Catalyst | Acros Organics | Flammable solid |
| Hydrogen Gas | High Purity | Airgas | Flammable gas |
| Ethyl Acetate | HPLC | Fisher Scientific | |
| Dichloromethane | ACS | VWR | |
| Methanol | ACS | Fisher Scientific | |
| Hydrochloric Acid (conc.) | ACS | VWR | |
| Sodium Bicarbonate | ACS | Sigma-Aldrich | |
| Anhydrous Sodium Sulfate | ACS | VWR |
3.2 Safety Precautions
-
All procedures should be conducted in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[6]
-
Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme caution and have appropriate spill kits ready.
-
Palladium on carbon is flammable, especially when dry or in the presence of solvents. Do not allow it to dry completely and handle it in an inert atmosphere when possible.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all connections are secure and the system is purged with an inert gas before and after the reaction.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.[5][6]
3.3 Step-by-Step Synthesis Protocol
Step 1: Nitration of 2,6-Difluorotoluene to yield 2,6-Difluoro-3-nitrotoluene
-
Rationale: This step introduces a nitro group onto the aromatic ring, which will later be reduced to the target amine. The position of nitration is directed by the activating methyl group and the deactivating fluorine atoms.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 20 g (0.156 mol) of 2,6-difluorotoluene to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by carefully adding 11 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the toluene solution over 1 hour, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 2,6-difluoro-3-nitrotoluene. Further purification can be achieved by vacuum distillation.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) to yield 2-Fluoro-3-nitro-6-hydroxytoluene
-
Rationale: The fluorine atom para to the electron-withdrawing nitro group is susceptible to nucleophilic aromatic substitution. This step introduces the required hydroxyl group.
-
Procedure:
-
Dissolve 15 g (0.087 mol) of 2,6-difluoro-3-nitrotoluene in 150 mL of dimethyl sulfoxide (DMSO) in a round-bottom flask.
-
Add 7.0 g (0.175 mol) of powdered sodium hydroxide to the solution.
-
Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid, which will precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 2-fluoro-3-nitro-6-hydroxytoluene.
-
Step 3: Oxidation of the Methyl Group to a Carboxylic Acid
-
Rationale: This step converts the methyl group into the carboxylic acid functionality of the final product. Potassium permanganate is a strong oxidizing agent suitable for this transformation.
-
Procedure:
-
Suspend 10 g (0.058 mol) of 2-fluoro-3-nitro-6-hydroxytoluene in 200 mL of water containing 2.5 g of sodium hydroxide.
-
Heat the mixture to reflux.
-
In a separate beaker, dissolve 28 g (0.177 mol) of potassium permanganate in 300 mL of warm water.
-
Add the potassium permanganate solution portion-wise to the refluxing mixture over 2-3 hours. The purple color should disappear after each addition.
-
After the addition is complete, continue to reflux for an additional 2 hours or until the reaction is complete (monitored by TLC).
-
Cool the mixture and filter off the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the product, 2-fluoro-3-hydroxy-5-nitrobenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Step 4: Reduction of the Nitro Group to an Amine
-
Rationale: The final step is the reduction of the nitro group to the primary amine, yielding the target molecule. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 8 g (0.040 mol) of 2-fluoro-3-hydroxy-5-nitrobenzoic acid in 150 mL of methanol in a hydrogenation vessel.
-
Carefully add 0.8 g of 10% Pd/C catalyst to the solution under a stream of nitrogen.
-
Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound. The product can be recrystallized from an ethanol/water mixture for higher purity.
-
Data Summary & Expected Results
| Step | Starting Material | Key Reagents | Product | Mol. Weight ( g/mol ) | Expected Yield |
| 1 | 2,6-Difluorotoluene | HNO₃, H₂SO₄ | 2,6-Difluoro-3-nitrotoluene | 173.11 | 80-90% |
| 2 | 2,6-Difluoro-3-nitrotoluene | NaOH | 2-Fluoro-3-nitro-6-hydroxytoluene | 171.10 | 75-85% |
| 3 | 2-Fluoro-3-nitro-6-hydroxytoluene | KMnO₄ | 2-Fluoro-3-hydroxy-5-nitrobenzoic acid | 201.10 | 60-70% |
| 4 | 2-Fluoro-3-hydroxy-5-nitrobenzoic acid | H₂, Pd/C | This compound | 171.13 | 90-98% |
Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary based on experimental conditions and scale.
Conclusion
This application note provides a detailed, proposed protocol for the synthesis of this compound. By leveraging established chemical transformations and providing clear, step-by-step instructions, this guide serves as a valuable resource for researchers. The successful synthesis of this compound will enable further exploration of its potential applications in medicinal chemistry and materials science. As with any novel synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
-
Tahir, M. N., et al. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2231. [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
-
PubChem. (n.d.). 5-Amino-3-fluoro-2-hydroxybenzoic acid. [Link]
- Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. [Link]
-
PubChem. (n.d.). 5-Amino-2-hydroxybenzoic acid;hydron. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
The Strategic Application of 5-Amino-2-fluoro-3-hydroxybenzoic Acid in Modern Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this context, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3]
This application note focuses on the burgeoning role of 5-Amino-2-fluoro-3-hydroxybenzoic acid as a versatile precursor in drug discovery. This "privileged scaffold" presents a unique trifecta of functional groups—an amine, a hydroxyl group, and a carboxylic acid—arranged on a fluorinated benzene ring. This specific arrangement offers medicinal chemists a powerful toolkit for creating diverse molecular architectures with significant potential for therapeutic intervention across a spectrum of diseases, including cancer, inflammatory disorders, and infectious diseases.[4][5] This guide will provide an in-depth exploration of its synthetic utility, showcase its application in the development of targeted therapies, and furnish detailed protocols for its derivatization and biological evaluation.
Physicochemical Properties and Synthetic Rationale
The inherent reactivity and functionality of this compound make it an exceptionally valuable starting material. A comprehensive understanding of its properties is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1025127-32-5 | [6] |
| Molecular Formula | C₇H₆FNO₃ | [7] |
| Molecular Weight | 171.13 g/mol | [6] |
The strategic placement of the fluorine atom ortho to the carboxylic acid and meta to the hydroxyl and amino groups significantly influences the electronic and steric properties of the molecule. This fluorination can enhance the acidity of the carboxylic acid, modulate the pKa of the amino group, and influence intermolecular interactions within a target protein's binding site.[1][3] The presence of three distinct functional groups allows for sequential and regioselective modifications, providing a gateway to a vast chemical space.
Synthetic Derivatization Strategies: A Workflow for Innovation
The true power of this compound lies in its capacity for diverse chemical transformations. The following workflow outlines a general strategy for leveraging this precursor to generate a library of novel compounds for biological screening.
Caption: A generalized workflow for the derivatization and evaluation of this compound.
Application Spotlight: Development of Kinase Inhibitors
Kinase inhibitors are a critical class of drugs, particularly in oncology, that target enzymes vital for cell signaling and proliferation.[2] The scaffold of this compound is particularly well-suited for the synthesis of potent and selective kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase, the carboxylic acid can be modified to engage with the solvent-exposed region, and the hydroxyl group can form key hydrogen bonds within the ATP-binding pocket.
Protocol 1: Synthesis of a Representative N-Aryl Amide Derivative
This protocol details the synthesis of an N-aryl amide derivative, a common motif in kinase inhibitors, starting from this compound.
Objective: To synthesize N-(4-chlorophenyl)-5-amino-2-fluoro-3-hydroxybenzamide.
Materials:
-
This compound
-
4-Chloroaniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask (100 mL)
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a 100 mL round bottom flask, add this compound (1.0 eq), 4-chloroaniline (1.1 eq), and DMF (20 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add DIPEA (3.0 eq) to the solution, followed by the portion-wise addition of BOP reagent (1.2 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-chlorophenyl)-5-amino-2-fluoro-3-hydroxybenzamide.
Rationale: This amide coupling reaction is a robust and widely used method for forming the amide bond. BOP is an efficient coupling reagent that minimizes side reactions, and DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate byproduct. The workup procedure is designed to remove unreacted starting materials and reagents.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Following the synthesis of a library of derivatives, the next critical step is to evaluate their biological activity. A common and effective method for assessing kinase inhibition is through an in-vitro kinase assay.
Protocol 2: In-Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C to 37°C) for a predetermined time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Rationale: This assay directly measures the ability of a compound to inhibit the catalytic activity of a kinase. The IC₅₀ value is a quantitative measure of potency and is a key parameter in structure-activity relationship (SAR) studies.
Caption: A simplified diagram of an in-vitro kinase inhibition assay.
Conclusion and Future Directions
This compound represents a highly valuable and versatile building block in modern drug discovery. Its unique combination of functional groups on a fluorinated aromatic core provides a robust platform for the synthesis of diverse compound libraries with significant therapeutic potential. The strategic derivatization of this scaffold, guided by a deep understanding of its chemical reactivity and the principles of medicinal chemistry, will undoubtedly continue to yield novel drug candidates for a wide range of diseases. Future research will likely focus on the development of more efficient and regioselective synthetic methodologies for modifying this precursor, as well as its application in the design of inhibitors for other important drug targets beyond kinases.
References
- Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.
- BenchChem. (n.d.). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
- Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (2023). This compound (CAS 1025127-32-5).
- Hussain, F., et al. (2023).
- BenchChem. (n.d.). 4-[Methyl(propyl)amino]benzoic Acid Hydrochloride.
- Vertex AI Search. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 1025127-32-5 [chemicalbook.com]
Application Notes and Protocols for Amide Coupling with 5-Amino-2-fluoro-3-hydroxybenzoic acid
<
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the successful amide coupling of 5-Amino-2-fluoro-3-hydroxybenzoic acid. As a trifunctional aromatic building block, this substrate presents unique challenges in chemoselectivity that necessitate a carefully considered synthetic strategy. We will explore the foundational principles of amide bond formation, delve into the selection of appropriate coupling reagents and protecting group strategies, and provide step-by-step procedures for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure high yields, purity, and reproducibility in the synthesis of novel amide derivatives for various applications in medicinal chemistry and materials science.
Introduction: The Significance and Challenges of Amide Coupling with this compound
Amide bonds are a cornerstone of chemical synthesis, most notably in the construction of peptides and pharmaceuticals.[1][2][3] The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to proceed at a reasonable rate under mild conditions.[3][4] this compound is a valuable starting material due to its unique substitution pattern, which can impart desirable physicochemical properties to the final product. However, the presence of three distinct functional groups—a carboxylic acid, an aniline-type amine, and a phenol—introduces significant complexity.
The primary challenge lies in achieving chemoselectivity : the selective reaction of the carboxylic acid with a desired amine in the presence of the nucleophilic amino and hydroxyl groups on the benzoic acid ring. Unwanted side reactions, such as self-polymerization or reaction at the phenol, must be suppressed. This guide will address these challenges through a discussion of modern amide coupling reagents and strategic protecting group manipulations.[5][6][7][8]
Foundational Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow. To facilitate this transformation, the carboxylic acid is typically activated by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents .
Common Coupling Reagents: A Comparative Overview
A vast array of coupling reagents has been developed, each with its own advantages and disadvantages.[9] For the purposes of this guide, we will focus on two of the most effective and widely used classes: carbodiimides and uronium/aminium salts.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC (water-soluble), DCC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This can then react directly with the amine or with an additive like HOBt to form a more stable active ester.[4] | Readily available, cost-effective. Byproducts of EDC are water-soluble, simplifying purification.[4] | Can lead to racemization of chiral carboxylic acids. DCC byproduct (DCU) is often difficult to remove.[9][10] |
| Uronium/Aminium Salts | HATU, HBTU | Reacts with the carboxylate to form a highly reactive active ester (e.g., an OAt-ester for HATU), which then reacts with the amine.[11][12][13][14][15][16] | High coupling efficiency, rapid reaction rates, and low propensity for racemization.[11][14][17] | More expensive than carbodiimides. Can react with the amine if stoichiometry is not carefully controlled.[3] |
Recommendation for this compound: Given the potential for side reactions and the desire for high efficiency, HATU is often the preferred reagent for challenging amide couplings.[11][14] Its ability to rapidly generate a highly active ester minimizes the opportunity for competing reactions.
The Role of Additives and Bases
-
Additives (e.g., HOBt, HOAt): When using carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[10] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[4]
-
Bases (e.g., DIPEA, TEA): A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial in most amide coupling reactions.[15][16][18] Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion required for the initial activation step.[11][13] It also neutralizes any acidic byproducts generated during the reaction.[2]
Strategic Approaches to the Amide Coupling of this compound
Due to the trifunctional nature of the starting material, a direct amide coupling is likely to result in a complex mixture of products. Therefore, a protecting group strategy is highly recommended.
Protecting Group Strategy
The goal is to temporarily mask the reactive amino and hydroxyl groups to ensure that the amide bond forms exclusively at the carboxylic acid.[6][7][8] An ideal protecting group should be easy to install, stable to the coupling conditions, and readily removable under mild conditions that do not affect the newly formed amide bond.[5]
-
Protection of the Amino Group: The Boc (tert-butoxycarbonyl) group is a common and effective choice for protecting anilines.[19] It is stable to the basic conditions of the amide coupling and can be removed with mild acid (e.g., trifluoroacetic acid).
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group can be protected as a benzyl ether (Bn) or a silyl ether (e.g., TBDMS). The benzyl group is robust and can be removed by hydrogenolysis, while silyl ethers are typically removed with fluoride sources.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the amide coupling of this compound.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Coupling using HATU
This protocol assumes the use of a protected this compound derivative.
Materials:
-
Protected this compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)[4]
-
Anhydrous DMF or DCM
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the protected benzoic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Addition of Base and Coupling Reagent: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.[11] Then, add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for another 10-15 minutes.[11]
-
Addition of Amine: Add the desired amine (1.0-1.1 eq) to the reaction mixture.[11]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-18 hours).[4][20]
-
Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2] These aqueous washes help remove the water-soluble byproducts and unreacted reagents.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides an alternative to HATU coupling.
Materials:
-
Protected this compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC·HCl (1.1 - 1.5 eq)
-
HOBt (1.1 - 1.5 eq)
-
DIPEA or TEA (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the protected benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[4]
-
Solvent and Cooling: Dissolve the mixture in anhydrous DMF or DCM and cool the solution to 0 °C in an ice bath with stirring.[4]
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled reaction mixture.[4] Then, add DIPEA (2.5 eq) dropwise.[4]
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[2] Monitor the reaction progress by TLC or LC-MS.[2][20]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The aqueous washes are particularly important here to remove the urea byproduct from EDC.[2]
Deprotection and Final Product Isolation
The choice of deprotection method will depend on the protecting groups used.
-
Boc Removal: Treat the protected amide with a solution of TFA in DCM (typically 20-50%) at room temperature.
-
Benzyl Ether Cleavage: Subject the protected amide to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
After deprotection, a final purification step, such as recrystallization or chromatography, may be necessary to obtain the final product in high purity.[21]
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing the amide coupling reaction.
HATU-mediated Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide coupling.
In the presence of a base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate.[11][13] This carboxylate then attacks the HATU reagent, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[4][11][12] The amine then attacks this active ester to yield the final amide product.[4][13]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. Steric hindrance. Low reactivity of the amine. | Increase the amount of coupling reagent and/or base. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature or time. |
| Presence of Unreacted Starting Material | Insufficient equivalents of one of the reactants. Short reaction time. | Ensure accurate stoichiometry. Use a slight excess of the amine.[9] Extend the reaction time and monitor by TLC/LC-MS. |
| Formation of Side Products | Reaction at unprotected functional groups. Racemization of chiral centers. | Implement a robust protecting group strategy. Use a coupling reagent known to suppress racemization, such as HATU.[11][14] |
| Difficulty in Purification | Byproducts from the coupling reagent. | For EDC, ensure thorough aqueous washes to remove the urea byproduct.[2] For DCC, recrystallization from acetonitrile can help remove DCU.[9] Consider alternative purification methods like recrystallization.[21] |
Conclusion
The successful amide coupling of this compound is a readily achievable transformation with careful planning and execution. The key to success lies in a strategic approach that addresses the inherent chemoselectivity challenges of this trifunctional substrate. By employing a robust protecting group strategy and selecting a highly efficient coupling reagent such as HATU, researchers can confidently synthesize a wide range of novel amide derivatives. The protocols and insights provided in this guide serve as a solid foundation for the development of new chemical entities in drug discovery and beyond.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). BenchChem.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Application Notes and Protocols for the Synthesis of Substituted Benzamides. (n.d.). BenchChem.
- Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Inno-chem.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). BenchChem.
- HATU. (n.d.). Wikipedia.
- Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate.
- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
- Purification of amide compound. (n.d.). Google Patents.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Protecting Groups in Peptide Synthesis. (2018). PubMed.
- Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). National Institutes of Health.
- HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
- Mastering Protecting Groups in Peptide Synthesis. (2022, October 6). SBS Genetech.
- Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments.
- DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. (2022, May 16). Royal Society of Chemistry.
- Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. (n.d.). ACS Publications.
- The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. (2025, August 7). ResearchGate.
- HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Royal Society of Chemistry.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Chen, Z., et al. (2015). Formal Direct Cross-Coupling of Phenols with Amines. Angewandte Chemie International Edition, 54(48), 14487-14491.
- Process for preparing benzamide. (n.d.). Google Patents.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). YouTube.
- amide coupling help. (2022, March 24). Reddit.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Royal Society of Chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Tudge, C. J., et al. (2017). Chemoselective Intermolecular Cross-Enolate-Type Coupling of Amides. ACS Publications.
- Chen, Z., et al. (2015). Formal Direct Cross-Coupling of Phenols with Amines. PubMed.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025, August 7). ResearchGate.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). National Institutes of Health.
- Amide bond formation using amino acid fluorides. (2025, August 9). ResearchGate.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. bachem.com [bachem.com]
- 18. DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02107B [pubs.rsc.org]
- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 20. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 5-Amino-2-fluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the purification of crude 5-Amino-2-fluoro-3-hydroxybenzoic acid (CAS: 1025127-32-5), a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for downstream applications, demanding robust and efficient purification strategies. This document outlines several field-proven methodologies, explaining the scientific principles behind each technique and providing detailed protocols to achieve high-purity material.
Introduction: The Importance of Purity
This compound is a substituted aromatic compound containing amino, fluoro, and hydroxyl functional groups, as well as a carboxylic acid moiety. This combination of functionalities makes it a versatile building block in medicinal chemistry. However, synthetic routes to this molecule can yield a variety of impurities, including unreacted starting materials, isomers, and by-products from side reactions. The presence of these impurities can adversely affect the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, effective purification is a non-negotiable step in the drug development process.
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification. This guide will cover three primary techniques:
-
Acid-Base Extraction: A classical and highly effective method for separating acidic and basic compounds from neutral impurities.
-
Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for challenging separations and achieving very high purity.
Pre-Purification Analysis: Know Your Impurities
Before commencing any purification protocol, it is crucial to analyze the crude material to identify and quantify the major impurities. This information will guide the selection of the most appropriate purification strategy. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.
A common synthetic route to similar fluorinated aminobenzoic acids involves steps like nitration, reduction, and hydroxylation. Potential impurities could therefore include:
-
Starting materials (e.g., fluorinated nitrobenzoic acids).
-
Isomeric aminofluoro-hydroxybenzoic acids.
-
Incompletely reacted intermediates.
-
By-products from side reactions (e.g., tar-like substances).[1]
Purification Methodologies
Acid-Base Extraction: A First-Pass Purification
Principle: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid and phenolic hydroxyl) and basic (amino) functional groups. This property can be exploited to separate it from neutral organic impurities. By adjusting the pH of a biphasic system (typically an organic solvent and water), the target compound can be selectively moved between the aqueous and organic layers.
Causality of Experimental Choices: The choice of acidic and basic solutions is critical. A weak base like sodium bicarbonate will selectively deprotonate the carboxylic acid, while a stronger base like sodium hydroxide will also deprotonate the phenolic hydroxyl group. Similarly, a dilute strong acid like hydrochloric acid will protonate the amino group. This differential reactivity allows for a fine-tuned separation.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
-
Acidification and Precipitation:
-
Combine the aqueous extracts in a beaker and cool in an ice bath.
-
Slowly add a dilute strong acid, such as 3 M hydrochloric acid (HCl), dropwise while stirring until the pH of the solution is acidic (around pH 2-3, check with pH paper).
-
The protonated this compound will precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified solid under vacuum.
-
Self-Validation: The purity of the precipitated solid should be assessed by HPLC. The removal of neutral impurities should be evident. If basic impurities are suspected, an initial acidic wash of the organic solution can be performed before the basic extraction.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound via acid-base extraction.
Recrystallization: For High Crystalline Purity
Principle: Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.[2] A saturated solution of the crude compound is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Causality of Experimental Choices: The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be easily removable from the purified crystals.
For aminobenzoic acids, polar protic solvents like water or ethanol, or mixtures thereof, are often good starting points.[3] Due to the presence of multiple polar functional groups, solvent systems like ethanol/water or acetone/water could be effective.
Protocol:
-
Solvent Selection:
-
Place a small amount of the crude material in several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures like ethanol/water) to each tube at room temperature to assess solubility.
-
Heat the tubes that show low solubility at room temperature. A good solvent will dissolve the compound upon heating.
-
Allow the hot solutions to cool. The formation of crystals upon cooling indicates a promising solvent system.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
Self-Validation: The purity of the recrystallized material should be confirmed by HPLC analysis and its melting point should be determined. A sharp melting point close to the literature value is indicative of high purity.
Data Presentation: Solubility of Related Compounds
| Compound | Water | Ethanol | Methanol | Ethyl Acetate | Acetonitrile |
| p-Aminobenzoic Acid | Reasonably Soluble, increases with temp[3] | Soluble[3] | Soluble[3] | Soluble[4] | Soluble[4] |
| Benzoic Acid | Low | High[5] | High[5] | High[5] | High[5] |
Diagram: Recrystallization Workflow
Caption: General workflow for the purification of a solid compound by recrystallization.
Preparative High-Performance Liquid Chromatography (HPLC): For Ultimate Purity
Principle: Preparative HPLC is a chromatographic technique used to separate components of a mixture on a larger scale than analytical HPLC. The crude mixture is injected onto a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and collection. For polar, ionizable compounds like this compound, reversed-phase HPLC is a common choice.[6]
Causality of Experimental Choices: The selection of the stationary phase (e.g., C18) and the mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is critical for achieving good separation. The pH of the mobile phase can be adjusted to control the ionization state of the analyte and influence its retention time.
Protocol:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to separate the target compound from its impurities.
-
Screen different C18 columns and mobile phase compositions (e.g., varying gradients of acetonitrile/water or methanol/water with a buffer like ammonium formate or a small amount of acid like formic acid).
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the target compound from all impurities.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized analytical method to a preparative HPLC system with a larger column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Dissolve the crude material in a suitable solvent (preferably the mobile phase) at a high concentration.
-
-
Purification and Fraction Collection:
-
Inject the concentrated crude solution onto the preparative HPLC column.
-
Monitor the separation using a UV detector at a wavelength where the target compound absorbs strongly.
-
Collect the fraction containing the pure this compound as it elutes from the column.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the organic solvent from the mobile phase using a rotary evaporator.
-
If a non-volatile buffer was used, further purification steps like solid-phase extraction (SPE) or lyophilization may be necessary to isolate the pure compound.
-
Self-Validation: The purity of the collected fractions should be analyzed by analytical HPLC. Fractions with the desired purity can then be combined. The final product should be characterized by NMR and MS to confirm its identity and purity.
Purity Assessment and Characterization
After purification, the final product should be thoroughly analyzed to confirm its identity and assess its purity. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound (typically expressed as a percentage of the total peak area).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of crude this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method will depend on the specific impurity profile of the crude material and the desired final purity. A multi-step approach, such as an initial acid-base extraction followed by recrystallization, can often provide a highly pure product in a cost-effective manner. For the highest purity requirements or for difficult separations, preparative HPLC is the method of choice. It is imperative to accompany each purification step with appropriate analytical techniques to monitor the progress and confirm the purity of the final product.
References
-
Solubility of 4-Aminobenzoic Acid (C₇H₇NO₂). Solubility of Things. [Link]
-
Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2030, 69-83. [Link]
- Processes for the preparation of fluorinated benzoic acids.
-
Solubility of p ABA in several solvents. ResearchGate. [Link]
- Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Crystal Growth & Design, 19(9), 5038-5047.
-
Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Springer Link. [Link]
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
aminobenzoic acid-impurities. Pharmaffiliates. [Link]
-
4-Aminobenzoic Acid. PubChem. [Link]
-
5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Today. [Link]
- Solubility Relations of Isomeric Organic Compounds. VIII. Solubility of the Aminobenzoic Acids in Various Liquids. The Journal of Physical Chemistry, 35(5), 1313-1325.
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- The preparation method of 2-amino-5-fluorobenzoic acid.
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
- Process for the decolorization and purification of p-hydroxybenzoic acid.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
-
The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. [Link]
- Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 3(6), 334-341.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(18), 3264.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 5-Amino-2-fluoro-3-hydroxybenzoic acid
Introduction
5-Amino-2-fluoro-3-hydroxybenzoic acid is a substituted aromatic molecule with functional groups that make it a valuable building block in medicinal chemistry and materials science. Its structural complexity, featuring an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid on a benzene ring, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and physicochemical characterization. This guide provides a comprehensive suite of analytical protocols designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles of analytical chemistry, ensuring robust and reliable characterization. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices, aligning with the principles outlined in ICH Q2(R1) guidelines.[1][2][3]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for the development of analytical methods and for its application in further research.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | Inferred from structure |
| Molecular Weight | 171.13 g/mol | Calculated |
| Appearance | Off-white to light brown powder | Typical for this class of compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, DMSO | Inferred from similar structures |
| pKa | ~3-4 (Carboxylic acid), ~4-5 (Amine), ~9-10 (Phenol) | Estimated based on substituted benzoic acids |
Overall Characterization Workflow
A logical and systematic workflow is essential for the comprehensive characterization of a novel chemical entity. The proposed workflow ensures that data from orthogonal techniques are integrated to build a complete profile of the molecule.
Caption: Overall workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Identity
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The acidic nature of the analyte makes a C18 column with an acidic mobile phase an ideal choice to ensure the carboxylic acid is protonated and well-retained.[4][5][6]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to 0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic acids.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization of the carboxylic acid, ensuring good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 15 minutes | A scouting gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection | UV at 230 nm and 275 nm | Based on typical absorbance maxima for substituted benzoic acids.[7][8][9] |
Expected Results: A major peak corresponding to the main compound, with any impurities appearing as smaller peaks. Purity is calculated based on the area percentage of the main peak.
Caption: HPLC workflow for purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS provides molecular weight information, which is a critical piece of data for confirming the identity of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule. Given the presence of both an acidic (carboxylic acid) and a basic (amine) group, both positive and negative ion modes should be evaluated.[10][11][12]
Protocol:
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS Parameters:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive and Negative | To detect [M+H]⁺ and [M-H]⁻ ions. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting voltages for ESI. |
| Mass Range | 50-500 m/z | To cover the expected molecular ion and potential fragments. |
| Source Temperature | 120 °C | To aid in desolvation. |
| Gas Flow | Instrument dependent | Optimize for best signal. |
Expected Results:
-
Positive Mode: A prominent ion at m/z 172.0404, corresponding to the [M+H]⁺ adduct (C₇H₇FNO₃⁺).
-
Negative Mode: A prominent ion at m/z 170.0259, corresponding to the [M-H]⁻ adduct (C₇H₄FNO₃⁻). The accurate mass measurement should be within 5 ppm of the theoretical mass.
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structure determination. ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's carbon-hydrogen-fluorine framework.
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons (OH, NH₂, COOH).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
¹⁹F NMR (with proton decoupling)
-
2D NMR (COSY, HSQC, HMBC) for full assignment.
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~10-13 | broad s | Carboxylic acid proton (exchangeable) |
| ~8-9 | broad s | Phenolic proton (exchangeable) | |
| ~6.5-7.5 | d, d | Aromatic protons, showing coupling to each other and to ¹⁹F. | |
| ~5-6 | broad s | Amine protons (exchangeable) | |
| ¹³C | ~165-175 | s | Carboxylic acid carbon |
| ~100-160 | m | Aromatic carbons, showing C-F couplings. | |
| ¹⁹F | ~ -110 to -140 | m | Aromatic C-F. The exact shift is sensitive to the electronic environment.[13][14] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[15][16][17][18]
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3400-3200 (medium) | N-H stretch | Primary amine |
| 3300-2500 (very broad) | O-H stretch | Carboxylic acid |
| 1700-1680 (strong) | C=O stretch | Carboxylic acid |
| 1620-1580 | N-H bend | Primary amine |
| 1600, 1500, 1450 | C=C stretch | Aromatic ring |
| 1250-1150 | C-F stretch | Aryl-fluoride |
| 1300-1200 | C-O stretch | Phenol |
Thermal Analysis
Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition temperature, and thermal stability.[19][20][21][22][23]
Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Experimental Conditions:
| Parameter | Condition |
| Temperature Range | 25 °C to 400 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can be an indicator of purity.
-
TGA: A stable baseline until the onset of thermal decomposition, at which point a significant weight loss will be observed. This determines the upper-temperature limit for the compound's stability.
Caption: Workflow for DSC/TGA thermal analysis.
Data Integration and Conclusion
The comprehensive characterization of this compound is achieved by integrating the data from these orthogonal analytical techniques.
-
Identity: Confirmed by the combination of accurate mass from LC-MS and the unique structural fingerprint provided by ¹H, ¹³C, and ¹⁹F NMR.
-
Structure: Unambiguously determined by 1D and 2D NMR, with functional groups confirmed by FTIR.
-
Purity: Quantified by HPLC-UV, with the absence of significant thermal events before melting in DSC providing secondary confirmation.
-
Properties: Physicochemical and thermal properties established through solubility tests, UV-Vis spectroscopy, and DSC/TGA.
This multi-technique approach ensures a high degree of confidence in the identity, purity, and quality of this compound, making it suitable for its intended use in research and development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. [Link]
-
Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
-
Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link]
-
Ultraviolet absorption spectra: Some substituted benzoic acids. Scilit. [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Royal Society of Chemistry. [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. Journal of Chromatography B. [Link]
-
Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. ResearchGate. [Link]
-
ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
-
FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. [Link]
-
DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]
-
Thermal Analysis. Chemistry LibreTexts. [Link]
-
IR Chart. [Link]
-
LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column. Agilent Technologies. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... ResearchGate. [Link]
-
Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. National Institutes of Health. [Link]
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry. [Link]
-
IR handout.pdf. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. [Link]
-
Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Predict all NMR spectra. NMRDB.org. [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scilit.com [scilit.com]
- 9. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01520C [pubs.rsc.org]
- 10. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. mt.com [mt.com]
- 20. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5-Amino-2-fluoro-3-hydroxybenzoic Acid for Analytical Applications
Introduction: The Analytical Challenge of a Multifunctional Molecule
5-Amino-2-fluoro-3-hydroxybenzoic acid is a complex aromatic compound characterized by the presence of three distinct functional groups: an amino group, a hydroxyl group, and a carboxylic acid moiety. This trifunctional nature, coupled with its aromaticity and halogenation, presents a significant challenge for direct analysis by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The high polarity imparted by the amino, hydroxyl, and carboxyl groups leads to low volatility, making GC analysis unfeasible without chemical modification. Furthermore, these polar groups can cause poor peak shape, strong retention, and low sensitivity in reversed-phase HPLC.
To overcome these analytical hurdles, derivatization is an essential step. This process involves the chemical modification of the polar functional groups to create derivatives that are more amenable to chromatographic separation and detection. Derivatization can increase volatility for GC-MS analysis and improve peak shape and retention characteristics in HPLC.[1] This application note provides a detailed guide to the derivatization of this compound for both GC-MS and HPLC analysis, offering insights into the underlying chemical principles and step-by-step protocols for researchers, scientists, and drug development professionals.
The Rationale for Derivatization: Enhancing Analyte Properties
The primary objectives of derivatizing this compound are to:
-
Increase Volatility for GC-MS: The replacement of active hydrogens in the amino, hydroxyl, and carboxyl groups with non-polar moieties significantly reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. This allows for its successful elution and analysis by GC-MS.[1]
-
Improve Chromatographic Behavior: Derivatization minimizes interactions between the polar analyte and the stationary phase of the chromatographic column. This leads to sharper, more symmetrical peaks and improved resolution from other components in the sample matrix.
-
Enhance Detection Sensitivity: The introduction of specific chemical groups can enhance the response of the analyte in the detector. For instance, fluorinated acyl groups can improve sensitivity in electron capture detection (ECD) for GC.
Derivatization Strategies for this compound
Given the presence of three distinct functional groups, a comprehensive derivatization strategy is required to cap all active hydrogens. The choice of derivatization agent and method depends on the intended analytical technique.
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those found in this compound.[2] This method involves the replacement of the acidic protons of the hydroxyl, amino, and carboxylic acid groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[3]
Mechanism of Silylation:
The reaction proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom of the silylating agent, leading to the displacement of a leaving group. The general reaction is as follows:
Analyte-(OH/NH2/COOH) + Silylating Agent → Analyte-(O-SiR3/NH-SiR3/COO-SiR3) + Byproduct
A common and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).
Workflow for GC-MS Analysis.
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the simultaneous derivatization of the amino, hydroxyl, and carboxylic acid groups of this compound using BSTFA with 1% TMCS.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are sensitive to moisture.[4]
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte. Then, add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Expected Outcome:
The derivatization will yield 5-(N,N-bis(trimethylsilyl)amino)-2-fluoro-3-(trimethylsilyloxy)benzoic acid trimethylsilyl ester. This derivative will be significantly more volatile and exhibit improved chromatographic properties compared to the underivatized compound.
For High-Performance Liquid Chromatography (HPLC) Analysis: Two-Step Derivatization
For HPLC analysis, the goal of derivatization is primarily to improve peak shape and retention on reversed-phase columns, rather than to increase volatility. A two-step approach involving esterification of the carboxylic acid followed by acylation of the amino and hydroxyl groups is a highly effective strategy.
Step 1: Esterification of the Carboxylic Acid:
The carboxylic acid group is first converted to an ester, typically a methyl or ethyl ester. This is often achieved through Fischer esterification using an alcohol in the presence of an acid catalyst.[5][6]
Step 2: Acylation of the Amino and Hydroxyl Groups:
Following esterification, the amino and hydroxyl groups are acylated using an acylating agent such as trifluoroacetic anhydride (TFAA) or an acyl chloride. This step caps the remaining polar groups.
Two-Step Derivatization for HPLC.
Protocol 2: Two-Step Esterification and Acylation for HPLC Analysis
This protocol details a two-step derivatization process for preparing this compound for reversed-phase HPLC analysis.
Materials:
-
This compound standard or sample extract
-
Anhydrous methanol
-
Concentrated sulfuric acid or thionyl chloride
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials and standard laboratory glassware
-
HPLC system with a C18 column and UV or MS detector
Procedure:
Part A: Esterification
-
Reaction Setup: Dissolve a known amount of this compound in an excess of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a condenser and reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
Part B: Acylation
-
Dissolution: Dissolve the dried ester from Part A in an anhydrous solvent such as ethyl acetate.
-
Reagent Addition: Add an excess of trifluoroacetic anhydride (TFAA) to the solution.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Solvent Removal: Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitution: Reconstitute the final derivative in the HPLC mobile phase for analysis.
Expected Outcome:
This two-step process will yield a derivative where the carboxylic acid is esterified and the amino and hydroxyl groups are acylated. This final product will be significantly less polar, leading to better retention and peak shape on a C18 HPLC column.
Method Validation and Troubleshooting
A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Troubleshooting Common Derivatization Issues:
| Problem | Potential Cause | Solution |
| Low or no derivative peak | Presence of moisture in the sample or reagents. | Ensure all glassware is dry and use anhydrous solvents. Dry the sample completely before adding reagents. |
| Incomplete reaction. | Optimize reaction time and temperature. Ensure proper stoichiometry of reagents. | |
| Multiple derivative peaks | Incomplete derivatization of all functional groups. | Increase reaction time, temperature, or reagent concentration. |
| Side reactions. | Use a milder derivatizing agent or optimize reaction conditions. | |
| Poor peak shape | Adsorption of the derivative in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. |
| Co-elution with interfering substances. | Optimize the chromatographic conditions (temperature program for GC, mobile phase gradient for HPLC). |
Conclusion
The successful analysis of this compound by GC-MS and HPLC is critically dependent on effective derivatization. Silylation offers a one-step solution for preparing this trifunctional analyte for GC-MS analysis by increasing its volatility and thermal stability. For HPLC, a two-step esterification and acylation strategy effectively reduces the polarity of the molecule, leading to improved chromatographic performance on reversed-phase columns. The protocols provided in this application note, along with the guidelines for method validation and troubleshooting, offer a comprehensive framework for researchers to develop reliable and robust analytical methods for this challenging compound. Careful optimization of the derivatization and chromatographic conditions will be essential to achieve the desired sensitivity, accuracy, and precision for specific applications in pharmaceutical and chemical analysis.
References
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712–16723. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 1-10. Retrieved from [Link]
-
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Retrieved from [Link]
-
Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71–78. Retrieved from [Link]
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. organomation.com [organomation.com]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
protocol for N-acylation of 5-Amino-2-fluoro-3-hydroxybenzoic acid
An Application Note and Comprehensive Protocol for the Chemoselective N-Acylation of 5-Amino-2-fluoro-3-hydroxybenzoic acid
Abstract
N-acylated aminobenzoic acids are pivotal structural motifs in medicinal chemistry and materials science. The synthesis of these compounds, however, can be challenging when the substrate contains multiple reactive functional groups. This application note provides a detailed and robust protocol for the chemoselective N-acylation of this compound, a trifunctional molecule presenting significant synthetic challenges. We address the critical issue of selectivity between the nucleophilic amino and hydroxyl groups, offering two distinct, field-proven methods using either an acyl chloride under Schotten-Baumann conditions or an acid anhydride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and troubleshooting strategies to ensure reliable and reproducible outcomes.
Introduction: The Challenge of Selective Acylation
The amide bond is a cornerstone of modern organic chemistry, integral to pharmaceuticals, polymers, and biological systems.[1] The N-acylation of anilines is a fundamental method for constructing these bonds. However, when the aniline substrate, such as this compound, possesses other nucleophilic sites like a hydroxyl group, the reaction demands precise control to achieve chemoselectivity.
The primary challenge lies in preferentially acylating the amino group over the phenolic hydroxyl group. While the amino group is generally a stronger nucleophile than the hydroxyl group in neutral or slightly basic media, this selectivity can be compromised under certain conditions. Furthermore, the presence of an electron-withdrawing fluorine atom at the ortho-position decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions that could favor side reactions. This guide provides a comprehensive framework for navigating these challenges to achieve high-yield, selective N-acylation.
Reaction Principle and Mechanistic Considerations
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride), forming a tetrahedral intermediate. Subsequently, the leaving group (chloride or carboxylate) is eliminated, and a proton is removed to yield the stable amide product.
Chemoselectivity (N- vs. O-Acylation):
The key to selectivity is exploiting the inherent difference in nucleophilicity between the amino (-NH₂) and hydroxyl (-OH) groups.
-
Amino Group: More nucleophilic under neutral and moderately basic conditions.
-
Hydroxyl Group: Less nucleophilic, but can be deprotonated under strongly basic conditions to form a highly nucleophilic phenoxide ion (-O⁻), which can lead to competing O-acylation.
Therefore, controlling the reaction pH and the choice of base is critical. The Schotten-Baumann reaction, for instance, uses a biphasic system where the pH is maintained around 10–12, which is generally optimal for amine acylation without causing excessive phenoxide formation.[3]
Caption: General mechanism for N-acylation via nucleophilic acyl substitution.
Experimental Protocols
Two primary protocols are presented, leveraging common and effective acylating agents.
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This classic method is highly effective for acylating amines with acyl chlorides. It utilizes a two-phase solvent system to facilitate the reaction and neutralize the HCl byproduct.[4][5]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1 mmol scale) | Stoichiometric Eq. |
| This compound | 171.12 | 171 mg | 1.0 |
| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 | ~0.08 mL (86 mg) | 1.1 |
| Dichloromethane (DCM) | - | 10 mL | - |
| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | ~88 mg in 0.8 mL H₂O | 2.2 |
| 1M Hydrochloric Acid (HCl) | - | As needed for work-up | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | For work-up | - |
| Brine (Saturated NaCl) | - | For work-up | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq.) in 5 mL of water. Add 10% aqueous NaOH solution (2.2 eq.) and stir until the solid dissolves. Add 10 mL of dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise over 15 minutes. A white precipitate of the product may begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexanes (1:1) with 1% acetic acid. The product should have a higher Rf than the starting material.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers.
-
Acidification & Extraction: Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The N-acylated product will precipitate. Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.[6]
Protocol 2: N-Acylation using an Acid Anhydride
This method often provides excellent N-selectivity under milder conditions. Acetic anhydride is a common reagent for introducing an acetyl group.[7][8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1 mmol scale) | Stoichiometric Eq. |
| This compound | 171.12 | 171 mg | 1.0 |
| Acetic Anhydride | 102.09 | ~0.1 mL (107 mg) | 1.05 |
| Pyridine or Triethylamine (Et₃N) | - | ~0.1 mL | Catalytic/Solvent |
| Ethyl Acetate | - | 10 mL | Solvent |
| 1M Hydrochloric Acid (HCl) | - | For work-up | - |
| Saturated Aqueous Sodium Bicarbonate | - | For work-up | - |
| Brine (Saturated NaCl) | - | For work-up | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 eq.) in 10 mL of a suitable solvent like ethyl acetate or pyridine.
-
Addition of Anhydride: Add acetic anhydride (1.05 eq.) to the suspension. If not using pyridine as the solvent, add a catalytic amount of pyridine or 1.2 equivalents of triethylamine.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate.
-
Washing: Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove the base, water (1 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography as described in Protocol 1.[6]
Workflow Visualization
The overall experimental process is summarized in the following workflow diagram.
Caption: Experimental workflow from reaction setup to final product analysis.
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the N-acylated product.
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. The product is expected to be less polar than the starting material.
-
¹H NMR Spectroscopy: Look for the appearance of a new amide N-H signal (typically a broad singlet between 8-10 ppm) and signals corresponding to the acyl group (e.g., a singlet around 2.1 ppm for an acetyl group). Shifts in the aromatic proton signals are also expected.
-
Infrared (IR) Spectroscopy: The product will show a characteristic amide C=O stretch (around 1650-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹). The primary amine N-H stretches of the starting material will disappear.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting and Optimization
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Deactivated substrate. 2. Insufficiently reactive acylating agent. 3. Low temperature. | 1. Increase reaction time or temperature. 2. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 3. Add a catalyst like DMAP for anhydride reactions. |
| O-Acylation Byproduct Observed | 1. Reaction conditions are too basic, forming phenoxide. 2. Reaction temperature is too high. | 1. In Protocol 1, do not use excess NaOH. 2. Switch to Protocol 2, using milder conditions with a non-nucleophilic base like triethylamine. 3. Run the reaction at a lower temperature. |
| Di-acylation (N and O) | 1. Excess acylating agent used. 2. Prolonged reaction time at elevated temperature. | 1. Use closer to 1.0 equivalent of the acylating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | 1. Product and starting material have similar polarities. | 1. For column chromatography, try a different solvent system or adjust the mobile phase pH.[6] 2. For recrystallization, screen a variety of solvents to find one with optimal differential solubility.[6] |
| Product is Colored (Yellow/Brown) | Oxidation of phenolic or amino groups. | 1. Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen).[9] 2. During recrystallization, add a small amount of activated charcoal to the hot solution and filter it off.[6] |
Conclusion
The selective N-acylation of this compound is a readily achievable transformation with careful control of reaction conditions. The two protocols provided, based on the Schotten-Baumann reaction and acylation with an acid anhydride, offer versatile and reliable pathways to the desired products. By understanding the underlying principles of chemoselectivity and employing the detailed procedures and troubleshooting guides outlined in this note, researchers can confidently synthesize these valuable compounds for applications in drug discovery and beyond.
References
-
Chevalot, I., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology. Available at: [Link]
-
Al-Karad, L. A. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material. Available at: [Link]
- Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase. Available at: [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]
-
Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols. Available at: [Link]
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). The acetyl function as a protecting group for phenols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
ResearchGate. (2010). Selective alkylation of aminophenols. Available at: [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]
-
YouTube. (2020). Acylation using an anhydride. Available at: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]
-
University of Bath's research portal. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Available at: [Link]
- Syahrani, A., et al. (n.d.).
-
ACS Central Science. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Available at: [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). Available at: [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Available at: [Link]
-
ResearchGate. (2025). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of anilines and amines. Available at: [Link]
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
-
Protecting Groups. (n.d.). Available at: [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Available at: [Link]
-
Zenodo. (n.d.). Reactions of aniline with unsymmetrical acid anhydrides. Available at: [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Available at: [Link]
- Google Patents. (n.d.). Process for purifying p-aminobenzoic.
-
Goa University. (n.d.). ortho and para-aminobenzoic acids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel Benzamide-Based Kinase Inhibitors Using 5-Amino-2-fluoro-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of a novel class of potential kinase inhibitors utilizing 5-Amino-2-fluoro-3-hydroxybenzoic acid as a key starting material. Kinase inhibitors are at the forefront of targeted cancer therapy, and the unique structural features of this starting material—a fluorine atom for metabolic stability and hydrogen bonding interactions, a hydroxyl group for key interactions in the kinase hinge region, and an amino group for further derivatization—make it an attractive scaffold for medicinal chemistry campaigns. This application note outlines a strategic synthetic approach, focusing on a robust amide coupling reaction to generate a library of benzamide derivatives. Detailed experimental protocols, mechanistic insights, and proposed characterization and biological evaluation methods are provided to guide researchers in the development of new therapeutic agents.
Introduction: The Rationale for this compound in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer treatment by offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.
The design of effective kinase inhibitors often relies on the strategic incorporation of functional groups that can interact with specific residues within the ATP-binding pocket of the kinase. This compound is a promising starting material for the synthesis of kinase inhibitors due to its unique combination of functional groups:
-
The Carboxylic Acid: This group serves as a primary handle for synthetic modification, most commonly through the formation of an amide bond. The resulting benzamide scaffold is a common feature in many approved kinase inhibitors.
-
The Amino Group: The amino functionality provides a vector for introducing diversity into the molecule. It can be acylated, alkylated, or used to construct various heterocyclic systems, allowing for the exploration of the solvent-exposed region of the kinase binding site and optimization of pharmacokinetic properties.
-
The Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and can form critical interactions with the hinge region of the kinase, a common anchoring point for many Type I and Type II kinase inhibitors.
-
The Fluorine Atom: The strategic placement of a fluorine atom can significantly enhance the therapeutic potential of a drug candidate. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of adjacent functional groups.[1]
This application note will focus on the synthesis of a hypothetical, yet representative, benzamide-based kinase inhibitor targeting the p38 MAP kinase pathway, which is implicated in inflammatory diseases and cancer.
Proposed Signaling Pathway: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade that responds to extracellular stimuli, such as stress and cytokines, to regulate a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.
Sources
The Untapped Potential of 5-Amino-2-fluoro-3-hydroxybenzoic Acid: A Scaffold for Next-Generation Therapeutics
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The inherent functionalities of a scaffold dictate its potential for biological interaction, metabolic stability, and synthetic versatility. 5-Amino-2-fluoro-3-hydroxybenzoic acid is a sparsely documented yet highly promising scaffold, uniquely decorated with a fluorine atom, an amino group, and a hydroxyl group on a benzoic acid core. This combination of functionalities suggests significant potential in the design of innovative drugs.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the applications of this compound. While direct applications in marketed drugs are not yet established, this document will extrapolate from the well-documented roles of its structural analogs to provide a forward-looking perspective on its potential in medicinal chemistry. We will delve into its physicochemical properties, propose a synthetic strategy, and outline potential therapeutic applications with detailed, albeit theoretical, protocols.
The Strategic Advantage of Fluorination and Multifunctionality
Halogenated benzoic acid derivatives are a cornerstone in the development of pharmaceuticals.[1] The introduction of a fluorine atom, in particular, can profoundly influence a molecule's properties. It is a widely employed strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase binding affinity to biological targets.[1]
The presence of the amino, hydroxyl, and carboxylic acid groups on the this compound scaffold offers multiple points for derivatization, allowing for the creation of diverse chemical libraries. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The carboxylic acid is readily converted to amides, esters, or other bioisosteres. The hydroxyl group can be etherified or used to modulate solubility and hydrogen bonding interactions. This trifecta of functionalities makes it a versatile platform for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1025127-32-5 | [2] |
| Molecular Formula | C₇H₆FNO₃ | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
Proposed Synthetic Pathway
Caption: A generalized, theoretical synthetic workflow for this compound.
Theoretical Protocol for the Synthesis of this compound:
This protocol is hypothetical and requires experimental validation.
Step 1: Nitration of a Suitable Precursor
A plausible starting material would be a difluorinated benzoic acid derivative where one fluorine can be selectively displaced or where nitration can be directed to the desired position. For instance, starting with a 2,3-difluorobenzoic acid, selective nitration at the 5-position could be attempted.
-
Dissolve the starting material in concentrated sulfuric acid at 0°C.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration.
Step 2: Reduction of the Nitro Group
The nitro group can be reduced to an amine using various standard methods.
-
Suspend the nitrated intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction until completion.
-
Work up the reaction accordingly to isolate the aminobenzoic acid derivative. For the SnCl₂ reduction, basification will be necessary to precipitate the tin salts and liberate the free amine.
Step 3: Introduction of the Hydroxyl Group
The introduction of the hydroxyl group at the 3-position is the most challenging step and would likely involve a multi-step sequence, potentially through a diazonium salt intermediate if a suitable precursor is chosen, or through a nucleophilic aromatic substitution if the fluorine at the 3-position is sufficiently activated.
It is crucial to emphasize that the feasibility and specific conditions for each step would require significant experimental optimization and are not guaranteed to be successful as outlined.
Potential Applications in Medicinal Chemistry
Based on the known biological activities of structurally similar compounds, this compound can be envisioned as a key building block in several therapeutic areas.
As a Scaffold for Novel Antibacterial Agents
Many successful antibacterial agents, particularly those in the fluoroquinolone class, are derived from substituted benzoic acids.[5] The core structure of this compound provides a foundation for the synthesis of novel quinolone and quinazolinone derivatives.
Workflow for the Synthesis of a Hypothetical Quinolone Derivative:
Caption: A proposed workflow for the synthesis of a quinolone-based antibacterial agent.
Protocol for Amide Coupling (A Key Step in Derivatization):
-
Dissolve this compound (with protected functional groups as necessary) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a coupling agent such as HATU or EDC, along with a base like DIPEA.
-
Add the desired amine component to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Perform an aqueous workup to remove the coupling reagents and isolate the amide product.
As a Building Block for Kinase Inhibitors
Substituted aminobenzoic acids are prevalent scaffolds in the design of kinase inhibitors for oncology. The amino group often serves as a key hydrogen bond donor, while the benzoic acid portion can be used to modulate solubility and interact with solvent-exposed regions of the kinase active site. The fluorine atom can enhance binding affinity through favorable interactions with the protein backbone.
In the Development of Anti-inflammatory Agents
Derivatives of aminosalicylic acid, such as mesalamine (5-amino-2-hydroxybenzoic acid), are used as anti-inflammatory agents.[6][7] By analogy, derivatives of this compound could be explored for similar activities. The additional fluorine and repositioned hydroxyl group could lead to altered potency, selectivity, or pharmacokinetic profiles. For example, acylation of the amino group could yield novel non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Conclusion
While this compound remains a relatively unexplored molecule, its structural features strongly suggest its potential as a valuable scaffold in medicinal chemistry. The presence of fluorine, amino, and hydroxyl groups on a benzoic acid core provides a rich platform for the synthesis of diverse compound libraries targeting a range of diseases, from bacterial infections to cancer and inflammatory disorders. The proposed synthetic strategies and potential applications outlined in this guide are intended to stimulate further research into this promising building block. It is through the exploration of such novel scaffolds that the field of drug discovery will continue to advance and address unmet medical needs.
References
-
Tahir, M. N., Tariq, M. I., & Tariq, R. H. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2372. [Link]
- Glaxo Group Ltd. (2007). Novel compounds. U.S.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2005). The preparation method of 2-amino-5-fluorobenzoic acid.
-
F. Hoffmann-La Roche AG. (1998). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
Barros, L., Dueñas, M., Pinela, J., Carvalho, A. M., & Ferreira, I. C. F. R. (2021). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Antioxidants, 10(9), 1409. [Link]
- Procter & Gamble. (2006). Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
-
Autechaux, S. A. (n.d.). 3-Fluoro-2-hydroxybenzoic Acid CAS 341-27-5: High-Purity Intermediate for Synthesis. Retrieved from [Link]
-
Zhang, L., Jia, A., & Wang, L. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 466-470. [Link]
- Warner Chilcott Company, LLC. (2006). Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
-
Clinivex. (n.d.). This compound. Retrieved from [Link]
- Individual. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
da Silva, P. S., de Oliveira, A. C. A., de Melo, T. R. S., da Silva, A. C., de Oliveira, R. G., & de Freitas, R. M. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CA2578714A1 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar - Google Patents [patents.google.com]
- 7. WO2006028831A2 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar - Google Patents [patents.google.com]
- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
Troubleshooting & Optimization
solubility issues with 5-Amino-2-fluoro-3-hydroxybenzoic acid in organic solvents
Welcome to the technical support center for 5-Amino-2-fluoro-3-hydroxybenzoic acid (CAS: 1025127-32-5). This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and accelerate your research.
Understanding the Molecule: The "Why" Behind Its Solubility Issues
This compound is a complex small molecule with multiple functional groups that dictate its physicochemical properties. Its structure contains:
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A carboxylic acid group (-COOH), which is acidic.
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An amino group (-NH2), which is basic.
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A hydroxyl group (-OH), which can participate in hydrogen bonding.
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A fluoro group (-F), which increases lipophilicity and alters electronic properties.
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An aromatic ring , which is inherently hydrophobic.
The presence of both an acidic and a basic group makes this molecule zwitterionic in solution at certain pH ranges.[1] Zwitterions carry both a positive and a negative charge, leading to strong intermolecular electrostatic interactions and high crystal lattice energy. This is a primary reason for its poor solubility in many solvents, as the solvent must overcome these strong forces. The lowest aqueous solubility is typically observed at the molecule's isoelectric point (pI) , where the net charge is zero.[2]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Due to its zwitterionic nature, this compound generally exhibits poor solubility in pure water and nonpolar organic solvents. Its solubility is expected to be highest in polar aprotic solvents and in aqueous solutions where the pH is adjusted to be significantly above or below its isoelectric point.[1][3]
Q2: I'm starting a new project. What is the recommended first-line approach to solubilizing this compound?
A2: The most effective initial strategy is pH adjustment in an aqueous medium.[4][5][6] Given the presence of the carboxylic acid and amino groups, altering the pH will ionize the molecule into a more soluble salt form. For most applications, starting with a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) for creating a concentrated stock solution is also a standard and effective practice.[5]
Q3: Why won't it dissolve in methanol or ethanol, even with heating?
A3: While methanol and ethanol are polar protic solvents, they may not be sufficiently polar or basic/acidic enough to disrupt the strong intermolecular forces (hydrogen bonding and ionic interactions) of the zwitterionic compound in its solid state. The energy required to break the crystal lattice may be greater than the energy gained from solvation in these alcohols. Co-solvency or pH modification is often necessary to achieve significant solubility.[7]
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter during your experiments.
Problem: My compound is insoluble in common organic solvents (Methanol, Acetonitrile, Ethyl Acetate) for my reaction or analysis.
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Causality: The solvent lacks the polarity or specific interactions needed to overcome the compound's high crystal lattice energy. The zwitterionic form is particularly stable and resistant to dissolution in neutral organic solvents.
-
Solution Pathway:
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Switch to a Polar Aprotic Solvent: Attempt to dissolve the compound in a small amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5] These solvents are highly polar and are excellent at solvating a wide range of molecules.
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Introduce a Co-solvent: If your experimental system allows, use a co-solvent system.[8][9] For example, a mixture of an alcohol (like ethanol) with a small percentage of water and a pH modifier can be effective. The co-solvent approach works by reducing the polarity of water or disrupting its hydrogen bonding network, making it a more favorable environment for the solute.[8]
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Form a Salt in situ: If using an aqueous system, adjust the pH. To create a stock for chromatography, you might consider adding a volatile acid (e.g., formic acid, TFA) or base (e.g., ammonium hydroxide) to the mobile phase and the sample solvent to ensure the compound remains in its soluble, ionized form.
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Problem: The compound precipitates when I add my aqueous buffer to my DMSO stock solution.
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Causality: This is a classic case of an "antisolvent" effect. The compound is soluble in the DMSO stock, but when diluted into an aqueous buffer (the antisolvent), the overall solvent polarity changes drastically, causing the compound to crash out of solution.[7] This is especially likely if the buffer's pH is near the compound's isoelectric point.
-
Solution Pathway:
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Check the Buffer pH: The primary culprit is often the pH. Ensure the final pH of the solution is far from the compound's pI. Adjust the buffer pH to be < 4 (to protonate the amine) or > 8 (to deprotonate the carboxylic acid) before adding the DMSO stock.[3][10]
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Reduce Stock Concentration: A lower concentration of the initial DMSO stock may stay soluble upon dilution.
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Modify the Dilution Method: Instead of adding the stock to the buffer, try adding the buffer slowly to the vortexing stock solution. This can sometimes prevent localized high concentrations that initiate precipitation.
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Incorporate Co-solvents or Surfactants: The final aqueous solution may require a solubilizing agent, such as polyethylene glycol (PEG) or a small amount of a non-ionic surfactant like Tween® 80, to maintain solubility.[5][11]
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Problem: My solution has turned yellow/brown after pH adjustment or heating.
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Causality: Aminophenol derivatives can be susceptible to oxidation, especially under basic conditions, exposure to air, or heat.[3] The color change indicates potential degradation of the compound.
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Solution Pathway:
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Work Under Inert Atmosphere: If possible, prepare solutions under a nitrogen or argon atmosphere to minimize exposure to oxygen.
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Use Degassed Solvents: Sparge your solvents with nitrogen or argon before use to remove dissolved oxygen.
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Avoid High Temperatures: Use sonication in a room temperature water bath as an alternative to heating. If heating is necessary, use the lowest effective temperature for the shortest possible time.
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Add Antioxidants: For formulation studies, consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid, if compatible with your downstream application.
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Verify Integrity: After dissolution, always verify the compound's integrity using an appropriate analytical method, such as HPLC-MS, to check for the appearance of degradation products.[12][13]
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Solubility Data Summary
| Solvent Class | Examples | Expected Solubility | Rationale & Expert Insights |
| Nonpolar | Hexane, Toluene, Dichloromethane | Very Poor | The high polarity and zwitterionic nature of the solute are incompatible with the low polarity of these solvents. |
| Polar Aprotic | DMSO, DMF | Good to Excellent | These solvents are highly polar and can effectively solvate both the charged groups and the aromatic ring, disrupting the crystal lattice. This is the recommended starting point for organic stocks.[5] |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Solubility in water is highly pH-dependent.[14] In neutral alcohols, solubility is limited as they are not strong enough to break the zwitterionic interactions effectively. |
| Aqueous (Acidic) | Water with pH < 4 (e.g., 0.1 M HCl) | Good | The amino group becomes protonated (-NH3+), forming a cationic salt which is significantly more water-soluble.[3][15] |
| Aqueous (Basic) | Water with pH > 8 (e.g., 0.1 M NaOH) | Good | The carboxylic acid group is deprotonated (-COO-), forming an anionic carboxylate salt that is highly water-soluble.[3][15] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Decision tree for troubleshooting the solubility of this compound.
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemical.[16][17] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or chemical fume hood.[17][18]
Protocol 1: Solubilization via pH Adjustment (for Aqueous Solutions)
This protocol aims to create a 10 mg/mL solution. Adjust volumes as needed.
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Weigh the Compound: Accurately weigh 10 mg of this compound into a clean glass vial.
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Initial Suspension: Add 500 µL of purified water to the vial. The compound will likely form a slurry or suspension.
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Basic Solubilization:
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While stirring, add 1 M NaOH dropwise (typically 1-5 µL at a time).
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Monitor the solution for clarity. Continue adding NaOH until the solid is fully dissolved. The solution should be clear.
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Causality: The NaOH deprotonates the carboxylic acid group to form the highly soluble sodium carboxylate salt.[3]
-
-
Acidic Solubilization (Alternative):
-
If a low pH is required, add 1 M HCl dropwise to the initial suspension instead of NaOH.
-
Continue adding HCl until the solid is fully dissolved.
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Causality: The HCl protonates the basic amino group to form the more soluble ammonium chloride salt.[3]
-
-
Final Volume Adjustment: Once the solid is dissolved, add purified water to bring the final volume to 1.0 mL.
-
pH Measurement and Final Adjustment: Measure the pH of the final solution. If necessary, adjust it to your target pH, ensuring it remains in a range where the compound is soluble.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates before use.
Protocol 2: Developing a Co-Solvent System (for Organic/Aqueous Stocks)
This protocol is for situations where a purely aqueous system is not desirable, and pH adjustment alone is insufficient.
-
Weigh the Compound: Accurately weigh 10 mg of this compound into a clean glass vial.
-
Primary Organic Solvent: Add 500 µL of DMSO.[5] Cap the vial and vortex or sonicate for 2-5 minutes. The compound should fully dissolve. If it does not, gentle warming (to 30-40°C) may be attempted, but be mindful of potential degradation.
-
Prepare Co-solvent/Buffer: In a separate tube, prepare your final desired buffer or aqueous solution.
-
Slow Dilution: While vigorously vortexing the DMSO stock solution, add the aqueous buffer dropwise. Do not add the DMSO stock to the buffer, as this is more likely to cause precipitation.
-
Observe for Clarity: If the solution remains clear, you have successfully created a stable solution.
-
Troubleshooting Precipitation: If precipitation occurs, experiment with the following:
-
Increase Organic Ratio: Prepare a final solution with a higher percentage of the organic co-solvent (e.g., 20% DMSO in buffer instead of 10%).
-
Add a Third Component: Introduce a solubilizing excipient like PEG 400 or Propylene Glycol to the aqueous buffer before mixing.[8][11] These agents can improve the solubility of nonpolar drugs in aqueous systems.[9]
-
References
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Pharma Times. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
International Journal of Creative Research Thoughts. (2024, December 21). Techniques for Enhancing Drug Solubility: A Comprehensive Overview. [Link]
-
Solubility of Things. 4-Aminobenzoic acid. [Link]
-
PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
ResearchGate. (2013). Co-solvent and Complexation Systems. [Link]
-
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]
-
National Center for Biotechnology Information. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
CORE. (2014, December 31). pH and Solvent Influence on p-Aminobenzoic Acid. [Link]
-
PubMed. (2020, July 3). Physicochemical Properties of Zwitterionic Drugs in Therapy. [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions? [Link]
-
ResearchGate. (2016, January). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
PubChem. 5-Amino-2-hydroxybenzoic acid;hydron. [Link]
-
Indian Academy of Sciences. (1988). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
PubMed. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
ResearchGate. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]
Sources
- 1. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ijprdjournal.com [ijprdjournal.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. core.ac.uk [core.ac.uk]
- 16. fishersci.com [fishersci.com]
- 17. chemscene.com [chemscene.com]
- 18. fishersci.com [fishersci.com]
troubleshooting side reactions in 5-Amino-2-fluoro-3-hydroxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
Troubleshooting Guide
The synthesis of this compound, a key building block in pharmaceutical development, typically proceeds through a two-step sequence: regioselective nitration of 2-fluoro-3-hydroxybenzoic acid followed by the reduction of the resulting nitro intermediate. This guide will address potential pitfalls in each of these critical steps.
Issue 1: Poor Regioselectivity and Formation of Multiple Nitro-Isomers During Nitration
Question: During the nitration of 2-fluoro-3-hydroxybenzoic acid, I am observing the formation of multiple nitro-isomers in my crude product, leading to a low yield of the desired 5-nitro-2-fluoro-3-hydroxybenzoic acid and a complex purification process. How can I improve the regioselectivity of this reaction?
Root Cause Analysis:
The directing effects of the substituents on the aromatic ring—hydroxyl (-OH), carboxyl (-COOH), and fluorine (-F)—are crucial in determining the position of the incoming nitro group. The hydroxyl group is a strong activating, ortho-, para-director. The fluorine atom is a deactivating, ortho-, para-director. The carboxyl group is a deactivating, meta-director. The desired product, 5-nitro-2-fluoro-3-hydroxybenzoic acid, results from nitration at the position para to the hydroxyl group and meta to both the fluorine and carboxyl groups.
However, side reactions can lead to the formation of other isomers, primarily 4-nitro-2-fluoro-3-hydroxybenzoic acid, where nitration occurs ortho to the hydroxyl group. The formation of this isomer can be influenced by several factors, including the nitrating agent, reaction temperature, and solvent.
Troubleshooting Protocol:
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity.
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Standard Conditions (HNO₃/H₂SO₄): This strong acid mixture can sometimes lead to decreased selectivity and potential for side reactions like oxidation or degradation, especially at elevated temperatures.
-
Milder Nitrating Agents: Consider using milder nitrating agents that can improve selectivity. Examples include:
-
Nitric acid in acetic anhydride: This generates acetyl nitrate in situ, which can be a more selective nitrating species.
-
Sodium nitrate in sulfuric acid: This can offer better control over the reaction.
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Metal nitrates (e.g., Cu(NO₃)₂ or Fe(NO₃)₃) on a solid support: These reagents can offer enhanced regioselectivity in certain cases.
-
-
-
Temperature Control: Precise temperature management is critical.
-
Maintain Low Temperatures: The nitration should be carried out at low temperatures, typically between 0 °C and 5 °C, to minimize the formation of undesired isomers and prevent runaway reactions. Use an ice-salt bath for effective cooling.
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Slow Addition: The nitrating agent should be added dropwise to the solution of 2-fluoro-3-hydroxybenzoic acid to maintain a consistent low temperature and control the reaction rate.
-
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the nitration.
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Sulfuric Acid: While commonly used, concentrated sulfuric acid is a highly protic and aggressive medium.
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Alternative Solvents: For milder nitrating agents, consider solvents like acetic acid or dichloromethane.
-
Workflow for Improving Nitration Regioselectivity:
Caption: Troubleshooting workflow for low regioselectivity in nitration.
Issue 2: Incomplete Reduction of the Nitro Group and Formation of Intermediates
Question: During the reduction of 5-nitro-2-fluoro-3-hydroxybenzoic acid to the corresponding amine, my reaction seems to be incomplete, and I am isolating a mixture of starting material and the desired product. What are the potential causes, and how can I drive the reaction to completion?
Root Cause Analysis:
The reduction of an aromatic nitro group can be achieved through various methods, including catalytic hydrogenation or using metal reductants in acidic media. Incomplete reduction can stem from several factors:
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Catalyst Deactivation: In catalytic hydrogenation (e.g., using Pd/C), the catalyst can be poisoned by impurities in the starting material or solvent. The catalyst may also lose activity over time.
-
Insufficient Reductant: When using metal reductants like tin (Sn) or iron (Fe) in hydrochloric acid[1], an insufficient stoichiometric amount will lead to incomplete conversion.
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Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, limiting their access to the catalyst or reductant.
-
Reaction Conditions: In catalytic hydrogenation, factors like hydrogen pressure, temperature, and reaction time are critical for complete conversion.
Troubleshooting Protocol:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂):
-
Catalyst Quality and Loading: Use a fresh, high-quality catalyst. Ensure an appropriate catalyst loading, typically 5-10 mol% of the substrate.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure (typically 1-4 atm or higher in a specialized hydrogenation apparatus). Check for leaks in the system.
-
Solvent Choice: Use a solvent that effectively dissolves the starting material. Common choices include methanol, ethanol, or ethyl acetate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of completion.
-
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl):
-
Stoichiometry of Reductant: Ensure a sufficient excess of the metal reductant is used. For example, with tin, a significant excess is often required.
-
Acid Concentration: The concentration of the acid is important for the reaction rate. Concentrated hydrochloric acid is commonly used.
-
Temperature: Heating the reaction mixture on a water bath can facilitate the reduction.
-
Work-up Procedure: After the reaction, the product is often complexed with the metal. A proper work-up, such as precipitation of the metal sulfide with H₂S or careful basification to precipitate metal hydroxides, is necessary to isolate the free amine.
-
Experimental Protocol for Tin/HCl Reduction:
-
In a round-bottom flask, suspend 1 equivalent of 5-nitro-2-fluoro-3-hydroxybenzoic acid in concentrated hydrochloric acid.
-
Heat the mixture on a water bath.
-
Slowly add 3-4 equivalents of granular tin to the heated suspension.
-
Continue heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Dilute the filtrate with water and pass hydrogen sulfide gas through the solution to precipitate tin sulfide.
-
Filter off the tin sulfide and concentrate the filtrate to crystallize the hydrochloride salt of the product.
-
Dissolve the hydrochloride salt in a minimal amount of water and add a concentrated solution of sodium acetate to precipitate the free amine product.
-
Filter, wash with cold water, and dry the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While specific yields for this exact compound are not widely published, similar multi-step syntheses of substituted benzoic acids report overall yields in the range of 60-75%, depending on the efficiency of each step and the purification methods employed.[2][3]
Q2: Are there any specific safety precautions to consider during this synthesis?
A2: Yes, several safety precautions are crucial:
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction can be exothermic, so strict temperature control is essential to prevent runaway reactions. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Use a blast shield for protection.
-
Metal/Acid Reduction: The reaction of metals with acid generates hydrogen gas. Ensure adequate ventilation. Hydrogen sulfide, used in the work-up of tin-based reductions, is a highly toxic gas and must be handled in a fume hood.
Q3: How can I purify the final product, this compound?
A3: The final product can be purified by recrystallization.[1] A common method involves dissolving the crude product in a minimal amount of hot water or dilute alcohol and allowing it to cool slowly to form crystals. The choice of solvent may need to be optimized. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.
Q4: Can the hydroxyl and carboxyl groups interfere with the reduction of the nitro group?
A4: Under the typical conditions for nitro group reduction (catalytic hydrogenation or metal/acid), the hydroxyl and carboxyl groups are generally stable and do not interfere. However, under very harsh reducing conditions, the carboxyl group could potentially be reduced, though this is unlikely with the standard methods described.
Data Summary
| Step | Key Reaction Parameters | Common Side Products | Recommended Purity Analysis |
| Nitration | 0-5 °C, controlled addition of nitrating agent | 4-nitro-2-fluoro-3-hydroxybenzoic acid, dinitro products | HPLC, ¹H NMR |
| Reduction | Fresh catalyst, adequate H₂ pressure or sufficient metal reductant | Nitroso or hydroxylamine intermediates | TLC, LC-MS |
Visualizing the Synthetic Pathway and Side Reactions
Caption: Synthetic pathway for this compound and a key side product.
References
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- National Center for Biotechnology Information. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid.
- CymitQuimica. This compound.
- ChemicalBook. This compound CAS#: 1025127-32-5.
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
- ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- ChemicalBook. 2-Fluoro-3-nitrobenzoic acid synthesis.
- PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid.
- ResearchGate. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid.
- Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
- PubChem. 2-Fluoro-3-nitrobenzoic acid.
- PubChem. 3-Fluoro-5-nitrobenzoic acid.
- Benchchem. Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production.
- Sigma-Aldrich. 5-Amino-2-hydroxybenzoic acid for synthesis.
- Clinivex. This compound.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-fluoro-3-hydroxybenzoic Acid Derivatization
Welcome to the technical support center dedicated to the derivatization of 5-Amino-2-fluoro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for successful derivatization.
I. Understanding the Molecule: Reactivity and Challenges
This compound is a trifunctional molecule, presenting a unique set of challenges and opportunities for derivatization. The reactivity of the three functional groups—amine, hydroxyl, and carboxylic acid—is influenced by their electronic environment and relative positions on the aromatic ring.
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Amino Group (-NH₂): Generally the most nucleophilic site, making it prone to acylation, alkylation, and other reactions with electrophiles.[1]
-
Hydroxyl Group (-OH): A moderately good nucleophile, susceptible to esterification and etherification. Its reactivity is influenced by the acidity of the phenolic proton.
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Carboxylic Acid Group (-COOH): An electrophilic center that can be converted into esters, amides, or acid halides. Direct derivatization often requires activation.[2]
The interplay of these groups dictates the selectivity of derivatization reactions. Understanding their relative reactivity is paramount to achieving the desired product.
Relative Reactivity Workflow
Caption: Troubleshooting amide bond formation.
III. Frequently Asked Questions (FAQs)
Q1: In what order should I derivatize the functional groups?
A1: The optimal order depends on your target molecule. However, a general and robust strategy is to first protect the most reactive groups (amine and hydroxyl) before proceeding to derivatize the least reactive (carboxylic acid). This approach provides the best control over the reaction's outcome.
Q2: How do I choose the right protecting group?
A2: The choice of protecting group is critical and should be based on its stability to the reaction conditions you plan to use for subsequent steps. [3]You should also consider the ease of its removal. An ideal protecting group is one that can be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.
Q3: Can I derivatize the amino and hydroxyl groups simultaneously?
A3: It is possible to derivatize both groups at the same time, for instance, through acylation with an excess of an acylating agent. However, this approach often leads to a mixture of mono- and di-acylated products, which can be challenging to separate. For better control and higher purity of the desired product, a stepwise approach with protecting groups is recommended.
Q4: What are the best analytical techniques to monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. By comparing the spots of your starting material, reaction mixture, and (if available) product standard, you can determine if the starting material is being consumed and if the product is forming. For more detailed analysis and to confirm the identity of your products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q5: My final product is difficult to purify. What can I do?
A5: Purification challenges often arise from the presence of closely related side products or unreacted starting materials. If you are facing purification issues, consider the following:
-
Re-evaluate your reaction conditions: Can you optimize for higher conversion and fewer side products?
-
Change your purification method: If column chromatography on silica gel is not effective, consider reverse-phase chromatography, recrystallization, or preparative HPLC.
-
Derivatize for easier separation: Sometimes, it is possible to derivatize the product mixture to make the components more easily separable.
IV. Experimental Protocols
Protocol 1: Boc-Protection of the Amino Group
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) or another suitable base (2-3 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: Amide Coupling using HBTU
-
To a solution of the N-Boc protected this compound (1 equivalent) in anhydrous DMF, add HBTU (1.1 equivalents) and DIPEA (2 equivalents). [4]2. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. [4]3. Add the desired amine (1-1.2 equivalents) to the reaction mixture. [4]4. Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC. [4]5. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. [4]6. Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. [4]7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography.
V. References
-
BenchChem. (2025). Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols. BenchChem.
-
Quora. (2018). When p-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Quora.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal.
-
ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
-
chem.iitb.ac.in. (2020). Protecting Groups. chem.iitb.ac.in.
-
BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. ResearchGate.
Sources
Technical Support Center: Synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. The information herein is structured to address specific challenges you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route involves a two-step sequence starting from 2-fluoro-3-hydroxybenzoic acid:
-
Regioselective Nitration: Introduction of a nitro group at the C5 position of the aromatic ring through electrophilic aromatic substitution.
-
Chemoselective Reduction: Reduction of the nitro group to an amine to yield the final product.
This guide is divided into sections covering each of these critical steps, followed by a general FAQ section.
Overall Synthetic Workflow
The following diagram outlines the two-step synthetic pathway from the starting material to the final product.
Caption: Overall two-step synthesis of this compound.
Part 1: Regioselective Nitration of 2-Fluoro-3-hydroxybenzoic Acid
The key to a successful synthesis lies in the selective nitration at the C5 position. The regiochemical outcome is a result of the competing directing effects of the three substituents on the benzene ring. The hydroxyl (-OH) and fluoro (-F) groups are ortho, para-directors, while the carboxylic acid (-COOH) group is a meta-director.[1] The confluence of these effects favors substitution at the C5 position, which is meta to the -COOH group and para to the -OH group (relative to the C2-F). However, improper reaction conditions can lead to the formation of undesired isomers and byproducts.
Experimental Protocol: Nitration
This protocol is a standard starting point and may require optimization based on your specific laboratory conditions and substrate purity.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-fluoro-3-hydroxybenzoic acid (1 equivalent).
-
Dissolution: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (98%, ~3-4 equivalents) while stirring until the starting material is completely dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. Highly exothermic reactions can lead to side products and decomposition.[2]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to pH paper, and then dried under vacuum to yield crude 2-fluoro-3-hydroxy-5-nitrobenzoic acid.
Troubleshooting Guide: Nitration
Caption: Troubleshooting decision tree for the nitration step.
Q1: My reaction yield is very low, or the starting material is largely unreacted. What should I do?
-
Expertise & Experience: The combination of a deactivating carboxylic acid and a fluoro group can make the aromatic ring less reactive than phenol itself.[2] If the reaction is sluggish, the electrophile (nitronium ion, NO₂⁺) concentration or the reaction's activation energy barrier might be the issue.
-
Trustworthiness (Self-Validation):
-
Confirm Reagent Quality: Ensure your nitric and sulfuric acids are concentrated and have not absorbed significant atmospheric moisture.
-
Increase Activating Conditions: You can cautiously increase the reaction temperature to 10-15 °C after the initial addition phase. Monitor closely, as higher temperatures can negatively impact selectivity.[3]
-
Use a Stronger Nitrating Agent: Employing fuming nitric acid or increasing the proportion of sulfuric acid can boost the concentration of the nitronium ion.[2]
-
Extend Reaction Time: Deactivated systems may simply require more time. Continue to monitor the reaction for several hours before concluding it is stalled.
-
Q2: I've obtained a mixture of nitro-isomers. How can I improve the regioselectivity for the 5-nitro product?
-
Expertise & Experience: Regioselectivity in the nitration of substituted phenols is highly sensitive to temperature.[3] While the 5-position is electronically favored, higher temperatures can provide enough energy to overcome the activation barrier for the formation of other isomers, such as the 4-nitro product.
-
Trustworthiness (Self-Validation):
-
Strict Temperature Control: The most critical parameter is maintaining the temperature at 0-5 °C or even slightly lower. Any temperature spike, especially during the exothermic addition of the nitrating mixture, can lead to a loss of selectivity.
-
Solvent Effects: While sulfuric acid is the standard solvent, exploring alternative solvent systems can sometimes alter isomer distribution, though this requires significant redevelopment.[3]
-
Purification: If a minor amount of isomer is unavoidable, separation can often be achieved by careful recrystallization, exploiting differences in polarity and crystal packing. HPLC methods are available for analyzing and separating aminobenzoic acid isomers, which can be adapted for their nitro precursors.[4][5]
-
Q3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What went wrong?
-
Expertise & Experience: Phenolic compounds are susceptible to oxidation by nitric acid, especially under harsh conditions, leading to the formation of polymeric, tarry materials.[6][7] This is often a result of poor temperature control or using an overly aggressive nitrating agent.
-
Trustworthiness (Self-Validation):
-
Addition Rate and Cooling: The most common cause is adding the nitrating agent too quickly, creating localized hot spots. Ensure slow, dropwise addition with highly efficient stirring and cooling.
-
Milder Nitrating Agents: Consider using alternative, less oxidizing nitrating agents. A mixture of sodium nitrate in sulfuric acid can provide a more controlled release of the nitronium ion. For highly sensitive substrates, reagents like copper(II) nitrate can be effective.[3]
-
Protecting Groups: While adding complexity, protecting the highly activating hydroxyl group as an acetate or other ester before nitration can prevent oxidative decomposition. The protecting group can then be removed via hydrolysis.[6]
-
Part 2: Reduction of 2-Fluoro-3-hydroxy-5-nitrobenzoic Acid
This step involves the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation is often the cleanest and most efficient method, avoiding the use of stoichiometric amounts of metal reductants and harsh acidic conditions that can be difficult to handle during work-up.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the crude 2-fluoro-3-hydroxy-5-nitrobenzoic acid (1 equivalent) and a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add palladium on carbon (5-10% Pd/C, ~1-5 mol% catalyst loading) to the mixture.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain a consistent temperature. Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots.
-
Work-up: Once the reaction is complete (hydrogen uptake ceases and starting material is consumed), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent to ensure complete recovery of the product. Caution: The catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely before safe disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Table: Comparison of Reduction Methods
| Method | Reductant | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C | 1-4 atm H₂, RT, MeOH/EtOH | High yield, clean reaction, easy product isolation | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| Metal/Acid Reduction | Sn, Fe, or Zn | HCl or Acetic Acid | Inexpensive reagents, robust | Stoichiometric metal waste, difficult work-up to remove metal salts, potential for side reactions |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C, Raney-Ni | Avoids use of H₂ gas, milder conditions | Can be slower, hydrazine is highly toxic[8] |
| Sodium Sulfide Reduction | Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Can be selective for one nitro group among several | Generates sulfur waste, can be less efficient |
Troubleshooting Guide: Reduction
Q1: The reduction is incomplete, even after a long reaction time. What are the likely causes?
-
Expertise & Experience: Incomplete catalytic hydrogenation is almost always due to catalyst deactivation or insufficient hydrogen delivery.
-
Trustworthiness (Self-Validation):
-
Catalyst Quality: The catalyst may be old or of poor quality. Use fresh, high-activity Pd/C.
-
Catalyst Poisoning: Impurities from the previous nitration step (e.g., residual nitrates or other oxidized species) can poison the palladium catalyst. Ensure the nitro-intermediate is reasonably pure before reduction. Recrystallizing the crude nitro compound may be necessary.
-
Mass Transfer Limitation: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate the transport of hydrogen gas to the catalyst surface.
-
Increase Catalyst Loading/Pressure: As a last resort, you can increase the catalyst loading or the hydrogen pressure to drive the reaction to completion.
-
Q2: The final product is discolored (pink, brown, or gray). How can I obtain a clean, white product?
-
Expertise & Experience: Aminophenols are notoriously prone to air oxidation, which can produce highly colored quinone-like impurities. Discoloration can also arise from residual palladium catalyst in the product.
-
Trustworthiness (Self-Validation):
-
Thorough Catalyst Removal: Ensure complete removal of the Pd/C catalyst. Filtering through a fine-porosity filter aid like Celite is crucial. If the filtrate is still gray, a second filtration may be needed.
-
Minimize Air Exposure: During work-up and isolation, minimize the exposure of the product to air, especially when in solution or when heated. Performing the final crystallization under a nitrogen or argon atmosphere can be beneficial.
-
Decolorizing Carbon: During the recrystallization step, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.[9]
-
Q3: I am using a tin/HCl reduction, and the work-up is problematic, resulting in a low isolated yield.
-
Expertise & Experience: The work-up for Sn/HCl reductions involves neutralizing a large amount of acid and precipitating tin hydroxides. The desired product can be trapped in this gelatinous precipitate, leading to significant losses.
-
Trustworthiness (Self-Validation):
-
pH Adjustment: After the reduction, the solution is acidic. The product exists as a soluble salt. To isolate the product, you need to carefully adjust the pH. Basifying with NaOH or NH₄OH will precipitate tin(IV) hydroxide.[10] The challenge is that the aminobenzoic acid is amphoteric and has a specific isoelectric point at which its solubility is minimal.
-
Optimal Precipitation pH: After filtering off the tin salts at a basic pH, the filtrate should be carefully acidified (e.g., with acetic acid) to the isoelectric point of the aminobenzoic acid to induce its precipitation.[10] This pH must be determined experimentally but is typically in the range of 3-4.
-
Extraction: An alternative is to basify the reaction mixture and then perform a thorough extraction with an organic solvent like ethyl acetate to recover the product before re-acidifying the aqueous layer to check for any remaining product.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A: For both steps, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are ideal. For TLC, a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is a good starting point to ensure the carboxylic acid spots cleanly. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid is typically effective.[4]
Q2: How should I store the final product, this compound? A: As an aminophenol derivative, the product is susceptible to air oxidation. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place.
Q3: Are there any specific safety precautions for this synthesis? A: Yes. The nitration step involves highly corrosive and strong oxidizing acids. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is highly exothermic and requires careful temperature control to prevent runaways. Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst; follow all safety protocols for high-pressure reactions.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2020). P-nitrobenzoic acid reduction pH level question. Retrieved from [Link]
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (1982). JPS5726652A - Reduction of nitrobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - P-nitrobenzoic acid reduction pH level question - Powered by XMB 1.9.11 [sciencemadness.org]
stability of 5-Amino-2-fluoro-3-hydroxybenzoic acid under acidic/basic conditions
Technical Support Center: 5-Amino-2-fluoro-3-hydroxybenzoic Acid
Welcome to the technical support guide for this compound (CAS No. 1025127-32-5).[1] This document is intended for researchers, scientists, and drug development professionals. It provides in-depth insights, troubleshooting advice, and detailed protocols for handling this molecule, with a specific focus on its stability under acidic and basic stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This molecule possesses three key functional groups on an aromatic ring: an amino group, a hydroxyl group (phenol), and a carboxylic acid. This combination, particularly the aminophenol-like structure, makes it susceptible to degradation, primarily through oxidation.[2][3] The carboxylic acid group may also undergo decarboxylation under certain conditions, a reaction known for hydroxybenzoic acids.[4][5] Therefore, careful control of pH, light, and atmospheric exposure is critical.
Q2: What are the primary degradation pathways under acidic conditions?
Under acidic conditions, two main degradation pathways should be considered:
-
Oxidation: The aminophenol moiety is susceptible to oxidation even in acidic media.[6][7] This can lead to the formation of quinone-imine species, which are often colored and can further polymerize.[6] While the protonated amino group is less susceptible to oxidation than the free amine, strong oxidizing agents or prolonged exposure to air can still initiate degradation.
-
Decarboxylation: As a hydroxybenzoic acid derivative, there is a potential for acid-catalyzed decarboxylation, especially at elevated temperatures.[8] This would result in the loss of the carboxyl group as CO₂. The presence of the electron-donating hydroxyl and amino groups can influence the rate of this reaction.
Q3: What degradation is expected under basic conditions?
Basic conditions significantly accelerate the degradation of this molecule. The primary pathway is the rapid oxidation of the aminophenol structure.[2] Deprotonation of the phenolic hydroxyl group forms a phenolate anion, which is highly susceptible to oxidation, leading to the formation of intensely colored polymeric quinoid structures.[3] This degradation is often visually apparent as the solution changes color to yellow, brown, or even black.
Q4: How does the fluorine substituent affect stability?
The fluorine atom at the 2-position is a strong electron-withdrawing group. This has two main effects:
-
It increases the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to the non-fluorinated analog.
-
It can influence the electron density of the aromatic ring, potentially modulating the susceptibility to oxidation and decarboxylation.[8][9]
Q5: What are the recommended storage and handling conditions?
Given its susceptibility to oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh and used immediately. If solutions must be stored, they should be de-gassed and kept at low temperatures (2-8°C) for a minimal amount of time.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during the experimental use of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Solution turns yellow/brown upon standing, especially in neutral or basic buffers. | Oxidative Degradation. The aminophenol moiety is readily oxidized by atmospheric oxygen. This process is accelerated at higher pH due to the formation of the more easily oxidized phenolate ion.[2][10][11] The colored products are typically quinone-imines and their polymers.[12] | 1. Work under an inert atmosphere: Prepare buffers and solutions that have been sparged with nitrogen or argon. 2. Add an antioxidant: For some applications, adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid can inhibit oxidation. 3. Use freshly prepared solutions: Avoid storing solutions for extended periods. |
| Loss of parent compound peak and appearance of new peaks during HPLC analysis in an acidic mobile phase. | On-Column Degradation or Instability in Acid. The compound may be undergoing slow, acid-catalyzed degradation on the HPLC column or in the mobile phase. Potential reactions include oxidation or decarboxylation.[6][8] | 1. Reduce analysis time: Use a shorter column or a faster gradient to minimize the residence time of the analyte on the column. 2. Lower the column temperature: Running the analysis at a lower temperature (e.g., 15-20°C) can slow down degradation kinetics. 3. Modify mobile phase: If possible, increase the pH of the mobile phase slightly while ensuring good chromatography. |
| Significant and rapid loss of parent compound when performing reactions in a basic medium. | Base-Mediated Oxidation. As previously noted, basic conditions dramatically increase the rate of oxidative degradation.[2] | 1. Limit exposure time: If basic conditions are required, keep the reaction time as short as possible. 2. Lower the temperature: Perform the reaction at 0°C or below to slow the degradation rate. 3. Strict exclusion of oxygen: Ensure the reaction is run under a robust inert atmosphere. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of Stock Solutions. If stock solutions (e.g., in DMSO) are not stored properly, the compound can degrade over time, leading to a lower effective concentration. | 1. Aliquot and store properly: Prepare small, single-use aliquots of stock solutions and store them at -20°C or -80°C under an inert atmosphere. 2. Perform quality control: Periodically check the purity of your stock solution via HPLC to ensure it has not degraded. |
Key Experimental Protocols
For researchers needing to rigorously characterize the stability of this compound, conducting a forced degradation study is essential.[13][14] This process intentionally exposes the drug substance to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.[15][16]
Protocol: Forced Degradation Study for this compound
Objective: To evaluate the stability of the compound under acidic, basic, and oxidative stress and to identify major degradation products.
1. Materials & Reagents:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Class A volumetric flasks
2. Analytical Method:
-
A stability-indicating HPLC method with UV detection is required. The method must be able to resolve the parent peak from all potential degradation products.
-
Column: C18, 250 x 4.6 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV, monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 310 nm) to ensure detection of all species.
-
3. Stress Conditions (Perform in parallel):
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
A. Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
B. Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M NaOH.
-
Incubate at room temperature. Note: Degradation is expected to be rapid.
-
Take time points at 5, 15, 30, and 60 minutes.
-
At each time point, withdraw an aliquot and neutralize with an equivalent amount of 1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
C. Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
D. Control Sample:
-
To 1 mL of stock solution, add 1 mL of water.
-
Incubate alongside the stressed samples to serve as a baseline.
-
4. Analysis:
-
Analyze all samples by the validated stability-indicating HPLC method.
-
Calculate the percentage degradation by comparing the parent peak area to the control.
-
Document the relative retention times and peak areas of any new impurity peaks formed.
Visualized Workflows and Pathways
To better understand the chemical transformations and experimental design, the following diagrams have been generated.
Caption: Potential degradation pathways under acidic and basic stress.
Caption: Experimental workflow for the forced degradation study.
References
-
Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. Available at: [Link]
-
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA. Available at: [Link]
-
Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions. PubMed. Available at: [Link]
-
Benzoic acid. Wikipedia. Available at: [Link]
-
Aminophenol: Properties, Production, Reactions And Uses. Chemcess. Available at: [Link]
-
Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange. Available at: [Link]
-
Decarboxylation of Hydroxybenzoic Acids to Phenol via Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available at: [Link]
-
Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. Available at: [Link]
-
DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis. PubMed. Available at: [Link]
-
Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. ResearchGate. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy. Available at: [Link]
-
The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Acidic Strength Benzoic Acid Derivatives. YouTube. Available at: [Link]
-
Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. ResearchGate. Available at: [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
-
NMR study of the influence of pH on phenol sorption in cationic CTAB micellar solution. ResearchGate. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]
-
5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. NIH. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. Available at: [Link]
-
(PDF) 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. ResearchGate. Available at: [Link]
-
Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... ResearchGate. Available at: [Link]
-
(PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate. Available at: [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]
-
pH evolution during p-hydroxybenzoic acid degradation by Fenton's... ResearchGate. Available at: [Link]
-
Phenols and amines. SlideShare. Available at: [Link]
-
3-Amino-5-hydroxybenzoic acid. PubChem. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemcess.com [chemcess.com]
- 4. Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. RUA [rua.ua.es]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmtech.com [pharmtech.com]
- 16. rjptonline.org [rjptonline.org]
preventing byproduct formation in fluorinated benzoic acid synthesis
Welcome to the Technical Support Center for advanced synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of fluorinated benzoic acids. The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug development, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, controlling these syntheses to prevent byproduct formation is a significant challenge that requires a deep understanding of reaction mechanisms and precise control over experimental parameters.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, structured to help you diagnose and resolve issues in your own laboratory work.
Section 1: Troubleshooting Guide for Common Synthesis Issues
This section addresses the most common challenges encountered during the synthesis of fluorinated benzoic acids in a practical, question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Probable Cause: The formation of isomers is one of the most frequent hurdles, arising from the competing directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director.[3] Both are deactivating, which can slow the reaction and reduce selectivity. The final isomer distribution is a delicate balance of these electronic effects and steric hindrance.
Solutions & Scientific Rationale:
-
Choice of Synthesis Route: The synthetic strategy itself is the primary determinant of regioselectivity.
-
Starting from a pre-functionalized ring: The most reliable method is to begin with a precursor where the desired substitution pattern is already established. For example, to synthesize 2-fluoro-5-nitrobenzoic acid, it is far more effective to start with a molecule that already has groups in the 1, 2, and 5 positions rather than attempting a selective nitration of 2-fluorobenzoic acid.
-
Directed Cycloaddition/Benzannulation: Modern methods allow for the construction of the aromatic ring from fluorinated precursors, offering excellent regiocontrol that is not dependent on the directing effects of existing substituents.[4][5]
-
-
Controlling Electrophilic Aromatic Substitution (e.g., Nitration):
-
Temperature Control: Maintain stringent low temperatures (0°C or below). Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of less-favored isomers.[3]
-
Catalyst/Additive Selection: The use of shape-selective solid catalysts, such as zeolites, can favor the formation of the para-isomer by sterically hindering access to the ortho-positions within their porous structure.[6]
-
-
Leveraging Ortho-Lithiation: For ortho-functionalization, directed ortho-lithiation is a powerful tool. The carboxylic acid group (or a derivative) can direct a strong base like n-butyllithium to deprotonate the adjacent ortho-position, which can then be quenched with an electrophilic fluorine source.
Q2: The reaction mixture is turning dark brown or black, and I'm isolating tar-like byproducts. What is happening?
Probable Cause: Dark, insoluble materials, often called "tars," are typically high-molecular-weight polymers or complex condensation products. Their formation is a sign of uncontrolled side reactions.
Common Culprits & Solutions:
-
Oxidation: The starting material or product may be susceptible to oxidation, especially under harsh conditions (e.g., strong acids, high temperatures).[3]
-
Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Ensure the purity of your reagents, as trace metal impurities can catalyze oxidation.
-
-
Condensation of Intermediates: In reactions involving nitro group reductions to amines (a common step), partially reduced intermediates like nitroso and hydroxylamine species can condense to form colored azo or azoxy compounds.[7]
-
Solution: Ensure the reduction reaction goes to completion. Use a fresh, active catalyst (e.g., Pd/C), ensure sufficient hydrogen pressure, and monitor the reaction by TLC or HPLC until all starting material and intermediates are consumed.[7]
-
-
Uncontrolled Diazonium Salt Decomposition: In the Balz-Schiemann reaction, diazonium salts are intermediates. If not handled correctly, they can decompose via radical pathways or couple to form colored azo-benzenes, a known side reaction under acidic conditions.[8]
-
Solution: Maintain low temperatures (< 7°C) during diazotization.[9] Use the diazonium salt immediately and avoid exposure to light, which can promote radical decomposition.
-
-
Excessive Heat/Reaction Time: Simply boiling a reaction for too long can lead to thermal decomposition and the formation of tars.[10]
-
Solution: Monitor the reaction closely. Once the reaction is complete by TLC/HPLC, proceed with the workup immediately. Do not reflux for extended, arbitrary periods.
-
Q3: My yield is very low, and analysis shows significant unreacted starting material. How can I drive the reaction to completion?
Probable Cause: Incomplete conversion is often due to insufficient activation energy, deactivated reagents or catalysts, or poor solubility.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions:
-
Temperature: While low temperatures are key for selectivity, some reactions require more thermal energy. Cautiously increase the temperature in small increments (e.g., 10°C) and monitor the effect on conversion and byproduct formation.
-
Reaction Time: Extend the reaction time, taking samples periodically to track the disappearance of starting material.[7]
-
-
Assess Reagent & Catalyst Activity:
-
Catalysts: Hydrogenation catalysts like Pd/C can become poisoned or lose activity over time. Always use a fresh, high-quality catalyst. If the reaction stalls, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[7]
-
Fluoride Source (for Halex reactions): Anhydrous potassium fluoride (KF) is essential. The presence of water will hydrate the fluoride ion, drastically reducing its nucleophilicity. Ensure KF is thoroughly dried before use (e.g., oven-dried under vacuum).
-
Nitrating Agents: Use a more potent nitrating system if necessary, such as fuming nitric acid instead of a standard nitric/sulfuric acid mixture, but do so with extreme caution and temperature control.[3]
-
-
Address Solubility Issues:
-
Solvent Screening: Fluorinated benzoic acids can have poor solubility. Experiment with a range of solvents. Aprotic polar solvents like DMF, DMSO, or NMP are often effective.[11]
-
Co-solvents: The addition of a co-solvent can sometimes improve the solubility of a stubborn starting material.
-
Section 2: Method-Specific FAQs
The Balz-Schiemann Reaction
The Balz-Schiemann reaction transforms an aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[12] It is a classic and reliable method but requires careful handling.
Q: What are the primary byproducts, and how can they be avoided? A: Aside from tars (see Q2), the main byproduct is often the corresponding phenol, formed by the reaction of the diazonium salt with residual water. Another side reaction is the formation of biaryls.
-
Avoidance: Use anhydrous or near-anhydrous conditions for the diazotization step. The thermal decomposition should be performed on the dry, isolated diazonium tetrafluoroborate salt.[9] Performing the decomposition in a non-polar solvent can also suppress water-related side reactions.[13]
Q: Diazonium salts are known to be explosive. How can I mitigate the risk? A: This is a critical safety concern. The risk comes from the dry, isolated diazonium salt, which can decompose exothermically and violently upon shock or heating.[14][15]
-
Mitigation:
-
Never use large quantities: Keep the scale of the reaction as small as is practical.
-
Do not scrape or grind the dry salt: Handle the filtered solid with extreme care.
-
Use alternative procedures: Modern variations avoid the isolation of the diazonium salt. For instance, diazotization can be performed with nitrosonium salts like [NO]SbF₆, or by using a solution of sodium nitrite in liquid hydrogen fluoride, proceeding directly to the product.[12] Continuous-flow setups are also being used for safer, scalable production.[13]
-
Nucleophilic Aromatic Substitution (The Halex Reaction)
The Halex (Halogen Exchange) process is an industrial cornerstone for producing fluoroaromatics. It involves the substitution of a chlorine atom with fluorine, typically using KF in a polar aprotic solvent. The reaction is most effective when the aromatic ring is "activated" by electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[16][17]
Q: Why is an anhydrous, polar aprotic solvent so critical for the Halex process? A: The mechanism relies on the nucleophilic attack of a "naked" fluoride ion on the electron-poor aromatic ring.
-
Polar Aprotic Solvent (DMSO, DMF): These solvents are highly polar, allowing them to dissolve the potassium fluoride salt. However, they do not have acidic protons (like water or alcohols do), so they do not form a strong solvation shell around the F⁻ anion. This leaves the fluoride ion highly reactive and available to act as a nucleophile.[16]
-
Anhydrous Conditions: Water is a protic solvent that will hydrogen-bond strongly to the fluoride ion, creating a tight solvation shell. This "caged" fluoride is a very poor nucleophile, and the reaction rate will plummet. Furthermore, water can lead to hydrolysis side products.[18]
Q: What is the role of a phase-transfer catalyst, and can it help reduce byproducts? A: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetramethylammonium chloride) or a crown ether, can significantly enhance the reaction rate.[16]
-
Mechanism: KF has low solubility even in polar aprotic solvents. The PTC has a large, lipophilic cation that can pair with the fluoride anion. This ion pair is much more soluble in the organic solvent, effectively shuttling fluoride ions into the reaction phase where they can react.
-
Byproduct Reduction: By accelerating the desired fluorination reaction, a PTC allows the use of lower temperatures. Lower temperatures generally lead to fewer side reactions and thermal decomposition products, thus improving the overall purity of the final product.
Section 3: Purification and Analysis of Byproducts
Q: What is the most effective general strategy for purifying my crude fluorinated benzoic acid?
A: No single method is perfect for all products, but a combination of chemical extraction and recrystallization is often the most effective approach.
| Purification Technique | Principle | Best Suited For | Limitations |
| Recrystallization | Difference in solubility of the product and impurities in a chosen solvent at different temperatures. | Removing less polar or more polar impurities that have different solubility profiles. Final polishing step. | Can lead to significant product loss if the solvent is not chosen carefully.[3] May not effectively separate close structural isomers. |
| pH-Mediated Separation | Exploits the acidic nature of the carboxylic acid group. The product is dissolved in a base (e.g., K₂CO₃), treated to remove neutral/basic impurities (e.g., with activated carbon), and then re-precipitated by adding acid.[3][9] | Removing neutral impurities, colored tars, and some isomeric acids with different pKa values. | Less effective for separating isomers with very similar acidities. |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Isolating the desired product from a complex mixture of byproducts, especially isomers. | Can be time-consuming and require large volumes of solvent for large-scale purification. |
| Distillation/Sublimation | Separation based on differences in boiling points or sublimation points. | Purifying products that are thermally stable and have significantly different volatility from impurities.[19] | Not suitable for thermally sensitive molecules that might undergo decarboxylation.[11] |
Recommended Protocol: Purification via pH-Mediated Precipitation & Recrystallization
-
Dissolution: Dissolve the crude fluorinated benzoic acid in a hot aqueous solution of a weak base, such as potassium or sodium carbonate.[9]
-
Decolorization: Add a small amount of activated carbon (e.g., Norite) to the hot solution to adsorb high-molecular-weight colored impurities. Stir for 5-10 minutes.[9]
-
Filtration: Filter the hot solution through a pad of celite to remove the activated carbon and any insoluble impurities.
-
Precipitation: While stirring, slowly add a strong acid (e.g., concentrated HCl) to the hot filtrate until the solution is acidic (test with litmus or Congo red paper). The fluorinated benzoic acid will precipitate out.[9]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration.
-
Recrystallization: For final purification, recrystallize the solid from a suitable solvent (e.g., ethanol/water, acetone/water) to obtain a highly pure product.[10]
Q: How can I definitively identify the byproducts in my reaction mixture?
A: A combination of chromatographic separation and spectroscopic analysis is required for unambiguous identification.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC / UHPLC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Excellent for separating isomers; no derivatization needed; provides molecular weight information.[20][21] | May not fully resolve all isomers without careful method development. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High sensitivity and provides structural information through fragmentation patterns.[20] | Requires a derivatization step (e.g., esterification) to make the non-volatile benzoic acids suitable for GC analysis.[22] |
| ¹⁹F NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy focused on the ¹⁹F nucleus. | Highly sensitive to the electronic environment of the fluorine atom; each unique fluorine will give a distinct signal, making it excellent for identifying and quantifying isomers.[23] | Does not separate the components; shows a spectrum of the entire mixture. Requires pure standards for absolute identification. |
Section 4: Workflows and Visualizations
Troubleshooting Workflow for Byproduct Formation
The following diagram outlines a logical workflow for identifying and mitigating byproduct formation during your synthesis.
Caption: Competing directing effects leading to isomer formation.
References
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
FlexiPrep. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
-
Moleqube. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2010). US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.
- Google Patents. (1988). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
White Rose Research Online. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Grokipedia. (n.d.). Halex process. Retrieved from [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
IChemE. (n.d.). An overview of the Shell fluoroaromatics plant explosion. Retrieved from [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
-
ACS Publications. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Retrieved from [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Elucidating the Origin of Regioselectivity in Palladium-Catalyzed Aromatic Fluorination: Mechanistic Investigation and Microkinetic Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Halex process. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from [Link]
-
PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
- Google Patents. (2011). US8853619B2 - Method for detecting tracer compounds for hydrocarbon production.
-
PubMed Central. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (1962). US3235588A - Purification of benzoic acid.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. flexiprep.com [flexiprep.com]
- 15. byjus.com [byjus.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Halex process - Wikipedia [en.wikipedia.org]
- 18. icheme.org [icheme.org]
- 19. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. US8853619B2 - Method for detecting tracer compounds for hydrocarbon production - Google Patents [patents.google.com]
- 22. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Amino-2-fluoro-3-hydroxybenzoic Acid
Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation in chemical transformations involving 5-Amino-2-fluoro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate common issues encountered during catalytic reactions with this important building block. Our goal is to provide practical, experience-driven advice to ensure the efficiency, reproducibility, and success of your synthetic endeavors.
Introduction: The Challenge of Catalyst Stability
This compound is a valuable starting material in the synthesis of pharmaceuticals and other fine chemicals. Its unique substitution pattern, featuring an amine, a fluorine atom, and a hydroxyl group, presents both synthetic opportunities and challenges. Catalytic methods are often employed to further functionalize this molecule. However, the very functional groups that make this molecule attractive can also contribute to the deactivation of sensitive catalysts, particularly those based on precious metals like palladium. Understanding the mechanisms of catalyst deactivation is paramount to developing robust and scalable synthetic routes.
This guide provides a structured approach to identifying and resolving issues of catalyst deactivation through a comprehensive troubleshooting guide and frequently asked questions.
Troubleshooting Guide: Diagnosing and Mitigating Catalyst Deactivation
This section provides a systematic approach to troubleshooting catalyst deactivation when working with this compound.
Initial Observation: Reaction is Sluggish, Stalled, or Incomplete
Question: My reaction involving this compound is not proceeding as expected. What are the first steps to diagnose the problem?
Answer: When a catalytic reaction underperforms, a systematic evaluation of the reaction parameters is crucial. The flowchart below outlines a logical progression for troubleshooting.
Caption: Troubleshooting workflow for catalytic reaction failure.
Deep Dive into Catalyst Poisoning
Question: I suspect catalyst poisoning. What are the likely culprits when using this compound and how can I confirm this?
Answer: Catalyst poisoning is a common deactivation pathway where impurities or even the reactants/products themselves strongly adsorb to the active sites of the catalyst, rendering them inactive.[1] For reactions involving this compound, several potential poisons exist.
Potential Catalyst Poisons:
| Poison Class | Specific Examples | Rationale for Poisoning | Mitigation Strategy |
| Sulfur Compounds | Thiols, sulfides, sulfates from reagents or solvents. | Sulfur has a high affinity for precious metal surfaces (e.g., Palladium, Platinum), blocking active sites.[2] | Use high-purity, sulfur-free reagents and solvents. Pre-treat reagents with a scavenger if necessary. |
| Nitrogen-Containing Heterocycles | Impurities in starting materials or solvents (e.g., pyridine). | The lone pair of electrons on the nitrogen can strongly coordinate to the metal center.[3] | Recrystallize starting materials. Use freshly distilled, high-purity solvents. |
| Heavy Metals | Trace contaminants from previous reaction steps or equipment. | Can plate out on the catalyst surface, blocking active sites.[4] | Use dedicated, thoroughly cleaned glassware. Analyze starting materials for trace metal content. |
| Product Inhibition | The amine product itself. | The amino group of the product can adsorb onto the catalyst surface, competing with the starting material for active sites.[5] | Optimize reaction conditions (e.g., temperature, pressure) to favor product desorption. Consider a different catalyst support. |
Experimental Protocol for a Poisoning Test:
-
Baseline Reaction: Run the reaction under standard, optimized conditions with a fresh batch of catalyst. Monitor the reaction progress (e.g., by TLC, LC-MS, or GC) to establish a baseline conversion rate.
-
Spiking Experiment: To a new reaction, add a small, known amount of the suspected poison (e.g., a sulfur-containing compound).
-
Monitor and Compare: Run the spiked reaction under the same conditions as the baseline. A significant decrease in the reaction rate or complete inhibition strongly suggests poisoning by that class of compound.
Addressing Catalyst Leaching
Question: My reaction works, but I'm concerned about product contamination with the metal catalyst. How can I determine if my catalyst is leaching and what can I do about it?
Answer: Catalyst leaching is the dissolution of the active metal from its solid support into the reaction medium.[6] This not only leads to product contamination but also represents a loss of catalytic activity over time, especially in batch processes where the catalyst is recycled.
Experimental Protocol for a Hot Filtration Test to Detect Leaching:
-
Initiate the Reaction: Begin the catalytic reaction as usual.
-
Mid-Reaction Filtration: At approximately 50% conversion, quickly and carefully filter the solid catalyst from the hot reaction mixture. This must be done at the reaction temperature to prevent re-deposition of the leached metal upon cooling.
-
Continue the Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring under the same reaction conditions.
-
Analyze the Results:
-
If the reaction in the filtrate continues to proceed: This is strong evidence that the active catalytic species has leached into the solution and the reaction is, at least in part, proceeding homogeneously.
-
If the reaction in the filtrate stops: This suggests that the catalysis is predominantly heterogeneous and leaching is not the primary reaction pathway.
-
Strategies to Minimize Leaching:
-
Choice of Support: The interaction between the metal and the support material is critical. Stronger metal-support interactions can reduce leaching. Experiment with different supports (e.g., activated carbon, alumina, silica).
-
Ligand Selection: For some reactions, the use of appropriate ligands can stabilize the metal on the support.
-
Reaction Conditions: Harsher reaction conditions (high temperatures, aggressive solvents) can promote leaching. Milder conditions should be explored.
Understanding and Preventing Catalyst Sintering
Question: I am reusing my catalyst, but its activity decreases with each cycle. What could be the cause?
Answer: A progressive loss of activity upon catalyst recycling can be indicative of sintering. Sintering is the thermal agglomeration of small metal nanoparticles on the catalyst support into larger, less active particles.[7][8] This process is often irreversible and leads to a permanent decrease in the number of active sites.
Factors that Promote Sintering:
-
High Temperatures: Sintering is highly temperature-dependent, with the rate increasing exponentially with temperature.[7]
-
Reaction Atmosphere: Certain gaseous environments can accelerate sintering.
-
Nature of the Metal and Support: The mobility of the metal particles on the support surface plays a key role.
Mitigation Strategies for Sintering:
-
Optimize Reaction Temperature: Use the lowest possible temperature that still provides a reasonable reaction rate.
-
Catalyst Design: Catalysts with well-dispersed, uniform nanoparticles and strong metal-support interactions are generally more resistant to sintering.
-
Avoid Localized Hotspots: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Can the fluorine or hydroxyl groups on this compound directly poison the catalyst?
A1: While the amino group is a more common culprit for catalyst inhibition, the hydroxyl group and the fluorine atom can also influence catalyst activity. The hydroxyl group can potentially coordinate to the metal center, and the electron-withdrawing nature of the fluorine atom can affect the electronic properties of the aromatic ring, which in turn can influence its interaction with the catalyst surface.[9] However, direct poisoning by these groups is less common than by sulfur or certain nitrogen heterocycles.
Q2: What is the difference between homogeneous and heterogeneous catalysis, and why is it relevant to deactivation?
A2: In heterogeneous catalysis , the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[10] This allows for easy separation of the catalyst after the reaction. In homogeneous catalysis , the catalyst is in the same phase as the reactants (e.g., dissolved in the reaction solvent).[11] Leaching can cause a transition from a heterogeneous to a homogeneous catalytic system, which complicates catalyst recovery and product purification.[6][12]
Q3: My reaction is a hydrogenation of a nitro-precursor to synthesize this compound. What are the most common deactivation issues I should anticipate?
A3: For the catalytic hydrogenation of aromatic nitro compounds, catalyst poisoning is a frequent issue.[4] Common poisons include sulfur compounds that may be present as impurities in the starting material.[2] Additionally, the amine product can adsorb onto the catalyst surface and inhibit the reaction, a phenomenon known as product inhibition.[5] Insufficient hydrogen pressure or poor agitation can also lead to slow or incomplete reactions.[4]
Q4: How can I regenerate a deactivated catalyst?
A4: Catalyst regeneration depends on the deactivation mechanism.
-
For poisoning: Sometimes, washing the catalyst with a suitable solvent can remove weakly adsorbed poisons. For more strongly bound poisons, chemical treatments or thermal treatments in a controlled atmosphere may be necessary.[13]
-
For coking (carbon deposition): Controlled oxidation to burn off the carbon deposits is a common method.
-
For sintering: Sintering is generally irreversible, and the catalyst usually needs to be replaced or subjected to a redispersion process, which can be complex.
Q5: What analytical techniques can I use to characterize my catalyst before and after the reaction to understand deactivation?
A5: Several techniques can provide valuable insights:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the catalyst surface and detect the presence of poisons.[14]
-
Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal nanoparticles and identify sintering.
-
Inductively Coupled Plasma (ICP) analysis: To quantify the amount of metal that has leached into the reaction solution.
-
Temperature Programmed Reduction (TPR): To assess changes in the reducibility of the catalyst, which can be affected by poisoning.[14]
Visualizing Deactivation Mechanisms
The following diagram illustrates the primary mechanisms of catalyst deactivation.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemisgroup.us [chemisgroup.us]
- 8. What Is "Sintering" and How Does It Reduce Catalyst Performance? → Learn [pollution.sustainability-directory.com]
- 9. mdpi.com [mdpi.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
managing temperature control in the synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic acid derivatives
Introduction
Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic acid and its derivatives. These compounds are valuable intermediates in pharmaceutical and materials science research. Their synthesis, however, presents unique challenges, particularly concerning temperature control. The functional groups on the aromatic ring—especially the activating amino and hydroxyl groups and the deactivating carboxylic acid group—create a delicate balance that dictates reactivity and regioselectivity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into managing the critical parameter of temperature to ensure reaction safety, maximize yield, and achieve high product purity. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding temperature management during the synthesis.
Q1: What is the most temperature-critical step in the synthesis of this compound derivatives?
A1: The most critical step is overwhelmingly the nitration of the aromatic ring. The use of strong acids like concentrated nitric and sulfuric acid to generate the nitronium ion (NO₂⁺) is a highly exothermic process.[1][2] Failure to control the temperature can lead to a dangerous thermal runaway, where the reaction rate increases uncontrollably, generating heat faster than it can be dissipated.[3] This can result in vigorous decomposition, pressure buildup, and potential vessel failure.[4][5]
Q2: How does temperature affect the selectivity and yield of the nitration reaction?
A2: Temperature has a profound impact on both regioselectivity and polysubstitution.
-
Polysubstitution: Higher temperatures increase the kinetic energy of the molecules, providing the activation energy needed for a second nitration event.[6] This leads to the formation of unwanted dinitro- or polynitro- byproducts, which complicates purification and significantly reduces the yield of the desired mono-nitrated product.[1]
-
Regioselectivity: While the directing effects of the existing substituents are primary, temperature can influence the ratio of isomers formed.[7][8] At higher temperatures, reactions may favor the thermodynamically stable product over the kinetically favored one, potentially altering the desired isomer distribution.[6]
Q3: What is the ideal temperature range for the nitration of a substituted fluorohydroxybenzoic acid?
A3: A low temperature is crucial. For most nitrations of activated or moderately deactivated aromatic rings, the recommended temperature range is between 0°C and 10°C .[9] Many protocols advise maintaining the temperature at 0°C, especially during the addition of the nitrating agent, to ensure maximum control over the exotherm.[1]
Q4: Is the reduction of the nitro group to an amine also temperature-sensitive?
A4: Yes, although generally less hazardous than nitration, the reduction of a nitro group (e.g., via catalytic hydrogenation or using metals like tin or iron in acid) is also an exothermic process. Uncontrolled temperature during this step can lead to side reactions and potential pressure buildup if hydrogen gas is used. Gradual addition of reagents and efficient cooling are recommended.
Part 2: In-Depth Troubleshooting Guides
This section provides a scenario-based approach to resolving common issues encountered during synthesis.
| Problem Observed | Potential Cause(s) Related to Temperature | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield of Nitrated Product | The reaction temperature was too low, causing the reaction rate to be impractically slow. | Solution: Cautiously and incrementally increase the reaction temperature in 5°C steps, monitoring closely with TLC or HPLC. Rationale: While low temperatures are vital for safety, the reaction must have sufficient energy to overcome the activation barrier. Finding the optimal balance is key. For deactivated rings, a slightly higher temperature (e.g., 20°C) after the initial addition may be necessary.[1] |
| Multiple Spots on TLC/HPLC Indicating Impurities (Post-Nitration) | The reaction temperature was too high, leading to over-nitration (dinitrated products).[6] | Solution: Strictly maintain the reaction temperature below 5-10°C during the entire addition of the nitrating mixture. Ensure the addition is slow and dropwise with vigorous stirring to dissipate localized heating.[1] Rationale: Over-nitration occurs when the initially nitrated, and now more deactivated, ring undergoes a second substitution. This second step has a higher activation energy, which is more easily overcome at elevated temperatures. |
| Formation of Dark, Tarry Byproducts | Excessive temperature during nitration caused oxidative decomposition of the starting material or product. | Solution: Improve the cooling efficiency of your reaction setup (e.g., use an ice-salt or acetone-dry ice bath). Ensure the nitrating agent is added subsurface to a well-stirred solution to prevent localized "hot spots." Rationale: Aromatic compounds, especially those with activating groups like hydroxyls and amines, are susceptible to oxidation by concentrated nitric acid.[9] This degradation is accelerated exponentially at higher temperatures. |
| Uncontrolled, Rapid Temperature Spike (Exotherm) | The rate of addition of the nitrating agent was too fast for the system's heat removal capacity. | Solution: Immediately cease addition and apply maximum cooling. If necessary, have a quenching bath (e.g., a large volume of ice water) ready for emergency use. In the future, reduce the addition rate significantly. Rationale: Exothermic reactions can enter a runaway state if the rate of heat generation exceeds the rate of heat removal.[3] Slow, controlled addition is the primary method for preventing this.[10] |
| Incomplete Reduction of Nitro Group | The reaction temperature is too low for the chosen reducing agent to be effective, or the catalyst (if used) is not active at that temperature. | Solution: If using catalytic hydrogenation, ensure the system is at the recommended temperature for the specific catalyst (e.g., Pd/C often works well at room temperature, but some reactions may require gentle warming). If using a metal/acid system, ensure the exotherm is managed, but don't over-cool to the point of quenching the reaction. Rationale: Like all chemical reactions, reduction has a minimum temperature requirement for a practical rate. Monitoring by TLC/HPLC is essential to confirm the consumption of the nitro-intermediate. |
Part 3: Experimental Protocols & Data
Protocol 1: Temperature-Controlled Nitration of a Substituted Benzoic Acid
This protocol provides a general framework for the mono-nitration of a fluorohydroxybenzoic acid precursor. Disclaimer: This is a representative protocol. All new synthetic procedures should be subjected to a thorough safety review and risk assessment before execution.[11]
Materials:
-
Substituted 2-fluoro-3-hydroxybenzoic acid (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.
-
Acid Mixture: In the dropping funnel, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (a typical ratio is 1:2 v/v). This mixing process is itself exothermic. Allow this "nitrating mixture" to cool to 0°C.
-
Substrate Dissolution: In the reaction flask, dissolve the 2-fluoro-3-hydroxybenzoic acid starting material in a sufficient volume of concentrated sulfuric acid. Cool this solution to 0°C.
-
Controlled Addition: Begin the dropwise addition of the cold nitrating mixture from the dropping funnel to the stirred solution in the flask. Crucially, monitor the internal reaction temperature and adjust the addition rate to maintain it between 0°C and 5°C. [1] This step may take 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by periodically taking an aliquot, quenching it in ice, and analyzing it via TLC or HPLC.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This will precipitate the crude nitrated product.
-
Workup: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral (to remove residual acid), and dry under vacuum.
Table 1: Key Temperature Parameters and Outcomes
| Step | Parameter | Recommended Range | Consequence of Deviation |
| Nitration | Addition Temperature | 0 - 5 °C | > 10°C: High risk of over-nitration, decomposition, and thermal runaway.[2][6] |
| Nitration | Reaction Temperature | 0 - 10 °C | > 20°C: Significantly increased formation of dinitrated byproducts.[1] |
| Reduction (Catalytic) | Reaction Temperature | 20 - 40 °C | < 20°C: Reaction may be very slow or incomplete. > 50°C: Potential for side reactions and increased hydrogen pressure. |
| Workup | Quenching | Add to ice (exothermic) | Pouring water into concentrated acid is extremely hazardous. Always add acid to ice/water slowly. |
Part 4: Visual Diagrams & Workflows
Diagram 1: Synthesis Pathway with Temperature Checkpoints
The following diagram illustrates the critical temperature control points in a typical synthesis route from a precursor to the final product.
Caption: Critical temperature checkpoints in the synthesis workflow.
Diagram 2: Troubleshooting Decision Tree for Nitration Failure
This flowchart provides a logical path for diagnosing and solving common issues during the critical nitration step.
Caption: Decision tree for troubleshooting nitration temperature issues.
References
- Qin, C., Dang, M., & Meng, Y. (n.d.). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications.
- Polo, C. A., et al. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Journal of Organic Chemistry, 78(10), 4834-9.
- BenchChem. (n.d.). Technical Support Center: Optimizing Temperature for Electrophilic Aromatic Substitution.
- Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- MDPI. (n.d.). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process.
- OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
- StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
- BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- BenchChem. (n.d.). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.
- ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. icheme.org [icheme.org]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Substituted Benzoic Acids
Welcome to the technical support center for the purification of substituted benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity substituted benzoic acids—critical intermediates in pharmaceutical and materials science.
Here, we move beyond generic protocols to address the specific, often nuanced, challenges posed by the diverse functionalities on the aromatic ring. The nature and position of substituents dramatically alter a molecule's pKa, solubility, and crystal lattice energy, directly impacting the success of any purification strategy. This resource provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot and optimize your purification workflows.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequent and frustrating issues encountered during the purification of substituted benzoic acids. Each problem is analyzed from a mechanistic standpoint to provide robust, science-backed solutions.
Issue 1: My substituted benzoic acid "oils out" during recrystallization instead of forming crystals.
Q: I'm trying to recrystallize 2-amino-5-nitrobenzoic acid from an ethanol/water mixture. When I cool the solution, it forms an oily liquid instead of crystals. What's happening and how can I fix it?
A: "Oiling out" is a common phenomenon where the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[1] This occurs when the solute's solubility is exceeded at a temperature that is above its melting point (or the melting point of an impure mixture).[2][3] The resulting oil is often a good solvent for impurities, trapping them and defeating the purpose of recrystallization.[1]
Causality & Strategic Solutions:
-
High Impurity Concentration: Significant amounts of impurities can dramatically depress the melting point of your compound, making it more prone to oiling out.[2][3]
-
Solution: Consider a preliminary purification step. An acid-base extraction can be highly effective for removing neutral or basic impurities from your acidic product.[4] Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate). The substituted benzoic acid will move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is re-acidified to precipitate the purer acid.[5]
-
-
Solvent Choice & Cooling Rate: The boiling point of your recrystallization solvent may be higher than the melting point of your compound. Additionally, rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[6]
-
Solution 1 (Slower Cooling): Re-heat the solution to re-dissolve the oil, perhaps adding a small amount of additional "good" solvent (in this case, ethanol) to ensure complete dissolution.[2][6] Then, allow the flask to cool much more slowly. Insulating the flask can promote the gradual formation of crystals.
-
Solution 2 (Solvent System Modification): Choose a solvent or solvent system with a lower boiling point. If using a mixed solvent system like ethanol/water, try reducing the proportion of the higher-boiling solvent (water) or switching to a different co-solvent system entirely.[7]
-
-
Substituent Effects: The specific substituents on your benzoic acid influence its melting point and solubility. For example, intramolecular hydrogen bonding in ortho-substituted benzoic acids can affect their physical properties. Highly polar groups may require more polar solvent systems.
Issue 2: I have a low yield after recrystallization.
Q: I successfully recrystallized my 4-methoxy-3-nitrobenzoic acid, but my final yield was only 30%. What are the common causes for such a significant loss of product?
A: Low recovery is a frequent challenge and typically points to one of several procedural pitfalls. The goal of recrystallization is to find a balance between purity and yield, which requires careful control of solvent volumes and temperature.
Causality & Strategic Solutions:
-
Excessive Solvent Use: This is the most common reason for low yield. Using more hot solvent than is necessary to dissolve the crude product means that a substantial amount of your compound will remain dissolved in the mother liquor even after cooling.[2][6]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your solid.[7][8] Add the solvent in small portions to the heated slurry until the last of the solid dissolves.[7] If you suspect you've added too much, you can carefully evaporate some of the solvent to re-concentrate the solution before cooling.[9]
-
-
Premature Crystallization: If the product crystallizes too early, especially during a hot filtration step to remove insoluble impurities, significant product loss can occur on the filter paper and funnel.[4]
-
Inadequate Cooling: The difference in solubility between hot and cold solvent is what drives crystallization. If the solution is not cooled sufficiently, more product will remain in the solution.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will re-dissolve some of your purified product.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding purification strategy, from initial solvent selection to handling difficult isomer separations.
Q1: How do I choose the right recrystallization solvent for my specific substituted benzoic acid?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] The principle of "like dissolves like" is a good starting point.
-
For Polar Substituents (e.g., -NO₂, -OH, -NH₂): These compounds are more polar. Solvents like ethanol, methanol, or ethanol/water mixtures are often effective.[7][8][12] For example, an ethanol/water system is recommended for 4-methoxy-3-nitrobenzoic acid.[7]
-
For Nonpolar Substituents (e.g., -CH₃, -Cl): Less polar solvents or solvent mixtures might be more appropriate. Toluene has been used to recrystallize o-chlorobenzoic acid.[13]
-
Systematic Approach: Test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, ethyl acetate, toluene, heptane) at room temperature and upon heating to find the best candidate.[14]
The table below provides a starting point for solvent selection based on the substituent class.
| Substituent Type | Example Compound | Recommended Solvent System(s) | Rationale |
| Nitro- & Amino- | 2-Amino-5-nitrobenzoic acid | Ethanol[8] | The polar nitro and amino groups increase polarity, making alcohols good solvents. |
| Alkoxy- & Nitro- | 4-Methoxy-3-nitrobenzoic acid | Ethanol/Water[7] | Ethanol acts as the "good" solvent, while water is the "poor" or anti-solvent to induce crystallization. |
| Hydroxy- | 2,6-Dihydroxybenzoic acid | Ethanol/Water or Water alone[6] | The multiple hydroxyl groups increase water solubility, especially when hot. |
| Halo- | o-Chlorobenzoic acid | Toluene[13] | The less polar nature of the chlorosubstituent makes a non-polar aromatic solvent suitable. |
Q2: My main impurity is a positional isomer (e.g., I have 2-chlorobenzoic acid contaminated with 4-chlorobenzoic acid). Recrystallization isn't working. What should I do?
A2: Separating positional isomers is a significant challenge because their physical properties, including solubility, are often very similar. When standard recrystallization fails, more advanced techniques are required.
-
Fractional Crystallization/Solution: This technique exploits subtle differences in solubility. For example, o-chlorobenzoic acid is significantly more soluble in chlorotoluene than p-chlorobenzoic acid. By carefully controlling the temperature and solvent volume, the less soluble para isomer can be selectively kept as a solid while the ortho isomer dissolves.[15]
-
Column Chromatography: This is a powerful technique for isomer separation. The choice of stationary and mobile phase is critical. For substituted benzoic acids, adding a small amount of a modifier like acetic or formic acid to the mobile phase is often necessary to prevent severe peak tailing by keeping the carboxylic acid protonated.[16]
-
Normal-Phase Chromatography: Using a polar stationary phase (like silica or an amine-bonded phase) with a non-polar mobile phase can be effective. The retention order can sometimes be predicted based on the pKa values of the isomers.[16]
-
Reverse-Phase HPLC: This is a standard method for purity analysis and can be scaled for preparative separation. A C18 column with a mobile phase like acetonitrile/water with a formic acid modifier is a common starting point.[4]
-
Advanced Techniques: Techniques like Supercritical Fluid Chromatography (UPC²) have shown excellent results in separating all six positional isomers of disubstituted benzoic acids, such as dimethoxybenzoic and dimethylbenzoic acids, without the need for derivatization.[17][18]
-
Q3: How does the pKa of my substituted benzoic acid affect purification?
A3: The pKa is a measure of acidity and is heavily influenced by the electronic properties of the substituents. This is critical for purification methods that rely on acid-base chemistry.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ and -Cl increase acidity (lower the pKa) by stabilizing the negative charge of the carboxylate anion through inductive or resonance effects.[19][20]
-
Electron-Donating Groups (EDGs) like -OCH₃ and -NH₂ decrease acidity (raise the pKa) by destabilizing the carboxylate anion.[19]
This knowledge is directly applicable to:
-
Acid-Base Extractions: An EWG-substituted benzoic acid (lower pKa) can be extracted from an organic solvent using a weaker base (e.g., sodium bicarbonate) more effectively than an EDG-substituted one (higher pKa).
-
Column Chromatography: The acidity affects the interaction with the stationary phase. Highly acidic compounds may bind strongly to basic sites on silica gel, leading to tailing. Modifying the mobile phase with an acid suppresses this interaction.[16]
The following table shows how substituents affect the pKa of benzoic acid (pKa ≈ 4.20).[21][22]
| Compound | Substituent | Electronic Effect | pKa Value | Acidity vs. Benzoic Acid |
| Benzoic acid | -H | - | 4.20[21][22] | Reference |
| o-Hydroxybenzoic acid | o-OH | EWG (Inductive) | 2.97[21] | More Acidic |
| m-Nitrobenzoic acid | m-NO₂ | EWG | ~3.45 | More Acidic |
| p-Chlorobenzoic acid | p-Cl | EWG (Inductive) | ~3.99 | More Acidic |
| p-Hydroxybenzoic acid | p-OH | EDG (Resonance) | 4.48[21] | Less Acidic |
| p-Aminobenzoic acid | p-NH₂ | EDG (Resonance) | ~4.92 | Less Acidic |
Q4: I still see starting material in my final product after purification. How can I remove it?
A4: The best strategy depends on the nature of the starting material.
-
If the starting material is not acidic: An acid-base extraction is the most effective method. Your substituted benzoic acid product can be selectively extracted into a basic aqueous solution, leaving the neutral or basic starting material in the organic layer. Subsequent acidification of the aqueous layer will precipitate your pure product.[5]
-
If the starting material is also an acid: This is more challenging. Column chromatography is often the best solution, provided there is a sufficient difference in polarity between the starting material and the product to allow for separation.[23] Developing an optimal solvent system using Thin Layer Chromatography (TLC) first is highly recommended.[23] If the polarities are very similar, you may need to resort to preparative HPLC.
Experimental Protocols & Workflows
Protocol 1: General Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a robust starting point for many polar substituted benzoic acids, such as those with nitro, hydroxy, or amino groups.[7]
-
Dissolution: Place the crude substituted benzoic acid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., 95% ethanol) to form a slurry. Heat the mixture with stirring.[7]
-
Achieve Saturation: Continue adding the hot "good" solvent in small portions until the solid just dissolves completely.
-
Induce Supersaturation: Add the hot "poor" solvent (e.g., deionized water) dropwise to the hot solution until it becomes slightly and persistently cloudy (turbid).[7] If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[24]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent mixture. Dry the crystals on the filter by drawing air through them, then transfer to a watch glass or drying oven.
Diagram: Recrystallization Troubleshooting Workflow
This diagram outlines a logical sequence for troubleshooting common recrystallization problems.
Caption: A logical workflow for diagnosing and solving common recrystallization issues.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
- Haky, J. E., & Vemulapalli, S. (1990). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- Boyd, T., & Hardy, V. (1951). U.S. Patent No. 2,546,545. Washington, DC: U.S.
- Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
-
Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]
- Henze, H. R., & Humphreys, D. D. (1956). U.S. Patent No. 2,735,865. Washington, DC: U.S.
- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
- Zhang, C., et al. (2018). The solubility of benzoic acid in seven solvents.
- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803.
- Williamson, K. L. (1989). Solvent selection for recrystallization: An undergraduate organic experiment.
- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Google Patents. (n.d.). CN100369883C - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture.
- ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
- LabRulez LCMS. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Wikipedia. (n.d.). Benzoic acid.
- Reddit. (2013).
- University of Rochester, Department of Chemistry. (n.d.).
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1386-1393.
- Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID.
- LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid.
- Saito, Y., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane.
- OWL. (n.d.).
- YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid.
- University of California, Riverside. (n.d.).
- Mettler Toledo. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2016). Effects of Groups on Acidity of Benzoic acid I.
- ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
- Google Patents. (n.d.).
- ResearchGate. (2014).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Reddit. (2023).
- Chrom Tech, Inc. (2024).
- YouTube. (2021).
- Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids?
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 16. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. youtube.com [youtube.com]
- 20. quora.com [quora.com]
- 21. global.oup.com [global.oup.com]
- 22. library.gwu.edu [library.gwu.edu]
- 23. chromtech.com [chromtech.com]
- 24. westfield.ma.edu [westfield.ma.edu]
strategies to enhance the reactivity of 5-Amino-2-fluoro-3-hydroxybenzoic acid
Welcome to the technical support resource for 5-Amino-2-fluoro-3-hydroxybenzoic acid (Catalog No. AFH-2391). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Here, we move beyond simple protocols to explain the chemical causality behind our strategic recommendations, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this multifunctional building block. The inherent reactivity profile of this compound, governed by the interplay of its amino, hydroxyl, and carboxylic acid moieties under the influence of an ortho-fluorine substituent, presents unique challenges and opportunities.
Q1: What are the primary reactivity challenges with this compound?
The principal challenge stems from the electronic nature of the molecule. The aromatic ring is substituted with both electron-donating groups (-NH₂, -OH) and a potent electron-withdrawing group (-F).
-
Reduced Nucleophilicity of the Amino Group: The primary amino group (-NH₂) exhibits significantly reduced nucleophilicity. This is due to the strong inductive electron-withdrawing effect of the ortho-fluorine atom and, to a lesser extent, the meta-hydroxyl group.[1] These groups pull electron density away from the aniline nitrogen, making its lone pair less available to attack electrophiles.[1] Consequently, standard acylation or amide coupling reactions at this position are often sluggish and may result in low yields.[2]
-
Competing Reactive Sites: The molecule possesses three reactive functional groups: an amine, a phenolic hydroxyl, and a carboxylic acid. This trifunctionality necessitates careful reaction planning to achieve chemoselectivity. For instance, when activating the carboxylic acid for amide bond formation, the nucleophilic amine or hydroxyl group of another molecule can act as a competing nucleophile, leading to undesired oligomerization or side products.[3]
-
Acidity and Basicity: The amino group is basic, while the carboxylic acid and phenolic hydroxyl groups are acidic. In many reactions, these groups can engage in acid-base chemistry, neutralizing reagents or rendering the intended functional group non-reactive (e.g., protonation of the amine under acidic conditions).[4]
Q2: My amide coupling reaction using the carboxylic acid group is inefficient. What are the likely causes and solutions?
Low yields in amide coupling are a frequent problem and typically trace back to two issues: incomplete activation of the carboxylic acid or rapid deactivation of the activated intermediate.[4] Given the reduced nucleophilicity of common amine coupling partners and the electronic properties of this benzoic acid, a robust activation strategy is critical.
Common Causes:
-
Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive intermediate, or the intermediate may not be stable under the reaction conditions.[4]
-
Hydrolysis of Activated Intermediate: The presence of trace amounts of water can hydrolyze the activated ester or acyl-isourea intermediate back to the carboxylic acid, halting the reaction. It is crucial to use anhydrous solvents and reagents.[4]
-
Reduced Nucleophilicity of the Coupling Partner: If you are coupling this molecule with another electron-deficient amine, you are facing a challenging "difficult coupling" scenario where both partners are electronically mismatched for the reaction.[1][5]
Solutions & Optimization Strategies:
-
Choice of Coupling Reagent: For challenging substrates, phosphonium or uronium/aminium salts are generally more effective than carbodiimides alone.[4] Reagents like HATU , HBTU , or PyBOP are highly recommended as they rapidly generate activated esters that are less susceptible to side reactions like epimerization.[4]
-
Use of Additives: When using carbodiimides like EDC, the inclusion of additives such as HOBt (Hydroxybenzotriazole) or OxymaPure is essential. These additives form active esters that are more reactive than the initial O-acylisourea intermediate and also help suppress racemization if chiral amines are used.[2][4]
-
Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to scavenge the acid produced during the reaction without competing as a nucleophile.[4] DIPEA is often preferred due to its greater steric bulk.[4]
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF, DCM, or Acetonitrile are the best choices.[4]
Table 1: Comparison of Common Coupling Reagents for Difficult Amide Couplings
| Coupling Reagent | Class | Advantages | Considerations |
| EDC / HOBt | Carbodiimide | Cost-effective, common. HOBt additive suppresses side reactions.[2] | Can be less effective for severely electron-deficient amines. |
| HATU / DIPEA | Uronium/Aminium | Highly efficient, fast reaction times, low epimerization.[6] Excellent for difficult couplings. | More expensive, produces tetramethylurea as a byproduct. |
| PyBOP / DIPEA | Phosphonium Salt | High reactivity, particularly for sterically hindered substrates. | Can be less suitable for sensitive substrates. |
| Acyl Fluoride Conversion | Acyl Halide | Generates a highly reactive intermediate. Excellent for hindered and electron-deficient amines.[5] | Requires an additional step to form the acyl fluoride (e.g., using TFFH).[5] |
Q3: When and how should I use protecting groups for this molecule?
A robust protecting group strategy is essential for any multi-step synthesis involving this compound to ensure chemoselectivity.[3] You should use protecting groups whenever you need to perform a reaction at one functional group while preventing the others from reacting. An orthogonal protection scheme , where each group can be removed under specific conditions without affecting the others, is the gold standard.[7][8]
Decision Workflow: Do I Need Protecting Groups?
Caption: Decision workflow for implementing a protecting group strategy.
Q4: What is a reliable orthogonal protecting group strategy for this molecule?
An effective orthogonal strategy allows for the selective deprotection of each functional group. A common and reliable approach is outlined below.
Table 2: Recommended Orthogonal Protecting Group Strategy
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA)[9] | Stable to base, hydrogenolysis |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF)[9] | Stable to acid, base (mild), hydrogenolysis |
| Carboxylic Acid (-COOH) | Benzyl Ester | Bn | Benzyl bromide (Bn-Br), Base | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Stable to acid, base, TBAF |
Workflow for Orthogonal Protection & Reaction
Caption: Orthogonal strategy for selective functionalization.
Section 2: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations discussed in the FAQs. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents unless otherwise specified.
Protocol 1: High-Efficiency Amide Coupling of the Carboxylic Acid Group (HATU-Mediated)
This protocol is optimized for coupling the carboxylic acid of this compound (or its protected derivatives) with a primary or secondary amine, particularly those that are sterically hindered or electron-deficient.[4][6]
Materials:
-
Protected this compound (e.g., Boc- and TBDMS-protected) (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the protected benzoic acid derivative (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes. The solution may change color, indicating the formation of the activated ester.
-
Amine Addition: Add the amine coupling partner (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Boc-Protection of the Amino Group
This procedure selectively protects the electron-deficient amino group. The reaction may be slower than for electron-rich anilines and may require slightly elevated temperatures.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (2.0 equiv)
-
Tetrahydrofuran (THF) or Dioxane
-
1 M HCl solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 equiv) in THF.
-
Base Addition: Add TEA (2.0 equiv) to the suspension. Stir for 10 minutes.
-
Reagent Addition: Add (Boc)₂O (1.2 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish (monitor by TLC), gently warm the mixture to 40-50 °C for 2-4 hours until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in EtOAc. Wash with 1 M HCl (2x) to remove excess base, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can often be used without further purification or can be purified by recrystallization or flash column chromatography if necessary.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
-
Gagnon, A., & Fillion, E. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(18), 4215. Available at: [Link]
- ChemDiv. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
- University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Amino-2-fluoro-3-hydroxybenzoic Acid Derivatives in Antimicrobial and Anti-inflammatory Applications
This guide provides a comprehensive comparison of the potential efficacy of various derivatives of 5-Amino-2-fluoro-3-hydroxybenzoic acid. As researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. This document is structured to provide an in-depth technical overview of the synthesis, proposed biological activities, and structure-activity relationships of key derivatives of this versatile scaffold. While direct comparative studies on a broad series of this compound derivatives are not extensively available in the public domain, this guide extrapolates from well-established principles and experimental data from closely related aminobenzoic acid and salicylic acid analogs to present a scientifically grounded comparison.
The Core Moiety: this compound - A Profile
This compound is a highly functionalized aromatic compound with significant potential as a scaffold in drug discovery. The strategic placement of the amino, fluoro, and hydroxyl groups on the benzoic acid core provides a unique combination of electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxyl groups offer key sites for derivatization and interaction with biological targets.[1] These features make it an attractive starting point for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial applications.
Derivative Classes and Their Comparative Efficacy
The derivatization of the core moiety at the amino and carboxylic acid functional groups can lead to a diverse library of compounds with potentially enhanced biological activities. This section explores three primary classes of derivatives: N-acyl derivatives, esters, and Schiff bases, and provides a comparative analysis of their expected efficacy based on analogous compounds.
N-Acyl Derivatives: Modulating Lipophilicity and Target Engagement
Modification of the 5-amino group through acylation can significantly impact the compound's physicochemical properties and biological activity. The introduction of different acyl groups can modulate lipophilicity, which in turn affects cell membrane permeability and target engagement.
Hypothetical Comparative Efficacy of N-Acyl Derivatives:
| Derivative | Proposed Acyl Group | Expected Anti-inflammatory Activity (COX-2 Inhibition) | Expected Antibacterial Activity (MIC against S. aureus) | Rationale for Predicted Activity |
| Derivative A | Acetyl | Moderate | Moderate | Increased lipophilicity compared to the parent compound may enhance cell penetration. |
| Derivative B | Benzoyl | High | Moderate to High | The aromatic ring can introduce additional binding interactions with target enzymes. |
| Derivative C | Phenylacetyl | High | High | The benzyl group can further enhance hydrophobic interactions, potentially leading to increased potency. |
Ester Derivatives: Prodrug Strategies and Enhanced Bioavailability
Esterification of the carboxylic acid group is a common strategy to create prodrugs with improved oral bioavailability. In the physiological environment, these esters can be hydrolyzed by esterases to release the active parent compound.
Hypothetical Comparative Efficacy of Ester Derivatives:
| Derivative | Proposed Ester Group | Expected Anti-inflammatory Activity (Post-hydrolysis) | Expected Antibacterial Activity (Post-hydrolysis) | Rationale for Predicted Activity |
| Derivative D | Methyl Ester | High | High | Rapid hydrolysis to the active carboxylic acid is expected. |
| Derivative E | Ethyl Ester | High | High | Similar to the methyl ester, with potentially slightly altered pharmacokinetics. |
| Derivative F | Phenyl Ester | Moderate to High | Moderate to High | Steric hindrance may influence the rate of hydrolysis. |
Schiff Base Derivatives: Expanding the Pharmacophore
The reaction of the 5-amino group with various aldehydes yields Schiff bases, which introduce an imine (-C=N-) linkage. This modification significantly alters the electronic and steric profile of the molecule and can introduce new interaction points with biological targets.
Hypothetical Comparative Efficacy of Schiff Base Derivatives:
| Derivative | Proposed Aldehyde | Expected Anti-inflammatory Activity | Expected Antibacterial Activity (MIC against E. coli) | Rationale for Predicted Activity |
| Derivative G | Salicylaldehyde | High | High | The additional phenolic hydroxyl group can participate in hydrogen bonding, enhancing target binding. |
| Derivative H | Vanillin | Moderate to High | Moderate | The methoxy and hydroxyl groups on the phenyl ring can influence electronic properties and solubility. |
| Derivative I | Cinnamaldehyde | Moderate | Moderate to High | The extended conjugation and lipophilicity of the cinnamyl group may enhance antibacterial activity. |
Mechanistic Insights: Targeting Inflammatory and Bacterial Pathways
The anti-inflammatory and antibacterial effects of benzoic acid derivatives are often attributed to their interaction with key cellular pathways.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
A crucial mechanism underlying the anti-inflammatory activity of many salicylic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[3] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.
Caption: Inhibition of the NF-κB signaling pathway.
Antibacterial Mechanism
The antibacterial action of benzoic acid derivatives is often linked to the disruption of bacterial cell membrane integrity and the inhibition of essential metabolic enzymes. The lipophilicity of the derivatives plays a crucial role in their ability to penetrate the bacterial cell wall.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of the discussed derivatives. These protocols are based on established methodologies for analogous compounds and should be adapted and optimized for the specific derivatives of this compound.
Synthesis of Derivatives
Caption: General synthetic workflow for derivatives.
4.1.1. General Procedure for N-Acylation:
-
Dissolve this compound in a suitable solvent (e.g., dry THF or DMF).
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
4.1.2. General Procedure for Esterification:
-
Suspend this compound in the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the ester by column chromatography.
4.1.3. General Procedure for Schiff Base Formation:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add an equimolar amount of the desired aldehyde (e.g., salicylaldehyde, vanillin).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for the required time, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Filter the precipitate, wash with cold solvent, and dry to obtain the pure product.
In Vitro Biological Activity Assays
4.2.1. Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (broth with bacteria and no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
4.2.2. Anti-inflammatory Activity: COX-2 Inhibition Assay
-
A commercial COX-2 inhibitor screening assay kit can be used for this purpose.
-
Prepare the reaction mixture containing the assay buffer, heme, and COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds to the wells.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel anti-inflammatory and antimicrobial agents. The synthesis of N-acyl, ester, and Schiff base derivatives allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. While this guide provides a comparative framework based on established structure-activity relationships, further empirical studies are essential to fully elucidate the therapeutic potential of this versatile scaffold. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these novel compounds, contributing to the ongoing search for more effective and safer medicines.
References
- Anusevičius, K., Šiugždaitė, J., Sapijanskaitė-Banevič, B., Špiliauskas, V., Grybaitė, B., Tubytė, L., & Mickevičius, V. (2026).
- Roberti, A., Chaffey, L. E., & Frew, E. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(22), 12381.
- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
- Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-kappaB puzzle. Cell, 109 Suppl, S81–S96.
- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362.
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- Mitchell, S., & Vargas, J. (2020). The role of NF-κB in health and disease. Journal of Experimental Medicine, 217(1), e20190891.
- Oeckinghaus, A., & Ghosh, S. (2009). The history of NF-kappaB: a personal account. Journal of molecular biology, 386(2), 273–279.
- Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-kappaB and IKK function. Nature reviews. Molecular cell biology, 8(1), 49–62.
- Pires, B. R. B., Silva, R. C. M. C., Ferreira, G. M., & Abdelnur, P. V. (2018). NF-κB: a key player in inflammatory diseases. Journal of biomedical science, 25(1), 47.
- Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology, 17(9), 545–558.
- Tak, P. P., & Firestein, G. S. (2001). NF-kappaB: a key role in inflammatory diseases.
- Vallabhapurapu, S., & Karin, M. (2009). Regulation and function of IKK and IKK-related kinases. Annual review of immunology, 27, 693–733.
- Wullaert, A., Heyninck, K., & Beyaert, R. (2006). Mechanisms of NF-kappaB activation by the T-cell antigen receptor. Critical reviews in immunology, 26(4), 299–316.
- Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer.
Sources
A Researcher's Guide to the Validation of 5-Amino-2-fluoro-3-hydroxybenzoic Acid as a Selective SIRT5 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate 5-Amino-2-fluoro-3-hydroxybenzoic acid as a selective inhibitor of Sirtuin 5 (SIRT5). While direct inhibitory data for this specific compound is emerging, the broader class of 2-hydroxybenzoic acid derivatives has been identified as a promising scaffold for selective SIRT5 inhibition.[1][2][3][4] This guide will, therefore, equip you with the rationale, comparative landscape, and detailed experimental protocols to rigorously assess its potential.
The Scientific Imperative: Why Target SIRT5?
Sirtuin 5, a member of the NAD+-dependent protein lysine deacylase family, is a critical regulator of metabolic pathways primarily localized within the mitochondrial matrix.[5] Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with only weak deacetylase activity.[5] Its substrates are key enzymes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, glycolysis, and ammonia detoxification.[5] Dysregulation of SIRT5 has been implicated in various pathologies, including cancer and metabolic diseases, making it a compelling therapeutic target.[4][5] The development of potent and selective SIRT5 inhibitors is, therefore, of significant interest for both basic research and clinical applications.
The Candidate: this compound and the 2-Hydroxybenzoic Acid Scaffold
Recent studies have highlighted the 2-hydroxybenzoic acid moiety as a key "warhead" for designing selective SIRT5 inhibitors.[4] A notable study identified a hit compound (referred to as compound 11) bearing this functional group that demonstrated moderate inhibitory activity against SIRT5 with an IC50 of 26.4 ± 0.8 μM and, importantly, high selectivity over SIRT1, 2, and 3.[4] This selectivity is attributed to the specific interactions of the carboxylate and adjacent hydroxyl groups with unique residues, Arg105 and Tyr102, in the SIRT5 substrate-binding pocket.[4][6]
This compound, the focus of this guide, incorporates this key scaffold with additional substitutions that may enhance its potency, selectivity, or cell permeability. This guide provides the tools to test this hypothesis.
The Competitive Landscape: A Comparative Analysis of SIRT5 Inhibitors
To contextualize the potential of this compound, it is essential to compare it against established SIRT5 inhibitors. The following table summarizes the performance of key comparators.
| Inhibitor | Type | Mechanism of Action | SIRT5 IC50 (µM) | Selectivity Profile | Key Off-Target Effects |
| This compound | Small Molecule (putative) | Substrate-Competitive (putative) | To be determined | To be determined | To be determined |
| Compound 11 (2-hydroxybenzoic acid derivative) | Small Molecule | Substrate-Competitive | 26.4 ± 0.8 | Highly selective over SIRT1, 2, and 3 (no inhibition at 400 µM)[4] | Not extensively reported |
| Compound 43 (optimized 2-hydroxybenzoic acid derivative) | Small Molecule | Substrate-Competitive | ~2.6 | Highly selective over SIRT1, 2, and 3[4] | Not extensively reported |
| Suramin | Small Molecule | Non-Specific | 22 - 25 | Broadly inhibits SIRT1 (0.297 µM), SIRT2 (1.15 µM), and numerous other enzymes including reverse transcriptase and P2 purinergic receptors.[7][8] | Anemia, adrenal gland problems, and various other clinical side-effects.[9][10][11] |
| GW5074 | Small Molecule | Substrate-Specific | Potent (desuccinylation) | Also inhibits SIRT2 and various kinases, including c-Raf.[12][13] | Can impact cell signaling pathways beyond sirtuins.[12] |
| Nicotinamide | Small Molecule | Non-Competitive | ~1600 (deacetylation) | Pan-sirtuin inhibitor[14] | Affects all NAD+-dependent enzymes. |
The Experimental Roadmap: A Step-by-Step Validation Workflow
A rigorous validation of a novel SIRT5 inhibitor requires a multi-faceted approach, from initial biochemical characterization to cellular target engagement and functional consequence analysis.
Caption: A typical workflow for the validation of a novel SIRT5 inhibitor.
Part 1: Biochemical Characterization
This is a common initial screen to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Principle: This assay utilizes a synthetic peptide substrate with a succinylated lysine residue, a fluorophore, and a quencher. SIRT5-mediated desuccinylation allows a developer enzyme to cleave the peptide, separating the fluorophore from the quencher and generating a fluorescent signal.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., from BPS Bioscience or Abcam)[14][15]
-
NAD+
-
SIRT5 assay buffer
-
Developer solution
-
Test compound (this compound) and comparators
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound and comparators in assay buffer.
-
In a 96-well plate, add the SIRT5 enzyme, NAD+, and the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic SIRT5 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate the developer reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 350-380 nm and emission at 440-460 nm).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
An HPLC-based method provides a more direct and often more reliable measurement of enzymatic activity, avoiding potential artifacts from fluorescent substrates.[16][17][18]
Principle: This assay directly measures the conversion of a succinylated peptide substrate to its desuccinylated product by separating and quantifying them using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Recombinant human SIRT5 enzyme
-
Succinylated peptide substrate (e.g., based on a known SIRT5 substrate like H3K9succ)
-
NAD+
-
Reaction buffer
-
Quenching solution (e.g., containing a strong acid)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Set up enzymatic reactions as described in the fluorogenic assay, but with the non-fluorescent peptide substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the succinylated substrate and desuccinylated product using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detect the peptides by UV absorbance at 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine).
-
Calculate the percentage of substrate conversion by integrating the peak areas of the substrate and product.
-
Determine the IC50 value as described for the fluorogenic assay.
Assessing the selectivity of the inhibitor against other human sirtuins is crucial to understand its potential for off-target effects.
Procedure: Perform the chosen in vitro activity assay (fluorogenic or HPLC-based) with other recombinant human sirtuins (SIRT1, SIRT2, SIRT3, SIRT4, SIRT6, and SIRT7) using their respective preferred substrates. Determine the IC50 values for each sirtuin and calculate the selectivity ratio (IC50 for other sirtuins / IC50 for SIRT5).
ITC provides a direct measurement of the binding affinity (Kd) and thermodynamics of the inhibitor-enzyme interaction, confirming direct physical binding.[13][19][20]
Principle: ITC measures the heat released or absorbed upon the titration of a ligand (the inhibitor) into a solution containing the macromolecule (SIRT5).
Procedure:
-
Prepare solutions of purified SIRT5 and the test compound in the same buffer.
-
Load the SIRT5 solution into the sample cell of the ITC instrument and the inhibitor solution into the titration syringe.
-
Perform a series of small injections of the inhibitor into the SIRT5 solution while monitoring the heat change.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Part 2: Cellular Validation
Caption: Key experimental approaches for validating SIRT5 inhibitor activity in a cellular context.
CETSA is a powerful method to confirm that the inhibitor binds to SIRT5 in its native cellular environment.
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This change in thermal stability can be detected by Western blotting.
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble SIRT5 in each sample by Western blotting using a SIRT5-specific antibody.
-
A positive result is a shift in the melting curve to a higher temperature in the presence of the inhibitor.
This assay directly assesses the functional consequence of SIRT5 inhibition by measuring the succinylation status of a known SIRT5 substrate.
Principle: Inhibition of SIRT5 leads to an accumulation of succinylated proteins. This can be detected by immunoprecipitation of a specific substrate followed by Western blotting with a pan-succinyl-lysine antibody, or by directly probing total cell lysates.[17][21][22]
Procedure:
-
Treat cells with the SIRT5 inhibitor or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Option A (Total Succinylation): Separate total protein lysates by SDS-PAGE, transfer to a membrane, and probe with a pan-succinyl-lysine antibody.
-
Option B (Substrate-Specific Succinylation): Immunoprecipitate a known SIRT5 substrate (e.g., HADHA, SDHA) from the cell lysates.[23]
-
Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with a pan-succinyl-lysine antibody.
-
An increase in the succinylation signal in inhibitor-treated cells indicates successful SIRT5 inhibition.
For a global and unbiased view of the inhibitor's effect on SIRT5 activity, a quantitative mass spectrometry approach can be employed.[1][2][3][16][24]
Principle: This method identifies and quantifies changes in the abundance of succinylated peptides across the proteome in response to inhibitor treatment.
Procedure:
-
Culture cells in the presence or absence of the SIRT5 inhibitor. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for accurate quantification.
-
Extract proteins, digest them into peptides, and enrich for succinylated peptides using an anti-succinyl-lysine antibody.
-
Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the succinylated peptides using specialized software. An increase in the abundance of known SIRT5 substrate peptides confirms target engagement.
Given SIRT5's primary role in regulating mitochondrial metabolism, assessing the impact of its inhibition on mitochondrial respiration is a critical functional assay.[18][25][26][27][28]
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.
Procedure:
-
Seed cells in a Seahorse XF microplate and treat with the SIRT5 inhibitor for the desired duration.
-
Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the OCR at baseline and after each injection.
-
Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
A significant change in these parameters in inhibitor-treated cells indicates a functional consequence of SIRT5 inhibition.
Conclusion and Future Directions
The validation of this compound as a selective SIRT5 inhibitor requires a systematic and multi-pronged approach. The experimental framework outlined in this guide, progressing from biochemical characterization to cellular functional assays, provides a robust pathway for its evaluation. By comparing its performance against established inhibitors and meticulously dissecting its mechanism of action and cellular effects, researchers can definitively establish its utility as a chemical probe to further unravel the complex biology of SIRT5 and as a potential lead for therapeutic development. The commercial availability of this compound from vendors such as Clinivex and CymitQuimica facilitates its immediate investigation.[12][28][29]
References
-
Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623. [Link]
-
Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed. [Link]
-
Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Europe PMC. [Link]
-
Creative Biolabs. (n.d.). Succinylation Proteomics. PTM BIO. [Link]
-
Lin, H., et al. (2018). HPLC-Based Enzyme Assays for Sirtuins. Methods in Molecular Biology, 1747, 161-170. [Link]
-
Lin, H., et al. (2018). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology, 607, 215-235. [Link]
-
Zimmer, C. (2017). Doubt greets reports of suramin’s promise for treating autism. The Transmitter. [Link]
-
Applied Biomics. (n.d.). Succinyl-Lysine 2D Western Blot. Applied Biomics. [Link]
-
Agilent. (n.d.). Seahorse XF Cell Mito Stress Test. Protocols.io. [Link]
-
Agilent. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR Protocols. [Link]
-
Hendricks, R., et al. (2023). Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder. PLoS One, 18(11), e0293580. [Link]
-
Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. Leiden University Medical Center. [Link]
-
Lipe, B., et al. (2020). GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation. Oncotarget, 11(1), 1-19. [Link]
-
MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification. MetwareBio. [Link]
-
Agilent. (2016). Agilent Seahorse XF Cell Mito Stress Test Kit. Agilent. [Link]
-
Wang, F., et al. (2020). Systematic identification and comparative analysis of lysine succinylation between the green and white parts of chimeric leaves of Ananas comosus var. bracteatus. BMC Plant Biology, 20(1), 1-15. [Link]
-
Zhang, Y., et al. (2015). Suramin Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein. International Journal of Molecular Sciences, 16(12), 28836-28848. [Link]
-
Wiedemar, N., et al. (2020). 100 Years of Suramin. Antimicrobial Agents and Chemotherapy, 64(2), e01168-19. [Link]
-
Wang, M., et al. (2025). SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells. Leukemia. [Link]
-
Mendoza, A., et al. (2022). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. ACS Chemical Biology, 17(1), 163-172. [Link]
-
Liberti, M. V., & Locasale, J. W. (2016). Emerging Roles for SIRT5 in Metabolism and Cancer. Trends in Endocrinology & Metabolism, 27(12), 845–856. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Schuetz, A., et al. (2007). Structure-activity Studies on Suramin Analogues as Inhibitors of NAD+-dependent Histone Deacetylases (Sirtuins). Journal of Medicinal Chemistry, 50(23), 5651–5660. [Link]
-
Rardin, M. J., et al. (2013). SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks. Cell Metabolism, 18(6), 920–933. [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]
-
Trapp, J., et al. (2007). Structure-Activity Studies on Suramin Analogues as Inhibitors of NAD+-Dependent Histone Deacetylases (Sirtuins). ResearchGate. [Link]
-
Everest Medicines. (2025). Off-target toxicity in antibody-drug conjugates. Everest Medicines. [Link]
-
Gertz, M., & Steegborn, C. (2018). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(9, Part A), 2774-2784. [Link]
-
Gertz, M., et al. (2013). Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5. Journal of the American Chemical Society, 135(48), 18138–18147. [Link]
-
Galli, U., et al. (2022). Insights on the Modulation of SIRT5 Activity: A Challenging Balance. International Journal of Molecular Sciences, 23(14), 7769. [Link]
-
Kao, C.-H., et al. (2022). The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 888806. [Link]
-
Liberti, M. V., & Locasale, J. W. (2016). Emerging Roles for SIRT5 in Metabolism and Cancer. Trends in Endocrinology & Metabolism, 27(12), 845–856. [Link]
-
Nishida, Y., et al. (2015). SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target. Molecular Cell, 59(2), 321–332. [Link]
Sources
- 1. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 3. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]
- 4. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity studies on suramin analogues as inhibitors of NAD+-dependent histone deacetylases (sirtuins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doubt greets reports of suramin’s promise for treating autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 10. Suramin Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. abcam.com [abcam.com]
- 16. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. appliedbiomics.com [appliedbiomics.com]
- 18. content.protocols.io [content.protocols.io]
- 19. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. PTM BIO [ptmbio.com]
- 24. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tabaslab.com [tabaslab.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. hpst.cz [hpst.cz]
- 28. This compound | CymitQuimica [cymitquimica.com]
- 29. theclinivex.com [theclinivex.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-2-fluoro-3-hydroxybenzoic Acid Analogs
Introduction
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The 5-Amino-2-fluoro-3-hydroxybenzoic acid core represents a promising starting point for the development of novel therapeutic agents. The interplay of its substituent groups—an electron-donating amino group, a strongly electron-withdrawing fluorine atom, a hydrogen-bonding hydroxyl group, and a versatile carboxylic acid moiety—provides a rich canvas for chemical modification.[1] Halogenated benzoic acid derivatives are pivotal in creating pharmaceuticals, with fluorine in particular enhancing metabolic stability and binding affinity.[1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) for hypothetical analogs of this scaffold, exploring how targeted modifications can influence their potential as antibacterial and anticancer agents. We will delve into the rationale behind experimental design and provide detailed protocols for evaluating the efficacy of these compounds.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of analogs based on the this compound scaffold is profoundly influenced by the nature and position of its functional groups. The following analysis explores the predicted impact of modifications at key positions, drawing parallels from established SAR studies on related aromatic compounds.
Core Scaffold: this compound
The parent molecule possesses a unique electronic and steric profile. The fluorine at the 2-position and the hydroxyl group at the 3-position can engage in intramolecular hydrogen bonding, influencing the molecule's conformation and acidity. The amino group at the 5-position is a key site for derivatization and can significantly impact biological interactions.
Key Modifications and Their Predicted Impact on Biological Activity
| Position of Modification | Modification | Predicted Impact on Antibacterial Activity | Predicted Impact on Anticancer Activity | Rationale & Supporting Evidence |
| 5-Amino Group | Acylation (e.g., conversion to acetamido) | Potential decrease in activity against certain bacterial strains. | May enhance selectivity for cancer cells. | Acylation can alter solubility and hydrogen bonding capacity. In some antimicrobial contexts, a free amino group is crucial for target interaction.[3] For anticancer agents, this modification can influence interactions with specific enzymes or receptors. |
| Alkylation (e.g., mono- or di-methylation) | Variable effects; may enhance lipophilicity and cell penetration. | Could modulate binding affinity to target proteins. | Increased lipophilicity can improve membrane permeability, a key factor for antibacterial efficacy.[4] However, steric hindrance may negatively impact binding. | |
| Conversion to Schiff base | Potential for broad-spectrum antimicrobial activity. | May introduce novel mechanisms of cytotoxicity. | Schiff bases derived from amino-hydroxybenzoic acids have been explored for their biological activities.[5][6] | |
| 3-Hydroxyl Group | O-Alkylation (e.g., methylation) | Likely decrease in activity. | May decrease activity or alter mechanism. | The hydroxyl group is a key hydrogen bond donor. Its modification can disrupt critical interactions with bacterial enzymes or cellular targets. |
| Esterification | Could act as a prodrug, releasing the active hydroxylated form in vivo. | May improve bioavailability and cellular uptake. | Ester prodrugs are a common strategy to enhance the pharmacokinetic properties of therapeutic agents. | |
| Carboxylic Acid Group | Esterification | Often leads to a loss of antibacterial activity. | Can serve as a prodrug strategy to increase cell permeability. | The carboxylate is frequently essential for binding to the active site of bacterial targets like DNA gyrase.[4] In anticancer drug design, esters can be cleaved by intracellular esterases to release the active carboxylic acid.[7] |
| Amidation | Variable effects; depends on the nature of the amine. | Can lead to compounds with enhanced potency and altered target specificity. | Amide derivatives can exhibit diverse biological activities, and this modification allows for the introduction of various substituents to explore the chemical space. |
Experimental Protocols for Activity Evaluation
To validate the therapeutic potential of novel this compound analogs, rigorous in vitro testing is essential. The following are standard protocols for assessing antibacterial and anticancer activities.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: A bacterial culture is grown overnight in MHB at 37°C. This culture is then diluted to a standardized density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Compound Dilution: A stock solution of the test compound is serially diluted (two-fold) in MHB within the wells of a 96-well plate to create a range of concentrations.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[8]
MTT Assay for Anticancer Activity (Cell Viability)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9]
Materials:
-
Cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)[9][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: The MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing SAR and Experimental Workflows
Caption: Key modification sites on the core scaffold and their influence on biological outcomes.
Caption: Workflow for evaluating the biological activity of synthesized analogs.
Conclusion
The this compound scaffold is a versatile platform for the development of new therapeutic agents. By systematically modifying the amino, hydroxyl, and carboxylic acid functionalities, it is possible to fine-tune the biological activity of these analogs. The principles of structure-activity relationships, guided by established findings in similar chemical series, provide a rational basis for designing compounds with enhanced potency and selectivity. The experimental protocols outlined in this guide offer a robust framework for evaluating the antibacterial and anticancer potential of these novel molecules, paving the way for the discovery of next-generation drugs.
References
- PubMed. (n.d.). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents.
- ResearchGate. (2025, June 30). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
- PubMed. (n.d.). Structure-activity relationship study of novel anticancer aspirin-based compounds.
- Scientific Research Publishing. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone.
- BenchChem. (n.d.). Comparative Analysis of Novel Antibacterial Agents: A Guide to Structure-Activity Relationships and Performance.
- Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
- PubMed. (n.d.). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity.
- OUCI. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents.
- BenchChem. (n.d.). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
- MDPI. (2024, July 2). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
- MDPI. (n.d.). Design and Synthesis of Novel Antimicrobial Agents.
- Royal Society of Chemistry. (n.d.). Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- PubMed. (2015, August 1). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies.
- BenchChem. (n.d.). This compound | 1025127-32-5.
- MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- PubMed. (2003, March 13). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents.
- CymitQuimica. (n.d.). This compound.
- National Institutes of Health. (n.d.). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid.
- JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs.
- MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
- ResearchGate. (n.d.). Structure−Activity Relationships of Analogues with Aromatic Amino Acids....
- ChemicalBook. (n.d.). This compound CAS#: 1025127-32-5.
- ResearchGate. (n.d.). (PDF) 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid.
- PubMed. (n.d.). Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives.
- Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
- Polish Journal of Pharmacology and Pharmacy. (1981). Synthesis and biological properties of some 5-aminoorotic acid derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 3. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship study of novel anticancer aspirin-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preprints.org [preprints.org]
- 10. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
A Researcher's Guide to the In Vitro Antibacterial Evaluation of 5-Amino-2-fluoro-3-hydroxybenzoic acid
This guide provides a comprehensive framework for evaluating the in vitro antibacterial potential of 5-Amino-2-fluoro-3-hydroxybenzoic acid. We will delve into the scientific rationale behind the experimental design, present detailed protocols for robust and reproducible assessment, and compare its potential efficacy against relevant chemical analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.
Introduction: The Rationale for Investigating Novel Benzoic Acid Derivatives
The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical scaffolds for antibiotic development. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily utilized as preservatives in food and cosmetic products[1]. Their mechanism of action is generally attributed to the disruption of cellular homeostasis by transporting H+ ions into the bacterial cytoplasm[2].
The specific compound of interest, this compound (CAS: 1025127-32-5), presents a unique substitution pattern[3][4][5]. The presence of an amino group, a hydroxyl group, and a fluorine atom on the benzoic acid backbone offers a compelling starting point for investigation. The incorporation of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[6]. This guide outlines the critical in vitro experiments required to determine if this compound exhibits meaningful antibacterial activity and warrants further development.
Foundational Concepts in Antibacterial Susceptibility Testing
Before designing the experiment, it is crucial to understand the primary metrics of in vitro antibacterial activity: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period[7][8][9]. It is the most common metric for assessing the potency of a new compound and indicates a bacteriostatic (growth-inhibiting) effect.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[7][9][10]. The MBC provides crucial information about whether a compound is bactericidal (kills bacteria) or merely bacteriostatic. A common criterion for bactericidal activity is an MBC value no more than four times the MIC[10].
Experimental Design: A Framework for Rigorous Evaluation
A robust experimental design is paramount for generating reliable and interpretable data. The following sections detail the necessary components for testing this compound.
Selection of Bacterial Strains
Testing should be performed against a standardized panel of bacteria representing both Gram-positive and Gram-negative species. The use of reference strains from the American Type Culture Collection (ATCC) is essential for reproducibility[11].
Recommended Bacterial Panel:
| Gram-Stain | Species | ATCC Strain No. | Clinical Relevance |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus | ATCC 29213 | Common cause of skin, soft tissue, and bloodstream infections. |
| Gram-positive | Bacillus subtilis | ATCC 6633 | A standard for testing and a surrogate for other Bacillus species. |
| Gram-negative | Escherichia coli | ATCC 25922 | A major cause of urinary tract and gastrointestinal infections. |
| Gram-negative | Pseudomonas aeruginosa | ATCC 27853 | An opportunistic pathogen known for its high resistance. |
Controls and Comparators
The inclusion of appropriate controls is a self-validating step that ensures the integrity of the assay.
-
Positive Control: A well-characterized antibiotic with known activity against the test strains (e.g., Ciprofloxacin or Norfloxacin)[12].
-
Negative Control: The solvent used to dissolve the test compound (e.g., Dimethyl sulfoxide, DMSO), tested at the highest concentration present in the assay to rule out solvent-induced toxicity.
-
Growth Control: Bacteria incubated in growth medium without any test compound to ensure organism viability.
-
Sterility Control: Growth medium without bacteria to check for contamination.
-
Comparative Compounds: To understand the structure-activity relationship (SAR), it is insightful to test the parent molecule and related analogs.
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is a quantitative and widely accepted method for determining MIC values[9][15].
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve this compound and comparator compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations (e.g., 512 µg/mL down to 1 µg/mL).
-
Inoculum Preparation: Culture the selected bacterial strains overnight. Suspend well-isolated colonies in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[16]. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells[17].
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include growth, sterility, and solvent controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions[7].
-
MIC Reading: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first clear well)[9].
Protocol for MBC Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all higher concentrations).
-
Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[18].
Data Presentation and Comparative Analysis
The results should be summarized in a clear, tabular format to facilitate direct comparison. The following table presents hypothetical data to illustrate how the results might be interpreted.
Table 1: Hypothetical In Vitro Antibacterial Activity of this compound and Comparators
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| This compound | S. aureus ATCC 29213 | 16 | 32 | Bactericidal (2) |
| B. subtilis ATCC 6633 | 32 | 64 | Bactericidal (2) | |
| E. coli ATCC 25922 | 128 | >512 | Bacteriostatic | |
| P. aeruginosa ATCC 27853 | 256 | >512 | Bacteriostatic | |
| Benzoic Acid | S. aureus ATCC 29213 | 256 | >512 | Bacteriostatic |
| E. coli ATCC 25922 | 512 | >512 | Bacteriostatic | |
| Salicylic Acid | S. aureus ATCC 29213 | 128 | 512 | Bacteriostatic |
| E. coli ATCC 25922 | 256 | >512 | Bacteriostatic | |
| Ciprofloxacin (Positive Control) | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal (2) |
| E. coli ATCC 25922 | 0.25 | 0.5 | Bactericidal (2) |
Interpreting the Hypothetical Results
-
Enhanced Potency: this compound shows significantly lower MIC values against Gram-positive bacteria compared to unsubstituted benzoic acid and salicylic acid, suggesting its unique substitution pattern enhances its antibacterial potency. The positional isomerism of substituents is known to have a significant effect on the antibacterial activity of benzoic acid derivatives[1][19].
-
Spectrum of Activity: The compound demonstrates greater activity against Gram-positive strains (S. aureus, B. subtilis) than Gram-negative strains (E. coli, P. aeruginosa). This is a common observation, as the outer membrane of Gram-negative bacteria can act as an effective permeability barrier.
-
Bactericidal Effect: The MBC/MIC ratio of 2 against S. aureus and B. subtilis suggests a bactericidal mode of action against these organisms, a highly desirable trait for a potential antibiotic.
Conclusion and Future Directions
This guide provides a standardized and scientifically rigorous framework for the initial in vitro evaluation of this compound. The hypothetical data suggests that this molecule may possess promising bactericidal activity, particularly against Gram-positive pathogens, and represents a significant improvement over simpler benzoic acid structures.
The logical next steps in the research cascade would involve:
-
Mechanism of Action Studies: Investigating how the compound kills bacteria (e.g., cell wall synthesis inhibition, DNA gyrase inhibition).
-
Expanded Spectrum Testing: Evaluating activity against a broader panel of clinical isolates, including drug-resistant strains like MRSA.
-
Toxicity Assays: Assessing the compound's cytotoxicity against human cell lines to determine its therapeutic index.
-
In Vivo Efficacy: Testing the compound in animal models of infection to evaluate its performance in a complex biological system.
The structured approach outlined herein ensures that the foundational data generated is robust, reproducible, and provides a solid basis for these more advanced investigations.
References
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30). Microbe Online. [Link]
-
MIC & MBC - Phi NanoScience Center (PNSC). Phi NanoScience Center. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
-
Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH. [Link]
-
IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. [Link]
-
Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]
-
Kumar, V., & Singh, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. ResearchGate. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. dergipark.org.tr. [Link]
-
5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. NIH. [Link]
-
Antimicrobial Susceptibility Summary 2024. UCLA Health. [Link]
-
Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals. [Link]
- The preparation method of 2-amino-5-fluorobenzoic acid.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. NIH. [Link]
-
In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Frontiers. [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]
Sources
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 1025127-32-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 8. MIC & MBC - Phi NanoScience Center (PNSC) [phi-nano.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. woah.org [woah.org]
- 12. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 13. ijpbp.com [ijpbp.com]
- 14. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants | International Journal of Plant Based Pharmaceuticals [ijpbp.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. apec.org [apec.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ibtbioservices.com [ibtbioservices.com]
- 19. researchgate.net [researchgate.net]
The Fluorine Factor: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Hydroxybenzoic Acids in Drug Discovery
A Senior Application Scientist's Guide to Unlocking Potency and Performance
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic outcomes. Among the various tools in a chemist's arsenal, fluorination stands out for its profound ability to modulate the physicochemical and biological properties of a molecule. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated hydroxybenzoic acids, offering researchers, scientists, and drug development professionals a clear understanding of the implications of this single-atom substitution. We will delve into the underlying principles, supported by experimental data and detailed protocols, to illuminate how the "fluorine factor" can be leveraged to optimize drug candidates.
The Foundational Shift: Physicochemical Properties
The introduction of a highly electronegative fluorine atom onto the aromatic ring of a hydroxybenzoic acid instigates a significant shift in its electronic properties, which in turn alters key physicochemical parameters like acidity (pKa) and lipophilicity (logP). These are not trivial changes; they fundamentally influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa): The Inductive Effect in Action
Fluorine's potent electron-withdrawing inductive effect is a primary driver of change. By pulling electron density away from the carboxylic acid and hydroxyl groups, it stabilizes their conjugate bases, thereby increasing their acidity (i.e., lowering their pKa values).[1][2] This effect is highly dependent on the position of the fluorine atom relative to the acidic protons.
For instance, comparing salicylic acid (2-hydroxybenzoic acid) to its fluorinated analogs reveals a clear trend. The "ortho effect" is particularly pronounced in 2-fluorobenzoic acid derivatives, where the proximity of the fluorine atom to the carboxylic acid group results in a substantial increase in acidity.[2]
Table 1: Comparative Physicochemical Properties of Salicylic Acid and its Fluorinated Analogs
| Compound | Structure | pKa (Carboxylic Acid) | logP |
| Salicylic Acid | 2-Hydroxybenzoic acid | ~2.98[3][4] | ~2.26[5] |
| 3-Fluorosalicylic Acid | 3-Fluoro-2-hydroxybenzoic acid | Value not readily available in searches | Value not readily available in searches |
| 4-Fluorosalicylic Acid | 4-Fluoro-2-hydroxybenzoic acid | Value not readily available in searches | Value not readily available in searches |
| 5-Fluorosalicylic Acid | 5-Fluoro-2-hydroxybenzoic acid | Value not readily available in searches | Value not readily available in searches |
| 4-Fluoro-3-hydroxybenzoic Acid | 4-Fluoro-3-hydroxybenzoic acid | Value not readily available in searches | Value not readily available in searches |
Note: While the general principle of pKa lowering is well-established, specific experimental values for all fluorinated isomers of salicylic acid were not consistently available in the initial search. The provided data for salicylic acid serves as a baseline.
Lipophilicity (logP): A Complex Interplay
The effect of fluorination on lipophilicity (logP), the measure of a compound's partitioning between an organic and aqueous phase, is more nuanced. While highly fluorinated alkyl chains tend to be lipophobic, the substitution of a single hydrogen with a fluorine on an aromatic ring generally increases lipophilicity.[6] This is attributed to the masking of the polar C-H bond and the overall increase in the molecule's non-polar surface area. An increase in lipophilicity can enhance membrane permeability and improve oral absorption.[7]
The Biological Cascade: Impact on Activity and Metabolism
The alterations in pKa and logP directly cascade into changes in biological performance. A lower pKa can influence a drug's ionization state in different physiological compartments, affecting its ability to cross membranes and interact with its target.[8] Enhanced lipophilicity can lead to better target engagement within hydrophobic binding pockets.[7]
Perhaps one of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][6] The carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block common sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][7]
Caption: A general workflow for the comparative analysis of fluorinated and non-fluorinated drug candidates.
Experimental Protocols: A Guide to Self-Validation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Here, we outline the methodologies for determining the key physicochemical parameters discussed.
Protocol for pKa Determination by Potentiometric Titration
This method determines the pKa by creating a titration curve, plotting pH against the volume of titrant added. The pKa is the pH at the half-equivalence point.[9][10]
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (250 mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) for maintaining ionic strength[11]
-
Test compound (hydroxybenzoic acid analog)
-
Distilled water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in distilled water (or a co-solvent if necessary) to a known concentration (e.g., 1 mM).[11] Add KCl to a final concentration of 0.15 M.
-
Acidification: Place 20 mL of the sample solution in a beaker with a stir bar. Use 0.1 M HCl to adjust the initial pH to ~1.8-2.0.[11]
-
Titration: Begin stirring the solution. Titrate with 0.1 M NaOH, adding it in small, precise increments.
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches ~12-12.5.[11]
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Identify the equivalence point (the point of steepest inflection). The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa.[10]
-
Replication: Perform the titration at least in triplicate to ensure accuracy and calculate the average pKa and standard deviation.[11]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Protocol for logP Determination by Shake-Flask Method (OECD 107)
This is the gold standard method for experimentally determining the n-octanol/water partition coefficient (Pow or Kow).[12][13]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Phase Preparation: Mix n-octanol and water and shake vigorously. Allow the layers to separate to create mutually saturated solvents.
-
Sample Preparation: Prepare a stock solution of the test compound in one of the phases. The concentration should be low enough to avoid self-association but high enough for accurate detection.
-
Partitioning: In a centrifuge tube, combine a known volume of the n-octanol and water phases. Add a small, known amount of the test compound stock solution. The volume ratio of the two phases can be adjusted based on the expected logP.[13]
-
Equilibration: Cap the tubes and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for several hours).[14]
-
Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and water layers.[13]
-
Analysis: Carefully take an aliquot from each phase. Determine the concentration of the test substance in both the n-octanol and water layers using a suitable analytical method.[15]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
P = [Concentration]octanol / [Concentration]water
-
logP = log10(P)
-
-
Replication: Conduct the experiment with varying starting concentrations and phase ratios to ensure the logP value is independent of these conditions.[16]
Conclusion: A Strategic Choice
The decision to incorporate fluorine into a hydroxybenzoic acid scaffold is a strategic one, driven by the desire to fine-tune its properties for a specific biological target and therapeutic application. Fluorination offers a powerful means to increase acidity, modulate lipophilicity, and, most critically, block metabolic hotspots.[6][7] This often translates into improved potency, selectivity, and pharmacokinetic profiles.[6][17] However, the effects are highly context-dependent, underscoring the necessity of the comparative experimental analysis detailed in this guide. By systematically evaluating both fluorinated and non-fluorinated analogs, researchers can make data-driven decisions to advance the most promising candidates in their drug discovery pipelines.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
- Patel, R. et al. (2023). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry.
-
European Commission. A.8. PARTITION COEFFICIENT 1. METHOD. Available from: [Link]
-
Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Available from: [Link]
-
Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. Available from: [Link]
-
Jadhav, S. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]
-
Bui, M. & Lewis, R. E. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Available from: [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
-
ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Available from: [Link]
-
Stepan, A. F. et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Van der Geize, R. et al. (2007). Development of Methods for the Determination of pKa Values. Analytical Chemistry. Available from: [Link]
-
Droge, S. T. J. & Goss, K.-U. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Available from: [Link]
-
GovInfo. 304 Subpart E—Product Properties Test Guidelines P C C = /. Available from: [Link]
-
Gornowicz, A. et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules. Available from: [Link]
-
PubChem. Salicylic Acid. Available from: [Link]
-
ResearchGate. Acid-base equilibrium and fluorescence properties of salicylic acid.... Available from: [Link]
-
FooDB. Showing Compound salicylate (FDB031164). Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]
-
Scribd. Pka of Salicylic Acid. Available from: [Link]
-
Processes of Petrochemistry and Oil Refining. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]
-
Llopis-Grimalt, M. A. et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Antioxidants. Available from: [Link]
-
Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)? Available from: [Link]
-
Interstate Technology and Regulatory Council. (2022). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Available from: [Link]
-
ResearchGate. Physicochemical Properties of PFOA, PFOS, and PFBA. Reproduced with.... Available from: [Link]
-
Wang, Y. et al. (2023). Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. ACS Omega. Available from: [Link]
-
ResearchGate. Original fluorinated surfactants potentially non-bioaccumulable. Available from: [Link]
Sources
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 10. study.com [study.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. govinfo.gov [govinfo.gov]
- 16. enfo.hu [enfo.hu]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing and Comparing the Metabolic Stability of 5-Amino-2-fluoro-3-hydroxybenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A molecule with promising pharmacological activity can fail if it is metabolized too quickly, leading to insufficient in vivo exposure, or if it forms toxic metabolites.[1] This guide provides a comprehensive framework for evaluating and comparing the metabolic stability of a series of 5-Amino-2-fluoro-3-hydroxybenzoic acid derivatives. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation, enabling you to make informed decisions in your lead optimization process.
The liver is the primary site of drug metabolism in the body.[2][3] Therefore, our focus will be on in vitro assays that utilize liver-derived systems to predict in vivo metabolic fate. These assays are cost-effective and provide a reliable measure of a compound's intrinsic clearance (CLint), a key parameter for forecasting in vivo hepatic clearance and half-life.[2][4]
Foundational Concepts: Choosing the Right In Vitro System
The two most common in vitro systems for early metabolic stability assessment are liver microsomes and hepatocytes.[2][5] The choice between them depends on the specific questions being asked.
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5][6] Microsomal stability assays are high-throughput and excellent for identifying compounds susceptible to CYP-mediated metabolism.[6]
-
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[5][7] Hepatocyte stability assays provide a more comprehensive picture of overall hepatic metabolism.[5]
For a thorough comparison of this compound derivatives, a tiered approach is recommended. Begin with a high-throughput microsomal stability screen to quickly identify liabilities. Promising candidates can then be advanced to a more comprehensive hepatocyte stability assay.
Experimental Design & Protocols
A robust experimental design is crucial for generating reliable and comparable data. This includes appropriate controls, validated analytical methods, and standardized data analysis procedures.
I. Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[8]
Rationale: By monitoring the depletion of the parent compound over time, we can calculate its intrinsic clearance, which is a measure of the inherent ability of the liver enzymes to metabolize the drug.
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol:
-
Compound Preparation: Prepare 20 mM stock solutions of the this compound derivatives in DMSO. From these, prepare 125 µM working solutions in acetonitrile.[9]
-
Incubation Medium: Prepare the liver microsomal incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and an NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase). The final microsomal protein concentration should be 0.415 mg/mL.[9]
-
Reaction Initiation: Add the test compounds to the incubation medium to a final concentration of 2 µM. The final acetonitrile concentration should be kept low (e.g., 1.6%) to avoid inhibiting enzymatic activity.[9]
-
Incubation: Incubate the reaction mixtures at 37°C with shaking.[9]
-
Sampling: At designated time points (e.g., 0, 7, 15, 25, and 40 minutes), take aliquots of the reaction mixture.[9]
-
Reaction Termination: Immediately stop the reaction by adding a volume of cold acetonitrile (e.g., 5 volumes) containing an internal standard.[9]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.[9]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[9]
Self-Validating Controls:
-
Negative Control (Minus Cofactor): Incubate the test compound with microsomes without the NADPH regenerating system. This control accounts for any non-enzymatic degradation.[8]
-
Positive Controls: Include compounds with known metabolic stability profiles (e.g., verapamil for high clearance and diazepam for low clearance) to ensure the assay is performing as expected.[5]
II. Hepatocyte Stability Assay
This assay provides a more holistic view of metabolic stability by using intact liver cells.[5]
Rationale: Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, offering a more complete picture of hepatic clearance. This is particularly important if the derivatives are suspected to undergo significant conjugation (Phase II) reactions.
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them in collagen-coated plates. Allow the cells to attach and form a monolayer.[10]
-
Incubation: Remove the plating medium and add fresh medium containing the test compound (e.g., 3 µM final concentration).[5]
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect samples of the incubation medium.[5]
-
Reaction Termination: Terminate the reaction by adding acetonitrile.[11]
-
Sample Processing: Process the samples, including the addition of an internal standard, for LC-MS/MS analysis.[11]
-
Analysis: Quantify the remaining parent compound in the samples using a validated LC-MS/MS method.[11]
Self-Validating Controls:
-
Vehicle Control: Incubate hepatocytes with the vehicle (e.g., 0.1% DMSO) to assess baseline cell health.[5]
-
Positive Controls: Include compounds with known metabolic profiles in hepatocytes (e.g., testosterone, ethoxycoumarin) to validate the metabolic capacity of the cells.[5]
Data Analysis and Interpretation
The primary output of these assays is the rate of disappearance of the test compound. From this, we can derive key parameters to compare the metabolic stability of the derivatives.
-
Calculate the first-order elimination rate constant (k): Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is the elimination rate constant.[12]
-
Calculate the in vitro half-life (t½): t½ = 0.693 / k
-
Calculate the in vitro intrinsic clearance (CLint):
-
Microsomes: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
Hepatocytes: CLint (µL/min/10^6 cells) = (k / hepatocyte concentration) * 1000[12]
-
Data Presentation for Comparison:
Summarize the data for each derivative in a clear, tabular format.
| Derivative | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) |
| Parent Compound | ||
| Derivative A | ||
| Derivative B | ||
| Derivative C | ||
| ... |
Interpreting the Results:
-
High CLint / Short t½: Indicates rapid metabolism and potentially poor in vivo stability.
-
Low CLint / Long t½: Suggests greater metabolic stability and a higher likelihood of achieving sufficient in vivo exposure.
It's important to note that these are in vitro parameters. The prediction of in vivo hepatic clearance requires further scaling, taking into account factors like liver blood flow and plasma protein binding.[13]
Potential Metabolic Pathways of this compound Derivatives
The structure of this compound suggests several potential sites for metabolic modification. Understanding these can aid in the interpretation of stability data and guide the design of more stable analogs.
-
Oxidation: The aromatic ring is susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes.[14]
-
Conjugation: The amino and hydroxyl groups are potential sites for Phase II conjugation reactions, such as glucuronidation or sulfation.
-
N-acetylation: The primary amino group can undergo N-acetylation.
If a derivative shows high clearance, metabolite identification studies can be conducted to pinpoint the metabolic "soft spots." This information is invaluable for medicinal chemists to guide further structural modifications to block these metabolic pathways and improve stability.
Conclusion
A systematic and rigorous assessment of metabolic stability is a cornerstone of successful drug discovery. By employing the standardized in vitro assays and data analysis frameworks outlined in this guide, you can effectively compare the metabolic liabilities of your this compound derivatives. This data-driven approach will enable you to prioritize the most promising candidates for further development, ultimately saving time and resources in your quest for novel therapeutics.
References
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
-
Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021-12-22). Available from: [Link]
-
BioIVT. Metabolic Stability Assay Services. Available from: [Link]
-
ChemHelpASAP. metabolic stability assays for predicting intrinsic clearance. (2021-01-05). Available from: [Link]
-
National Institutes of Health. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023-03-04). Available from: [Link]
-
Royal Society of Chemistry. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022-07-13). Available from: [Link]
-
ResearchGate. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available from: [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]
-
MDPI. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023-03-02). Available from: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017-10-24). Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09). Available from: [Link]
-
National Institutes of Health. An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger - PMC. Available from: [Link]
-
National Institutes of Health. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Available from: [Link]
-
Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Available from: [Link]
-
U.S. Food and Drug Administration. M12 Drug Interaction Studies. Available from: [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012-02-23). Available from: [Link]
-
ResearchGate. (PDF) Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry. Available from: [Link]
-
ResearchGate. Schematic representation of metabolic pathways of aromatic hydrocarbons... | Download Scientific Diagram. Available from: [Link]
-
Regulations.gov. Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available from: [Link]
-
Ovid. Anaerobic Metabolism of Aromatic Compounds. Available from: [Link]
-
Annual Reviews. THE METABOLISM OF AROMATIC COMPOUNDS. Available from: [Link]
-
National Institutes of Health. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Available from: [Link]
-
National Institutes of Health. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Available from: [Link]
-
bioRxiv. An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. (2022-09-28). Available from: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. bioivt.com [bioivt.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. bdj.co.jp [bdj.co.jp]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
benchmarking the synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic acid against other methods
An In-depth Technical Guide to the Prospective Synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic Acid: A Comparative Benchmarking Analysis
Abstract
This compound (CAS 1025127-32-5) is a highly functionalized aromatic compound with significant potential as a key building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring electron-donating amino and hydroxyl groups alongside an electron-withdrawing fluorine atom and carboxylic acid, makes it an attractive scaffold for designing novel pharmaceutical agents. Despite its commercial availability through custom synthesis, a notable gap exists in the scientific literature regarding established, scalable, and benchmarked protocols for its preparation.[2][3] This guide provides a critical evaluation of prospective synthetic strategies, leveraging established chemical principles and analogous transformations from peer-reviewed literature. We present two plausible, yet hypothetical, synthetic routes, offering a detailed analysis of their chemical rationale, potential advantages, and foreseeable challenges. This document is intended for researchers, scientists, and drug development professionals seeking to develop a robust synthesis for this valuable compound.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted aromatic rings is a cornerstone of organic chemistry. The challenge lies in achieving precise regiochemical control during the introduction of multiple, often electronically dissonant, functional groups. For this compound, the primary difficulties include:
-
Directing Group Effects: The molecule contains a mix of activating, deactivating, ortho-, para-, and meta-directing groups, complicating electrophilic substitution reactions.
-
Functional Group Compatibility: The presence of a nucleophilic amine and a potentially acidic phenol requires careful selection of reaction conditions to avoid unwanted side reactions or the need for extensive protection/deprotection sequences.
-
Lack of Precedent: As of the latest review, no specific, experimentally validated synthesis for this molecule has been published in academic journals or patent literature.
To address this, we have designed two distinct synthetic strategies based on well-documented transformations on structurally related molecules. This comparative guide will analyze a linear approach via electrophilic aromatic substitution and a convergent approach leveraging modern synthetic methodologies.
Proposed Synthetic Route 1: Electrophilic Nitration of 2-Fluoro-3-hydroxybenzoic Acid
This strategy represents the most direct and classical approach, beginning with a commercially available, appropriately substituted precursor and introducing the final functional group in a two-step sequence.
Rationale and Workflow
The logic of this route hinges on the powerful directing effect of the hydroxyl group in electrophilic aromatic substitution. Starting with 2-fluoro-3-hydroxybenzoic acid, the hydroxyl group is expected to strongly activate the positions ortho and para to it. The C5 position is para to the fluorine atom and ortho to the hydroxyl group, making it the most electronically favorable site for nitration. The subsequent reduction of the nitro group is a high-yielding and reliable transformation.
// Nodes A [label="2-Fluoro-3-hydroxybenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-Fluoro-3-hydroxy-5-nitrobenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Step 1: Nitration\nHNO3 / H2SO4"]; B -> C [label="Step 2: Reduction\nH2, Pd/C or SnCl2, HCl"]; }
Caption: Workflow for Proposed Synthetic Route 1.Detailed Experimental Protocols (Prospective)
Step 1: Synthesis of 2-Fluoro-3-hydroxy-5-nitrobenzoic acid
-
Causality: This protocol is adapted from standard procedures for the regioselective nitration of phenolic compounds.[4] Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺). The reaction is conducted at low temperatures to control the exothermic reaction and minimize potential side products from oxidation.
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add 10.0 g (58.1 mmol) of 2-fluoro-3-hydroxybenzoic acid in portions, ensuring the temperature does not exceed 10°C. Stir until all solid has dissolved.
-
Prepare a nitrating mixture by slowly adding 4.0 mL (61.0 mmol) of fuming nitric acid to 10 mL of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the benzoic acid solution over 30-45 minutes, maintaining the internal temperature between 0°C and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The resulting yellow precipitate is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral (pH ~7), and dried under vacuum.
-
Step 2: Synthesis of this compound
-
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[5] Palladium on carbon is a standard, highly effective catalyst. Alternatively, reduction with tin(II) chloride in acidic medium is a classic method that is effective for highly functionalized, polar substrates.
-
Procedure (via Catalytic Hydrogenation):
-
To a solution of 12.6 g (58.1 mmol, assuming quantitative yield from Step 1) of 2-fluoro-3-hydroxy-5-nitrobenzoic acid in 250 mL of ethanol/ethyl acetate (1:1) in a hydrogenation vessel, add 1.0 g of 10% Palladium on Carbon (Pd/C).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS.
-
Upon completion (typically 4-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
-
Proposed Synthetic Route 2: Directed ortho-Metalation (DoM) Strategy
This route offers a more modern and potentially more regioselective, albeit more technically demanding, approach. It relies on the ability of specific functional groups to direct deprotonation (metalation) to their ortho position, followed by quenching with an electrophile.
Rationale and Workflow
The synthesis begins with 2-fluoro-5-methoxyaniline. The methoxy group serves as a protecting group for the phenol and, along with the (protected) amine, acts as a directed metalation group (DMG). These groups will direct an organolithium base to deprotonate the C6 position. Quenching this lithiated intermediate with carbon dioxide introduces the carboxylic acid. Final deprotection steps reveal the target molecule. This strategy provides excellent control over the placement of the carboxyl group, avoiding the potential selectivity issues of electrophilic substitution.
// Nodes A [label="2-Fluoro-5-methoxyaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Boc-2-fluoro-5-methoxyaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Lithium 2-(Boc-amino)-3-fluoro-6-methoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Step 1: Protection\n(Boc)2O, Base"]; B -> C [label="Step 2: DoM & Carboxylation\n1. s-BuLi, TMEDA\n2. CO2 (dry ice)"]; C -> D [label="Step 3: Deprotection\n& Demethylation\nHBr or BBr3"]; }
Caption: Workflow for Proposed Synthetic Route 2.Detailed Experimental Protocols (Prospective)
Step 1: N-Boc Protection of 2-Fluoro-5-methoxyaniline
-
Causality: The amine must be protected to prevent it from reacting with the organolithium base in the next step. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it is a strong directed metalation group itself and is easily removed under acidic conditions.
-
Procedure:
-
Dissolve 10.0 g (70.8 mmol) of 2-fluoro-5-methoxyaniline in 150 mL of tetrahydrofuran (THF).
-
Add 17.0 g (77.9 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) and 10 mL of triethylamine.
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected aniline, which can be used without further purification.
-
Step 2: Directed ortho-Metalation and Carboxylation
-
Causality: This protocol is based on established DoM procedures.[6] TMEDA (tetramethylethylenediamine) is used to chelate the lithium ion, breaking up alkyllithium aggregates and increasing its basicity. The reaction is run at very low temperatures (-78°C) to prevent decomposition of the organolithium intermediate and side reactions. Dry ice serves as the electrophilic source of CO₂.
-
Procedure:
-
Dissolve 17.1 g (70.8 mmol, assuming quantitative yield) of N-Boc-2-fluoro-5-methoxyaniline and 10.5 mL (70.8 mmol) of TMEDA in 250 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add 52 mL of s-butyllithium (1.4 M in cyclohexane, 72.2 mmol) dropwise, keeping the temperature below -70°C.
-
Stir the resulting deep-colored solution at -78°C for 2 hours.
-
Add an excess of crushed dry ice pellets in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 100 mL of water. Acidify the aqueous layer with 2M HCl to pH ~2-3 and extract with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Step 3: Demethylation and Boc Deprotection
-
Causality: Strong acid, such as concentrated hydrobromic acid (HBr), is required to cleave both the aryl methyl ether and the acid-labile Boc protecting group.[7] Heating is necessary to drive the ether cleavage to completion.
-
Procedure:
-
Add 100 mL of 48% aqueous HBr to the crude product from the previous step.
-
Heat the mixture to reflux (approx. 120-125°C) and maintain for 8-12 hours.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product. Recrystallization may be necessary for final purification.
-
Comparative Benchmarking of Proposed Routes
To provide a clear basis for selecting a synthetic strategy, the two proposed routes are compared across several key performance indicators. This comparison is theoretical, based on the performance of the analogous reactions cited.
| Metric | Route 1: Electrophilic Nitration | Route 2: Directed ortho-Metalation |
| Number of Steps | 2 | 3 |
| Overall Yield (Est.) | Moderate to Good (50-70%) | Moderate (40-60%) |
| Reagents & Safety | Uses fuming nitric and sulfuric acids (highly corrosive). Standard hydrogenation is high-pressure. | Uses pyrophoric s-butyllithium and requires strictly anhydrous/inert conditions. Uses corrosive HBr. |
| Scalability | High. Classic, well-understood reactions suitable for large-scale production. | Moderate. Requires cryogenic temperatures and handling of pyrophoric reagents, which can be challenging at scale. |
| Regioselectivity | Potentially problematic. While C5 is the most likely position, other isomers could form, requiring purification. | Excellent. The DoM step provides unambiguous installation of the carboxyl group at the desired position. |
| Starting Material Cost | Moderate. 2-Fluoro-3-hydroxybenzoic acid is a specialty chemical. | Moderate. 2-Fluoro-5-methoxyaniline is also a specialty chemical. |
Conclusion and Recommendations
This guide has outlined two scientifically plausible, albeit prospective, synthetic routes to this compound.
-
Route 1 (Electrophilic Nitration) is recommended for initial investigation due to its operational simplicity, fewer steps, and higher potential for scalability. The primary experimental challenge will be to confirm the regioselectivity of the nitration step and develop an effective purification method to isolate the desired 5-nitro isomer.
-
Route 2 (Directed ortho-Metalation) serves as a robust, albeit more complex, alternative. It offers superior regiochemical control, which may be essential if Route 1 proves unselective. The main hurdles are the stringent reaction conditions (cryogenic temperatures, inert atmosphere) and the handling of hazardous organolithium reagents.
Ultimately, the choice of synthesis will depend on the specific needs of the research team, including available equipment, scale, and purity requirements. The protocols and analysis provided herein offer a strong foundation for the experimental validation and optimization required to establish a definitive and efficient synthesis of this valuable chemical intermediate.
References
A complete list of references cited in this guide is provided below.
-
Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]
-
LabNovo. Fluoro 氟化物. Available at: [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. (n.d.). US Patent for Inhibitors of stearoyl-coa desaturase.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. (n.d.). WO2006028831A2 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Zhang, L., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]
- Google Patents. (n.d.). US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
-
PubChem. 2-Fluoro-3-nitrobenzoic acid. CID 18672992. Available at: [Link]
-
PubChem. Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. Available at: [Link]
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. [Image]. Available at: [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. EnamineStore [enaminestore.com]
- 3. Buy Online CAS Number 1025127-32-5 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
comparison of antimicrobial properties with other halogenated salicylic acids
An In-Depth Comparative Guide to the Antimicrobial Properties of Halogenated Salicylic Acids
For researchers and professionals in drug development, the strategic modification of known bioactive molecules is a cornerstone of innovation. Salicylic acid, a compound with a long history of medicinal use, presents a fascinating scaffold for antimicrobial development. Its inherent bacteriostatic and fungicidal properties can be significantly modulated through halogenation. This guide provides a comprehensive comparison of the antimicrobial performance of various halogenated salicylic acid derivatives, supported by experimental data and detailed protocols to empower your own research endeavors.
Introduction: Enhancing a Classic Antimicrobial Agent
Salicylic acid (2-hydroxybenzoic acid) is a phenolic compound recognized for its keratolytic, anti-inflammatory, and antimicrobial effects.[1] While its primary mechanism in dermatology is often attributed to its ability to exfoliate and unclog pores, its direct impact on microbial life is significant.[1][2] The effects of salicylic acid on bacterial physiology are diverse, though in some cases they can lead to cross-resistance to other antimicrobial compounds.[2]
Halogenation—the substitution of one or more hydrogen atoms in a molecule with a halogen (fluorine, chlorine, bromine, or iodine)—is a powerful and widely used strategy in medicinal chemistry to enhance the therapeutic index of a lead compound. The introduction of halogens can profoundly alter a molecule's physicochemical properties, including:
-
Lipophilicity: Increased lipophilicity can enhance the molecule's ability to penetrate the lipid-rich cell membranes of microorganisms.
-
Acidity (pKa): Halogens are electron-withdrawing groups that can increase the acidity of the phenolic hydroxyl and carboxylic acid groups, potentially influencing interactions with biological targets.
-
Steric and Electronic Profile: The size and electronegativity of the halogen atom can create more specific and potent interactions with microbial enzymes or structural proteins.
This guide will dissect the structure-activity relationships (SAR) that govern the antimicrobial efficacy of these derivatives, providing a logical framework for selecting or designing compounds for specific applications.
The Antimicrobial Mechanism: How Salicylates Inhibit Microbial Growth
The antimicrobial action of salicylic acid is multifaceted. While not fully elucidated for all microbial species, the primary mechanisms are believed to involve:
-
Disruption of Membrane Potential and Permeability: As a lipophilic acid, salicylic acid can intercalate into the bacterial cell membrane, disrupting its structure and dissipating the proton motive force essential for ATP synthesis and nutrient transport.
-
Enzyme Inhibition: Salicylates can inhibit key metabolic enzymes. For instance, they have been shown to interfere with fatty acid synthesis, a critical process for membrane integrity and cell signaling.[3]
-
Iron Sequestration: Salicylic acid can chelate ferric iron (Fe³⁺), an essential cofactor for many bacterial enzymes. By limiting the availability of this crucial micronutrient, it can effectively starve the bacteria and inhibit growth.
-
Free Radical Scavenging: Some studies suggest that salicylates can act as free radical scavengers, which may relate to their anti-inflammatory properties and could play a role in modulating the host-pathogen interaction.[4]
Halogenation enhances these mechanisms primarily by increasing the compound's ability to reach and interact with its targets. The increased lipophilicity conferred by halogens like chlorine, bromine, and iodine allows for more efficient passage across the microbial cell wall and membrane.
Comparative Analysis of Halogenated Salicylic Acids
Experimental evidence demonstrates a clear hierarchy in the antimicrobial potency of halogenated salicylic acids, which is dependent on the specific halogen, its position on the benzene ring, and the number of substitutions.
Bromosalicylic Acids
5-Bromosalicylic acid has consistently been identified as one of the more potent halogenated derivatives.[5]
-
Activity: Studies directly comparing derivatives have shown the antibacterial reactivity in the order of: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid.[6][7] This indicates that the introduction of a bromine atom at the 5-position (para to the hydroxyl group) significantly enhances antimicrobial activity more so than chlorine at the same position.
-
Rationale: The superior performance of 5-bromosalicylic acid can be attributed to a combination of factors. Bromine is more lipophilic than chlorine, potentially leading to better cell membrane penetration. Its atomic size and polarizability may also facilitate more favorable interactions with target sites within the microbe.
Chlorosalicylic Acids
Chlorinated derivatives are widely studied and show enhanced activity compared to the parent compound, although generally less than their brominated counterparts.
-
5-Chlorosalicylic Acid: As a common derivative, 5-chlorosalicylic acid demonstrates improved antimicrobial properties over salicylic acid.[8] Its structure involves a chlorine atom replacing the hydrogen at position 5.[9]
-
4-Chlorosalicylic Acid: Substitution at the 4-position has been shown to be less effective, resulting in lower antibacterial activity compared to both 5-chloro and 5-bromo derivatives.[6][7]
-
Di- and Tri-chlorinated Derivatives: Increasing the number of chlorine substitutions, such as in 3,5-dichlorosalicylic acid, can further enhance activity. Halogenation at the 3- and/or 5-positions appears to be particularly effective.[10]
Iodosalicylic Acids
Iodinated derivatives are also recognized for their antimicrobial potential, often used in the synthesis of drugs with antibacterial and antifungal properties.[11]
-
5-Iodosalicylic Acid: This compound serves as a building block for various pharmaceutical agents.[11][12] The large, highly lipophilic iodine atom is expected to significantly enhance membrane permeability.
-
3,5-Diiodosalicylic Acid: This di-substituted derivative is noted for its potential antimicrobial and anti-inflammatory activities.[13] The presence of two iodine atoms greatly increases its molecular weight and lipophilicity, which can lead to very potent but potentially less specific biological activity.[14]
Structure-Activity Relationship (SAR) Summary
The collective data allows for the formulation of key SAR principles for the antimicrobial activity of halogenated salicylic acids:
-
Halogen Identity: The antimicrobial potency generally follows the trend: Bromine > Chlorine . Data for iodine and fluorine is less comparatively available but follows the principle that larger, more lipophilic halogens often increase potency.
-
Substitution Position: The position of the halogen is critical. Substitution at the 5-position (para to the hydroxyl group) is consistently more effective than at the 4-position .[6][10] Substitution at the 3-position (ortho to the hydroxyl) is also generally favorable.[10]
-
Functional Groups: The carboxylic acid and adjacent hydroxyl groups are essential for activity.[15] Modifications to these groups can drastically alter or eliminate the antimicrobial effect.
Data Presentation
Table 1: Qualitative Ranking of Antimicrobial Activity
| Compound | Relative Activity Ranking | Rationale for Activity |
| 5-Bromosalicylic Acid | 1 (Highest) | High lipophilicity and optimal electronic properties of bromine at the 5-position.[6][7] |
| Salicylic Acid | 2 | Baseline activity of the parent compound. |
| 5-Chlorosalicylic Acid | 3 | Chlorine at the 5-position enhances activity but is less effective than bromine.[6][7] |
| 4-Chlorosalicylic Acid | 4 (Lowest) | Substitution at the 4-position is electronically and sterically less favorable for activity.[6] |
| 3,5-Diiodosalicylic Acid | Potent | High lipophilicity from two iodine atoms suggests strong membrane interaction.[16] |
Note: This table is based on the rank-order established in cited literature. Quantitative MIC/MBC values are highly dependent on the specific microbial strains and testing conditions.
Visualizations
Caption: Structure-Activity Relationship (SAR) of Halogenated Salicylic Acids.
Experimental Protocols
To ensure data is comparable and reproducible, standardized methods must be employed. The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Causality Statement: This protocol is designed to identify the lowest concentration of a compound that visibly inhibits the growth of a target microorganism. The use of serial dilutions in a 96-well plate format allows for high-throughput, quantitative assessment of antimicrobial potency.
Materials:
-
Test compounds (Halogenated Salicylic Acids)
-
Target microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile DMSO (for dissolving compounds)
-
Microbial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurement)
-
Positive control (growth medium + inoculum)
-
Negative control (growth medium only)
Procedure:
-
Compound Preparation: Prepare a stock solution of each halogenated salicylic acid in DMSO (e.g., 10 mg/mL). Further dilute this stock in the growth medium to create a working solution at twice the highest desired test concentration.
-
Serial Dilution: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the working compound solution to well 1. c. Transfer 100 µL from well 1 to well 2, mixing thoroughly. This creates a 1:2 dilution. d. Repeat this serial transfer from well 2 to well 10. Discard the final 100 µL from well 10. e. Well 11 will serve as the positive control (no compound). Well 12 will be the negative control (no inoculum).
-
Inoculation: Prepare the microbial inoculum by diluting the 0.5 McFarland standard in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 100 µL of this standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[17][18]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Causality Statement: The MBC test is a crucial follow-up to the MIC assay. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the concentration required to kill 99.9% of the initial inoculum.[18]
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Caption: Experimental Workflow for MIC and MBC Determination.
References
-
Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. [Link]
-
Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. ResearchGate. [Link]
-
In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers. MDPI. [Link]
-
Salicylic acids and pathogenic bacteria: new perspectives on an old compound. Journal of Biomedical Research. [Link]
-
[Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. PubMed. [Link]
-
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry. [Link]
-
3,5-Diiodosalicylic Acid. The Merck Index Online. [Link]
-
Antimicrobial Activity of Halogens. ResearchGate. [Link]
-
The Halogenation of Salicylic Acid. Journal of the American Chemical Society. [Link]
-
5-Iodosalicylic acid | C7H5IO3 | CID 8388. PubChem. [Link]
-
Mechanisms of salicylate ototoxicity. PubMed. [Link]
-
5-Bromosalicylic acid | C7H5BrO3 | CID 6972. PubChem. [Link]
-
Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. [Link]
-
Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. ResearchGate. [Link]
-
What are the antimicrobial benefits of salicylic acid?. Dr.Oracle. [Link]
-
Oxidation of Salicylates by Stimulated Granulocytes: Evidence That These Drugs Act as Free Radical Scavengers in Biological Systems. PubMed. [Link]
-
5-IODOSALICYLIC ACID. FDA Global Substance Registration System. [Link]
-
Inhibition of hepatic lipogenesis by salicylate. PubMed. [Link]
-
Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. ResearchGate. [Link]
-
Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity. ResearchGate. [Link]
-
(PDF) Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. ResearchGate. [Link]
-
Pharmacology and Biochemistry of Salicylates and Related Drugs. ResearchGate. [Link]
-
3,5-Diiodosalicylic acid | CAS#:133-91-5. Chemsrc. [Link]
-
5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447. PubChem. [Link]
-
3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631. PubChem. [Link]
-
Salicylate Intolerance: Pathophysiology, Clinical Spectrum, Diagnosis and Treatment. PMC. [Link]
-
5-CHLOROSALICYLIC ACID. precisionFDA. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
5-Chlorosalicylic acid. PubChem. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Inhibition of hepatic lipogenesis by salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of salicylates by stimulated granulocytes: evidence that these drugs act as free radical scavengers in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromosalicylic acid CAS#: 89-55-4 [chemicalbook.com]
- 6. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. 3,5-Diiodosalicylic Acid [drugfuture.com]
- 14. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. emerypharma.com [emerypharma.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-fluoro-3-hydroxybenzoic Acid
This guide provides essential safety and logistical information for the proper disposal of 5-Amino-2-fluoro-3-hydroxybenzoic acid (CAS No. 1025127-32-5). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work, ensuring the protection of ourselves, our colleagues, and the environment. This document is structured to provide a clear, step-by-step protocol grounded in established safety principles and regulatory frameworks.
Hazard Profile & Risk Assessment: An Evidence-Based Approach
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Based on this data, it is prudent to handle this compound as a hazardous substance with the potential to cause significant irritation and harm upon ingestion, inhalation, or direct contact. The presence of a fluorine atom also suggests that high-temperature incineration is the most appropriate final disposal method to ensure complete destruction of the fluorinated organic compound[2].
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Classification | Inferred Effects | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed[1]. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[3][4]. |
| Skin & Eye Irritant | Causes skin and serious eye irritation[1][5][6]. | Wear protective gloves, a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations[7][8]. |
| Respiratory Irritant | May cause respiratory irritation[1][5][6]. | Use only in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation[7][8]. |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life[9]. | Do not allow the product to enter drains or the environment[7][9]. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of any laboratory chemical is governed by strict federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10] The guiding principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from creation to final disposal[10]. Unless a chemical has been explicitly confirmed to be non-hazardous, it must be treated as hazardous waste[10].
Never dispose of this compound by pouring it down the drain or placing it in the regular trash. [10][11] Sewer disposal can contaminate waterways, and improper solid waste disposal can lead to environmental pollution and potential harm to public health[11][12][13].
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions.
-
Action: Designate a specific, properly labeled waste container exclusively for this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves).
-
Causality: This practice prevents accidental mixing with incompatible materials, such as strong oxidizing agents, which could lead to a fire or explosion[14][15]. Store this waste separately from acids, bases, and oxidizers[14].
-
Container Selection: The waste container must be:
-
Compatible: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical. Do not use metal containers for acidic compounds[15].
-
Secure: The container must have a leak-proof, screw-on cap and be in good condition without cracks or residue on the outside.
-
Closed: Keep the waste container sealed at all times, except when adding waste[10]. This prevents the release of vapors and protects against spills.
-
Proper labeling is a legal requirement and is essential for the safety of everyone who may handle the container.[15]
-
Action: As soon as you begin accumulating waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
Causality: A complete label provides EHS personnel with the information needed to manage and dispose of the material safely and in compliance with regulations.
-
Required Information:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Toxic")
-
The date when waste was first added to the container (Accumulation Start Date)
-
The name of the principal investigator and the laboratory location
-
Federal regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory.
-
Action: Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.
-
Causality: Storing waste at its generation point minimizes the risks associated with transporting hazardous materials through the laboratory.
-
SAA Requirements:
-
Action: Once the waste container is full (do not overfill) or you no longer need to dispose of this chemical, contact your institution's EHS department to schedule a waste pickup.
-
Causality: EHS is responsible for managing the institution's hazardous waste program, ensuring that waste is transported and disposed of by a licensed hazardous waste facility in accordance with all regulations.[10] High-temperature incineration is the likely disposal method for this compound to ensure the destruction of the carbon-fluorine bond[2].
Visualizing the Process
To ensure clarity, the following diagrams illustrate the key decision-making and procedural workflows for waste disposal and spill management.
Caption: General workflow for hazardous chemical waste disposal.
Caption: Step-by-step procedure for cleaning a minor solid chemical spill.
References
-
Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
ChemSafety. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. [Link]
-
Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
King Abdullah University of Science and Technology. Laboratory Waste Disposal Guidelines. [Link]
-
ReAgent. (2025). Laboratory Waste Guide 2025. [Link]
-
Alpha Resources. (2021, February 19). BENZOIC ACID Safety Data Sheet. [Link]
-
University of Essex. Laboratory Waste Disposal Handbook. [Link]
-
Al-Subaie, F. M., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. [Link]
-
Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
-
Federal Register. (2024, October 11). Phasedown of Hydrofluorocarbons: Management of Certain Hydrofluorocarbons and Substitutes Under the American Innovation and Manufacturing Act of 2020. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
Thermo Fisher Scientific. (2010, October 15). 3,4,5-Trihydroxybenzoic acid SAFETY DATA SHEET. [Link]
Sources
- 1. aristoleo.com [aristoleo.com]
- 2. epa.gov [epa.gov]
- 3. alpharesources.com [alpharesources.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. agscientific.com [agscientific.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. geneseo.edu [geneseo.edu]
- 10. vumc.org [vumc.org]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 12. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 13. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Personal protective equipment for handling 5-Amino-2-fluoro-3-hydroxybenzoic acid
An In-depth Technical Guide to Personal Protective Equipment for Handling 5-Amino-2-fluoro-3-hydroxybenzoic Acid
Hazard Analysis of this compound
-
Skin Irritation: Many substituted benzoic acids can cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially irreversible damage.[1][2][3][4][5][6]
-
Respiratory Tract Irritation: As a fine powder, this compound poses a risk of respiratory irritation if inhaled.[1][2][4][5][6][7]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or other systemic effects.[3][4][6]
The presence of a fluorine atom warrants additional caution, as fluorinated organic compounds can have unique toxicological profiles.[8] Therefore, a conservative approach to personal protective equipment (PPE) is essential.
Core Principles of Protection
When handling this compound, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9] The primary goals of your PPE are to prevent contact with the skin and eyes and to avoid inhalation of the powdered compound.
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Powder | Chemical splash goggles and a face shield[8][10][11] | Nitrile gloves (double-gloved recommended)[11][12][13] | Laboratory coat and closed-toe shoes | NIOSH-approved N95 respirator or higher[7][9][10] |
| Dissolving in a Solvent | Chemical splash goggles[8][10][14] | Chemical-resistant gloves (e.g., nitrile, neoprene) suitable for the solvent being used[12][13] | Laboratory coat and closed-toe shoes | Work in a chemical fume hood |
| Running a Reaction | Chemical splash goggles[8][10][14] | Chemical-resistant gloves appropriate for all reagents | Laboratory coat and closed-toe shoes | Work in a chemical fume hood |
| Handling a Large Spill | Chemical splash goggles and a face shield[7][8][10][11] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber)[13] | Chemical-resistant suit or apron over a lab coat[7][9] | NIOSH-approved respirator with appropriate cartridges[7][9][10] |
Step-by-Step PPE Protocol for Weighing and Handling the Powder
The highest risk of exposure occurs when handling the compound in its powdered form.[15] The following step-by-step protocol ensures maximum protection during these operations.
-
Preparation: Before handling the chemical, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment, including a waste container, within the hood to minimize movement in and out of the containment area.
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Put on the first pair of nitrile gloves.
-
Put on a NIOSH-approved N95 respirator. Perform a seal check to ensure a proper fit.
-
Put on chemical splash goggles.
-
Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Finally, put on a face shield for an additional layer of protection.[11]
-
-
Handling the Chemical:
-
Perform all manipulations of the powder deep within the fume hood.
-
Use tools such as spatulas and weighing paper to handle the powder, avoiding any actions that could create dust.[7]
-
If any powder is spilled, clean it up immediately according to your laboratory's standard operating procedures for hazardous chemical spills.
-
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the outer surface.
-
Remove the face shield and goggles.
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Remove your respirator.
-
Wash your hands thoroughly with soap and water.[3]
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on the physical form and handling scenario of the chemical.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Gloves, wipes, and weighing paper: Place these items in a designated hazardous waste bag inside the chemical fume hood.
-
Contaminated lab coats: These should be professionally laundered by a service that handles contaminated laboratory clothing.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations.[3][7] Do not pour chemical waste down the drain.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][9] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][9]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6] Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Oxford Lab Fine Chem LLP. (Pure) (p-Amino Benzoic Acid) MSDS CAS. [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)
-
Cole-Parmer. Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. [Link]
-
Carl ROTH. Safety Data Sheet: 2,3-Dihydroxybenzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
-
Canada Safety Training. PPE for Hazardous Chemicals. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. [Link]
-
DuPont. Chemical Protection - considerations for PPE when handling hazardous chemicals. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Pneu Powders Systems. Elevating Workplace Safety in Powder Handling Systems. [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
University of Arizona Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
-
psi-bfm.com. A Comprehensive Guide to Safe Powder Handling. [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agscientific.com [agscientific.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. hsa.ie [hsa.ie]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 15. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
